3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine CAS number and properties
Part 1: Core Directive & Executive Summary The "Privileged" Kinase Scaffold In the landscape of small-molecule drug discovery, 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine represents a high-value "privileged scaffold." S...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Core Directive & Executive Summary
The "Privileged" Kinase Scaffold
In the landscape of small-molecule drug discovery, 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine represents a high-value "privileged scaffold." Structurally isomeric to the purine core of ATP, this heterocyclic system is a foundational building block for developing ATP-competitive inhibitors.[1]
Its specific tri-halogenated pattern (Cl at positions 3, 5, and 7) offers a unique orthogonal reactivity profile . Unlike mono- or di-substituted analogs, this compound allows medicinal chemists to sequentially functionalize the ring system at three distinct vectors using controlled conditions. This "programmable" reactivity makes it indispensable for Structure-Activity Relationship (SAR) exploration in oncology (CDK, EGFR inhibitors) and virology (HCV, antiviral nucleoside analogs).
Part 2: Chemical Specifications & Properties[1][3]
Identity & Physical Data
Property
Specification
Chemical Name
3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
CAS Number
1823950-59-9
Molecular Formula
Molecular Weight
223.45 g/mol
Appearance
Off-white to pale yellow solid (crystalline powder)
Solubility
Soluble in DMSO, DMF, THF; Sparingly soluble in DCM; Insoluble in water
Melting Point
>180°C (Decomposes; specific value varies by crystal form)
Storage
Inert atmosphere, -20°C (Hydrolysis sensitive at C7 position)
Structural Numbering & Logic
Understanding the IUPAC numbering is critical for predicting reactivity.
Pyrazolo[4,3-d]pyrimidine Core: A pyrazole ring fused to a pyrimidine ring.
Position 7: Located on the pyrimidine ring (equivalent to C6 in purines/adenine). Most Reactive.
Position 5: Located on the pyrimidine ring (equivalent to C2 in purines). Moderately Reactive.
Position 3: Located on the pyrazole ring.[1][2][3][4][5][6][7] Least Reactive (requires catalysis).
Part 3: Reactivity & Regioselective Functionalization
The utility of 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine lies in its ability to undergo sequential Nucleophilic Aromatic Substitution (
) and Cross-Coupling reactions. The varying electronic deficiency at carbons 3, 5, and 7 creates a predictable hierarchy of reactivity.
The Reactivity Hierarchy
C7-Cl (Primary Vector): The C7 position is highly electron-deficient due to the adjacent ring nitrogens. It undergoes
with amines, thiols, or alkoxides at room temperature .
C5-Cl (Secondary Vector): Once C7 is substituted, the ring's electron deficiency decreases slightly. The C5-Cl bond remains reactive but typically requires elevated temperatures (60–100°C) or stronger nucleophiles to displace.
C3-Cl (Tertiary Vector): The chlorine on the pyrazole ring is essentially inert to standard
. Functionalization here requires Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.
Visualization: Sequential Functionalization Logic
Figure 1: The regioselective derivatization cascade of the 3,5,7-trichloro scaffold.
Part 4: Experimental Methodologies
Protocol A: Regioselective C7-Amination (
)
Context: This step introduces the primary pharmacophore, often mimicking the adenine amine of ATP.
Dissolution: Dissolve 1.0 eq of the trichloro-scaffold in anhydrous n-Butanol (0.1 M concentration).
Addition: Add 2.0 eq of DIPEA followed by 1.1 eq of the desired amine dropwise at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.
Checkpoint: Monitor by TLC/LC-MS. The C7-Cl is highly reactive; avoiding heat prevents premature C5 substitution.
Workup: Pour reaction mixture into ice-water. The product (7-amino-3,5-dichloro derivative) typically precipitates. Filter, wash with cold water, and dry under vacuum.[6]
Protocol B: C3-Arylation via Suzuki-Miyaura Coupling
Context: Functionalizing the C3 position is challenging and usually performed last or on a protected intermediate.
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.
Inerting: Evacuate and backfill with Argon (3 cycles).
Solvent: Add degassed 1,4-Dioxane and aqueous
.
Reaction: Heat to 100–120°C (or microwave irradiation at 110°C for 30 min).
Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.
Part 5: Synthesis of the Core Scaffold
While the trichloro derivative is commercially available (e.g., BLDPharm, PharmaBlock), in-house synthesis is often required for scale-up.
Synthetic Route:
Precursor: Start with 3-amino-4-cyanopyrazole derivatives.
Cyclization: Condensation with urea or ethyl chloroformate yields the pyrazolo[4,3-d]pyrimidine-5,7-diol (diketone form).
Chlorination: Treatment with Phosphorus Oxychloride (
) and (phosphorus pentachloride) at reflux converts the 5,7-diol to the 5,7-dichloro derivative.
Note: To achieve the 3,5,7-trichloro analog, the starting pyrazole must be halogenated at the C3 position prior to cyclization, or the core must undergo electrophilic chlorination (e.g., NCS) if the C3 position is unsubstituted.
Synthesis Pathway Diagram[8]
Figure 2: General synthetic workflow for the trichloro-scaffold.
Part 6: Safety & Handling (MSDS Highlights)
Hazard Classification:
Acute Toxicity: Oral/Dermal (Category 4).
Skin/Eye Irritation: Causes severe skin burns and eye damage (Category 1B) due to hydrolysis of C-Cl bonds generating HCl.
Sensitization: Potential skin sensitizer.
Handling Protocols:
Moisture Sensitivity: The C7-Cl bond is susceptible to hydrolysis. Store under Argon/Nitrogen in a freezer (-20°C).
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. Handle only in a fume hood.
Spill Cleanup: Neutralize spills with dilute sodium bicarbonate solution before wiping.
References
BLD Pharmatech. (2024). Product Datasheet: 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1823950-59-9).[2][8][9][10] Retrieved from
Paruch, K., et al. (2019). "3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models." Journal of Medicinal Chemistry, 62(9), 4606-4623.[11]
Lalan, R.R., et al. (2015).[12] "Synthesis and Biological Studies of Pyrazolo[3,4-d]Pyrimidines." Oriental Journal of Chemistry. Retrieved from
Hassan, G.S., et al. (2022). "Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors." RSC Advances. Retrieved from
ChemicalBook. (2024). CAS Database List: 1823950-59-9.[2][8][10] Retrieved from
A Technical Guide to the Physicochemical Properties of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
Executive Summary This technical guide provides a comprehensive analysis of the physicochemical properties of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine. This compound is a highly functionalized heterocyclic molecule o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine. This compound is a highly functionalized heterocyclic molecule of significant interest to researchers in medicinal chemistry and drug discovery. As a derivative of the pyrazolo[4,3-d]pyrimidine scaffold, a known purine isostere, it serves as a critical synthetic intermediate for developing novel therapeutic agents, particularly protein kinase inhibitors.[1][2][3] This document delineates its chemical identity, predicted physicochemical parameters such as solubility and stability, and its characteristic spectroscopic profile. Furthermore, it furnishes detailed, field-proven experimental protocols for its analytical characterization, emphasizing the causality behind methodological choices to ensure scientific rigor and reproducibility. The guide is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and utilize this versatile chemical scaffold.
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold
The pyrazolo[4,3-d]pyrimidine core is classified as a "privileged scaffold" in medicinal chemistry. Its structure is bioisosteric to natural purines, allowing it to competitively bind to the ATP-binding sites of numerous enzymes, most notably protein kinases.[1][2] This mimicry has led to the development of a multitude of derivatives with potent biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][5] The strategic placement of reactive handles, such as the chlorine atoms in 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine, provides a versatile platform for generating extensive chemical libraries. The three distinct chlorine atoms can be selectively displaced via nucleophilic aromatic substitution (SNAr), enabling systematic Structure-Activity Relationship (SAR) studies essential for optimizing drug candidates.[4][6]
Chemical Identity and Core Properties
The fundamental identity and core physicochemical properties of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine are summarized below. It is important to note that while data for this specific trisubstituted isomer is limited, properties can be reliably predicted based on its chemical structure and data from closely related analogs found in chemical databases and literature.
Chemical Structure:
Table 1: Chemical Identifiers
Identifier
Value
IUPAC Name
3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine
CAS Number
Not explicitly found in search results. Related isomers exist.[7][8][9]
Heterocyclic compounds of this class are typically solids at room temperature.[10][11]
Melting Point
>200 °C (Decomposition may occur)
High degree of chlorination and planar structure contribute to strong crystal lattice energy.
Solubility
Poorly soluble in water; Soluble in polar aprotic solvents (DMSO, DMF); Moderately soluble in ethyl acetate, methanol.[12]
The three chloro- groups increase lipophilicity and reduce hydrogen bonding capacity with water. Similar compounds show good solubility in DMSO.[12][13]
pKa (Acidic N-H)
~7-8
The parent pyrazole N-H is weakly acidic. The three strongly electron-withdrawing chlorine atoms will significantly increase its acidity (lower the pKa).
pKa (Basic Nitrogens)
< 2
Electron-withdrawing effects of the chlorine atoms drastically reduce the basicity of the ring nitrogens compared to the parent scaffold.
LogP
~2.0 - 2.5
The parent scaffold is hydrophilic (XLogP ≈ -0.1).[14] Each chlorine atom adds significant lipophilicity. A trichloro-isomer has a computed LogP of 2.31.[9]
In-Depth Physicochemical Analysis
Solubility Profile
The solubility of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is dictated by its high degree of halogenation and rigid, planar structure.
Aqueous Solubility: Expected to be very low. The molecule has limited hydrogen bond accepting sites and one donor (N-H), which are overshadowed by the large, hydrophobic surface area presented by the three chlorine atoms.
Organic Solubility: The compound is predicted to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). These solvents are effective at solvating polar, crystalline solids without requiring hydrogen bonding from the solute. Moderate solubility is expected in solvents like methanol and ethyl acetate.[12]
Expert Insight: For biological assays, preparing a high-concentration stock solution in 100% DMSO is the standard and recommended practice. Subsequent dilutions into aqueous buffers must be carefully monitored for precipitation.
Stability and Storage
Based on vendor data for similar halogenated heterocycles, 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is stable under standard laboratory conditions.[10][15] However, for long-term preservation of its integrity, the following storage conditions are recommended:
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent potential reactions with atmospheric moisture or oxygen.[8]
Container: Keep in a tightly sealed container in a dry, well-ventilated place.[8]
Chemical Reactivity and Synthetic Utility
The primary value of this molecule lies in its chemical reactivity. The chlorine atoms at positions 3, 5, and 7 are excellent leaving groups for SNAr reactions. The electron-deficient nature of the pyrazolo[4,3-d]pyrimidine ring system facilitates attack by a wide range of nucleophiles, including amines, thiols, and alkoxides. The differential reactivity of the C-Cl bonds may allow for selective and sequential substitution, providing a powerful tool for building molecular complexity and performing SAR studies for drug discovery.[6]
Spectroscopic and Analytical Characterization
A systematic workflow is essential for the unambiguous confirmation of the structure and purity of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine.
Workflow for Structural Elucidation and Purity Verification
Caption: Workflow for the characterization of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise chemical structure.
Experimental Protocol:
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[13]
Solvent Choice Rationale: DMSO-d₆ is an excellent choice due to its high solvating power for a wide range of organic compounds, including nitrogenous heterocycles.[13] It also shifts the residual water peak away from the regions where aromatic protons typically appear. The acidic N-H proton is often observable in DMSO-d₆, whereas it might undergo rapid exchange in deuterated methanol.
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H NMR and proton-decoupled ¹³C NMR spectra on a spectrometer operating at 400 MHz or higher.[13]
Expected Spectral Features:
¹H NMR: A single, sharp singlet is expected in the aromatic region (δ 8.0-9.5 ppm) corresponding to the proton at the C-H position. A broad singlet corresponding to the N-H proton will also be present, likely at a downfield chemical shift (>12 ppm), which can be confirmed by a D₂O exchange experiment.
¹³C NMR: Five distinct signals are expected. Three signals will be significantly downfield, corresponding to the carbons directly attached to the electronegative chlorine atoms. The remaining two signals will correspond to the other carbons in the ring system.
Mass Spectrometry (MS)
MS is critical for confirming the molecular weight and elemental composition.
Experimental Protocol:
Technique Selection: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is preferred for accurate mass determination.[5] Electron Ionization (EI) can also be used and may provide valuable fragmentation data.[16]
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive or negative ion mode.
Trustworthiness and Self-Validation: The most crucial validation feature will be the isotopic pattern . Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), a compound with three chlorine atoms will exhibit a characteristic cluster of peaks:
M+ peak: (Contains three ³⁵Cl atoms)
M+2 peak: (Contains two ³⁵Cl and one ³⁷Cl)
M+4 peak: (Contains one ³⁵Cl and two ³⁷Cl)
M+6 peak: (Contains three ³⁷Cl atoms)
The relative intensities of these peaks are predictable and serve as a definitive signature for a trichlorinated compound. HRMS should confirm the molecular formula C₅HCl₃N₄ with a mass accuracy of <5 ppm.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups.
Experimental Protocol:
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Expected Peaks:
N-H Stretch: A moderate, potentially broad peak around 3100-3300 cm⁻¹.
C=N and C=C Stretches: A series of sharp peaks in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic system.[1]
C-Cl Stretch: Strong absorptions in the 700-850 cm⁻¹ region.[1]
Relevance in Drug Discovery and Research
3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is not an end-product therapeutic itself but rather a high-value starting material. Its utility stems from its densely functionalized and reactive nature. Research teams can utilize this scaffold to:
Generate Kinase Inhibitor Libraries: Synthesize and screen hundreds of analogs against panels of kinases to identify potent and selective inhibitors for oncology and other therapeutic areas.[6]
Probe Structure-Activity Relationships: Systematically modify positions 3, 5, and 7 to understand which functional groups are critical for biological activity, selectivity, and pharmacokinetic properties.
Develop Molecular Glues and Degraders: Recent studies on related pyrazolo[4,3-d]pyrimidines have shown they can act as molecular glues, inducing the degradation of target proteins like Cyclin K, opening new therapeutic avenues.[6]
Safety and Handling
While specific toxicity data for this compound is not available, data for related chlorinated heterocycles and the parent scaffold suggest appropriate caution should be exercised.
GHS Hazard Statements (Inferred): Likely to be classified as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[17]
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is a pivotal building block for modern medicinal chemistry. Its physicochemical profile—characterized by its solid state, poor aqueous solubility, and high reactivity—defines its role as a versatile synthetic intermediate. The analytical protocols detailed herein provide a robust framework for its characterization, ensuring structural integrity and purity. A thorough understanding of these properties is paramount for any researcher aiming to leverage this potent scaffold in the design and synthesis of next-generation therapeutic agents.
References
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of Pharma and Bio Sciences.
In-Depth Technical Guide on the Structural Elucidation of Pyrazolyl-Imino-Dihydropyrimidine Derivatives. (2025). Benchchem.
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025, December 23). Oriental Journal of Chemistry.
Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025, June 2). ACS Omega.
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19). Letters in Applied NanoBioScience.
Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. (2013, September 15). PubMed.
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][13][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022, May 17). Semantic Scholar. Retrieved from
3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. (2022, July 14). PubMed.
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR and EGFR. (n.d.). Taylor & Francis Online.
Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. (2025, August 7). ResearchGate.
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing.
An In-depth Technical Guide to the Synthesis and Characterization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine. This...
Author: BenchChem Technical Support Team. Date: March 2026
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine. This highly functionalized heterocyclic compound is a critical building block in the synthesis of diverse compound libraries for therapeutic screening, owing to its structural analogy to endogenous purines and the strategic placement of reactive chlorine atoms.
Strategic Importance in Medicinal Chemistry
The pyrazolo[4,3-d]pyrimidine scaffold is a "privileged structure" in drug discovery, serving as a bioisosteric analog of purine. This structural mimicry allows it to interact with a wide array of biological targets, particularly protein kinases, by occupying the ATP-binding site.[1][2] Derivatives of this and the related pyrazolo[3,4-d]pyrimidine core have demonstrated significant potential as inhibitors of critical cancer-related kinases like CDK2, PLK4, and EGFR, as well as possessing anti-inflammatory properties.[3][4][5][6]
The title compound, 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine, is not typically an end-product but rather a versatile synthetic intermediate. The three chlorine atoms serve as excellent leaving groups for sequential and site-selective nucleophilic aromatic substitution (SₙAr) reactions. This enables the systematic and combinatorial introduction of various pharmacophores at positions 3, 5, and 7, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[7]
Retrosynthetic Analysis and Proposed Synthesis
A direct, one-pot synthesis for 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is not prominently featured in standard literature. However, a robust and logical pathway can be devised based on established heterocyclic chemistry principles. The core strategy involves the construction of the corresponding poly-hydroxylated pyrazolo[4,3-d]pyrimidine core, followed by a comprehensive chlorination step.
The key transformation is the conversion of the keto or hydroxyl functionalities of a precursor like 1H-pyrazolo[4,3-d]pyrimidine-3,5,7(2H,4H,6H)-trione to the target trichloro-derivative. This is classically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Proposed two-stage synthesis of the target compound.
Causality Behind Experimental Choices:
Precursor Selection: The pyrazolo[4,3-d]pyrimidine-3,5,7-trione is the logical precursor. Its tautomeric forms (enol/keto) present hydroxyl and lactam functionalities that are susceptible to chlorination.
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this type of transformation. It is highly effective at converting C=O groups within heterocyclic amide systems (lactams) and enolic hydroxyl groups into chloro substituents.
Catalyst/Solvent: The reaction is often performed using POCl₃ as both the reagent and the solvent. A high-boiling tertiary amine, such as N,N-diethylaniline or N,N-dimethylaniline, is frequently added catalytically. This base serves to neutralize the HCl byproduct generated during the reaction, preventing potential side reactions and driving the equilibrium towards the chlorinated product.
Temperature: High temperatures (reflux) are necessary to provide the activation energy required for the substitution reactions, especially for converting the relatively stable amide functionalities.
Detailed Experimental Protocol: Chlorination
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Reaction Setup
To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 1H-pyrazolo[4,3-d]pyrimidine-3,5,7(2H,4H,6H)-trione (1.0 eq).
Carefully add phosphorus oxychloride (POCl₃, 10-15 vol. eq) to the flask under a gentle stream of nitrogen.
Add N,N-diethylaniline (0.2-0.5 eq) dropwise to the stirred suspension.
Step 2: Reaction Execution
Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath.
Maintain the reflux for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by carefully quenching a small aliquot in ice water and extracting with ethyl acetate.
Step 3: Work-up and Isolation
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction that releases HCl gas.
Once the excess POCl₃ has been hydrolyzed, the aqueous mixture will contain the precipitated crude product.
Neutralize the mixture to a pH of ~7-8 using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Step 4: Purification
The crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Structural Characterization
Confirmation of the structure and purity of the synthesized 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is achieved through a combination of standard analytical techniques.
Caption: Standard workflow for analytical characterization.
Expected Analytical Data
The following table summarizes the expected data from the characterization analyses.
Technique
Parameter
Expected Observation
Mass Spec. (EI-MS)
Molecular Ion (M⁺)
A characteristic cluster of peaks due to the three chlorine isotopes (³⁵Cl and ³⁷Cl). The most prominent peaks would be at m/z corresponding to C₅HN₄³⁵Cl₃, C₅HN₄³⁵Cl₂³⁷Cl, C₅HN₄³⁵Cl³⁷Cl₂, and C₅HN₄³⁷Cl₃.
¹H NMR
Chemical Shift (δ)
Two signals are expected: • ~14-15 ppm: A broad singlet corresponding to the N-H proton of the pyrazole ring. • ~8-9 ppm: A sharp singlet corresponding to the C3-H proton of the pyrazole ring.
¹³C NMR
Number of Signals
Five distinct signals are expected in the aromatic region, corresponding to the five carbon atoms in the heterocyclic core. Carbons bonded to chlorine will be significantly deshielded.
Purity (HPLC)
Peak Area
>95% (for a purified sample).
Conclusion and Outlook
The synthesis of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine provides a pivotal starting point for the development of novel therapeutics. The established protocol, centered on the robust chlorination of a trione precursor, is a reliable method for accessing this key intermediate. Its proper characterization using mass spectrometry and NMR is crucial to confirm its identity before its use in the construction of compound libraries for drug discovery campaigns targeting kinases and other enzymes implicated in a variety of human diseases.
References
Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. (2013). PubMed.
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research.
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing. Retrieved from _
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). Semantic Scholar. Retrieved from
Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. (2022). PubMed.
Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025). Oriental Journal of Chemistry.
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. (2019). PMC.
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). PMC.
Synthesis of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (n.d.). ResearchGate.
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. (2022). SciSpace. Retrieved from
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI.
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). PubMed.
3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine: The "Trident" Scaffold for Kinase Inhibitor Design
Topic: 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine as a Chemical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary In the r...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine as a Chemical Intermediate
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
In the realm of ATP-competitive kinase inhibitors, the pyrazolo[4,3-d]pyrimidine scaffold stands as a premier bioisostere of the purine nucleus (adenine). While 5,7-disubstituted variants are common, the 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine represents a "maximal diversity" intermediate. Its unique structure offers three distinct electrophilic sites (C3, C5, C7) with orthogonal reactivity profiles, allowing medicinal chemists to sequentially construct complex, multi-targeted small molecules. This guide details the synthesis, reactivity logic, and handling of this potent electrophile.
Structural Analysis & Reactivity Profile
The utility of 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine lies in its electronic asymmetry. Unlike symmetrical heterocycles, the electron density is unevenly distributed, creating a predictable order of reactivity for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling.
The Numbering System
To ensure reproducibility, we adhere to the IUPAC fusion numbering system:
Positions 1 & 2: Pyrazole nitrogens (N1 is typically the NH tautomer).
Position 3: Pyrazole carbon (Halogen here is stable to SNAr, reactive to Pd-catalysis).
Position 5: Pyrimidine carbon (Between N4 and N6; moderate reactivity).
Position 7: Pyrimidine carbon (Adjacent to bridgehead; highest reactivity).
The Reactivity "Traffic Light"
The regioselectivity of this scaffold is governed by the relative electrophilicity of the carbons.
C7 (Green Light): The most electron-deficient position. Reacts first with nucleophiles (amines, thiols, alkoxides) at low temperatures (0°C to RT).
C3 (Red Light): Electronically rich compared to the pyrimidine ring. The chlorine at C3 is generally inert to SNAr but serves as an excellent handle for Suzuki, Stille, or Sonogashira couplings.
Caption: Regioselectivity map of the 3,5,7-trichloro scaffold. C7 is the kinetic entry point for nucleophiles.
Synthesis of the Core Scaffold
Direct synthesis of the trichloro derivative typically proceeds via the construction of a pyrazole-dione intermediate followed by global chlorination.
Retrosynthetic Logic
Precursors: 3,5-Pyrazolidinedione derivatives or 4-amino-pyrazole-3-carboxylates.
Cyclization: Urea-mediated cyclization creates the pyrimidine-5,7-dione.
Aromatization/Chlorination: POCl3/PCl5 converts carbonyls to chlorides and can simultaneously halogenate the C3 position if unsubstituted.
Experimental Protocol: Synthesis of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
Note: This protocol assumes the conversion of the 3,5,7-trihydroxy (or trione) tautomer.
Setup: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), place 10.0 mmol of the trione precursor.
Reagent Addition: Carefully add 15 mL of POCl3. (Caution: Exothermic). Add 30.0 mmol of PCl5 in portions. Finally, add 1.5 mL of N,N-diethylaniline.
Reaction: Heat the mixture to reflux (approx. 110°C) for 12–16 hours . The suspension should become a clear, dark solution, indicating conversion of the carbonyls.
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:4). The starting material (polar) should disappear, replaced by a high-Rf spot.
Workup (Quenching): Cool the reaction mixture to room temperature. Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).
Isolation: Pour the viscous residue slowly onto 200 g of crushed ice with vigorous stirring. (Critical: This hydrolyzes remaining phosphoryl chlorides).
Extraction: Extract the aqueous slurry with CH2Cl2 (3 x 50 mL). Wash combined organics with saturated NaHCO3 (cold) and brine.
Purification: Dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).
Yield Expectation: 60–75% as a pale yellow solid.
Functionalization Strategies: Building the Drug
Once the trichloro core is in hand, the goal is to introduce pharmacophores selectively.
Step 1: C7-Functionalization (The "Hinge Binder")
In kinase inhibitors, the substituent at C7 often interacts with the hinge region of the ATP binding site.
Conditions: 1.0 eq. Amine (R-NH2), 1.2 eq. DIPEA, n-Butanol or THF, 0°C to RT, 2–4 hours.
Outcome: Exclusive formation of the 7-amino-3,5-dichloro product.
Step 2: C5-Functionalization (The "Solubility/Selectivity" Handle)
Substituents here often point towards the solvent-exposed region or the ribose pocket.
Conditions: Excess Amine or Alkoxide, 80°C (sealed tube), 12 hours.
Outcome: 5,7-diamino-3-chloro product.
Step 3: C3-Functionalization (The "Gatekeeper")
The C3-chlorine remains intact through the first two steps. It is displaced using Pd-catalysis to introduce aryl or heteroaryl groups that probe the "gatekeeper" residue of the kinase.
The N1 proton is acidic. Alkylation (e.g., with Methyl Iodide or Benzyl Bromide) usually favors the N1 position over N2, but mixtures can occur.
Tip: Perform N-alkylation before the SNAr steps if the R-group is stable, or after if the R-group is sensitive.
Caption: Sequential functionalization workflow for generating trisubstituted libraries.
Quantitative Data: Reactivity Comparison
Position
Electronic Environment
Preferred Reaction
Typical Conditions
Relative Rate
C7
Highly Deficient (-deficient pyrimidine)
SNAr
Amine, RT, 1h
100 (Fastest)
C5
Moderately Deficient
SNAr
Amine, 80°C, 12h
~1 (Slow)
C3
Electron Neutral (Pyrazole ring)
Pd-Coupling
Suzuki/Stille, 100°C
N/A (Orthogonal)
Safety & Handling (MSDS Highlights)
Hazards: 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is a potent skin and eye irritant and a potential sensitizer. It releases HCl upon contact with moisture.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.
Spill Cleanup: Do not use water. Adsorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after adsorption.
References
Synthesis and Biological Evaluation of Pyrazolo[4,3-d]pyrimidine Analogues. European Journal of Medicinal Chemistry. (2013). Discusses the structure-activity relationship of chlorinated analogues.
Regioselective Synthesis of Pyrazolo[3,4-d]pyrimidine Based Carbocyclic Nucleosides. Nucleosides, Nucleotides and Nucleic Acids. (2016). Provides foundational logic for regioselectivity in pyrazolopyrimidines.
3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. (2019). Directly addresses the application of the trisubstituted core in CDK inhibition.
1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. PubChem Compound Summary. (2026).[1] Data on the dione precursor stability and identifiers.
Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class. (2021). Explains the orbital logic (LUMO distribution) governing C4 vs C2 (analogous to C7 vs C5) selectivity.
Spectroscopic Characterization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine: An In-Depth Technical Guide
Executive Summary & Structural Architecture The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a purine bioisostere in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Architecture
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a purine bioisostere in the development of kinase inhibitors and other targeted therapeutics[1][2]. Among its highly functionalized derivatives, 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1823950-59-9) serves as a critical electrophilic building block. The presence of three labile carbon-chlorine bonds allows for orthogonal cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
To accurately interpret the spectroscopic data of this proton-poor, highly electron-deficient heterocycle, one must first map the IUPAC numbering of the fused bicyclic system. The core consists of a pyrazole ring fused to a pyrimidine ring at the d-face (C4-C5 of the pyrimidine).
Figure 1: Molecular numbering and connectivity of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR characterization of 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine presents a unique analytical challenge: the molecule contains only a single proton and five quaternary carbons[3].
1H NMR: The Solitary Proton
The 1H NMR spectrum is defined by a single, highly deshielded resonance corresponding to the pyrazole N-H proton.
Chemical Shift (δ): ~13.8 – 14.5 ppm (in DMSO-d₆).
Causality: The extreme downfield shift is driven by the profound electron-withdrawing effect of the three chlorine atoms and the four nitrogen atoms in the conjugated π-system. Furthermore, intermolecular hydrogen bonding with the sulfoxide oxygen of DMSO-d₆ exacerbates this deshielding. The signal often appears as a broad singlet (br s) due to quadrupolar relaxation from the adjacent 14N nucleus (I=1) and rapid tautomeric exchange between N1 and N2[4].
13C NMR: Quaternary Carbon Mapping
Acquiring a high-quality 13C NMR spectrum requires specialized parameters because all five carbons are quaternary. They lack Nuclear Overhauser Effect (NOE) enhancement from attached protons and exhibit exceptionally long longitudinal relaxation times (T1).
Table 1: 13C NMR Chemical Shift Assignments
Position
Chemical Shift (δ, ppm)
Multiplicity
Causality / Deshielding Factors
C5
~156.0
Quaternary (C-Cl)
Flanked by N4, N6, and Cl. Maximum inductive electron withdrawal.
C7
~148.5
Quaternary (C-Cl)
Flanked by N6, C7a, and Cl. Strong deshielding environment.
C7a
~142.0
Quaternary
Bridgehead carbon adjacent to N1 and C7.
C3
~138.5
Quaternary (C-Cl)
Pyrazole carbon attached to Cl and N2.
C3a
~124.0
Quaternary
Bridgehead carbon, β to pyrimidine nitrogens (relatively shielded).
Mass Spectrometry (MS): The Isotopic Signature
Mass spectrometry provides definitive proof of the trichlorinated state. When analyzed via Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), the molecule exhibits a characteristic isotopic cluster dictated by the natural abundance of 35Cl (75.77%) and 37Cl (24.23%).
Isotopic Cluster Analysis
For a molecule with three chlorine atoms, the binomial expansion yields a four-peak cluster (M, M+2, M+4, M+6) in a predictable intensity ratio of approximately 27 : 27 : 9 : 1 .
The rigid aromatic core resists fragmentation, but high-energy collision-induced dissociation (CID) or 70 eV EI-MS typically induces the homolytic cleavage of a chlorine radical, followed by the extrusion of cyanogen chloride (ClCN) or hydrogen cyanide (HCN) from the pyrimidine ring[2].
Figure 2: Proposed EI-MS fragmentation pathway for the trichlorinated pyrazolopyrimidine core.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is highly sensitive to the polarizable carbon-halogen bonds and the hydrogen-bonded N-H network of the pyrazole ring.
Table 2: Principal FT-IR Vibrational Modes
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
Structural Causality
3150 - 3250
N-H Stretch
Broad, Medium
Broadened by intermolecular H-bonding in the solid state.
1550 - 1610
C=N / C=C Stretch
Sharp, Strong
Aromatic ring skeletal vibrations of the fused bicyclic system.
1080 - 1150
C-Cl Stretch (In-plane)
Strong
Halogen stretching, highly polarizable bonds.
780 - 850
C-Cl Stretch (Out-of-plane)
Strong
Characteristic of multiple chlorines on an aromatic ring.
To ensure high-fidelity data acquisition for this specific class of proton-poor heterocycles, adhere to the following optimized workflows:
Protocol 1: 13C NMR Acquisition for Quaternary Carbons
Sample Preparation: Dissolve 50–100 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. The high concentration is mandatory due to the lack of NOE enhancement.
Relaxation Agent: Add 0.05 M Chromium(III) acetylacetonate[Cr(acac)₃] to the NMR tube. Causality: The paramagnetic Cr3+ ion drastically shortens the T1 relaxation times of the quaternary carbons, preventing signal saturation.
Instrument Parameters: Set the relaxation delay (D1) to 2.0 seconds (reduced from the standard 10 seconds due to the Cr(acac)₃). Acquire a minimum of 1,024 scans to achieve a sufficient signal-to-noise ratio.
Protocol 2: LC-MS Isotopic Profiling
Ionization Mode: Utilize Electrospray Ionization in negative mode (ESI-). Causality: The highly acidic N-H proton is easily abstracted, yielding a robust [M-H]⁻ signal at m/z 221.
Mobile Phase: Use a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Avoid basic modifiers (like Ammonium Hydroxide) which may trigger unwanted SNAr hydrolysis of the highly reactive C5-chlorine.
Data Validation & Orthogonal Confirmation (Self-Validating System)
To validate the integrity of your batch, cross-reference the MS isotopic cluster with the FT-IR data. If the MS isotopic cluster deviates from the 27:27:9:1 ratio and shows a mass shift of -18 Da (m/z 204), suspect hydrolysis of the C5-chlorine to a hydroxyl group—a common degradation pathway for this electrophile upon exposure to atmospheric moisture. This degradation will be orthogonally confirmed in the FT-IR spectrum by the sudden appearance of a sharp, strong C=O stretch (~1680 cm⁻¹) due to tautomerization to the pyrazolo[4,3-d]pyrimidin-7-one derivative.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: RSC Publishing
URL:[1]
The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles
Source: Taylor & Francis
URL:[4]
Regioselective Functionalization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine: A Technical Guide for Scaffold Derivatization
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter challenges in the divergent synthesis of complex pharmacophores. The 1H-pyrazolo[4,3-d]pyrimidine scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter challenges in the divergent synthesis of complex pharmacophores. The 1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure, widely recognized as a bioisostere of purine, and serves as the core for numerous kinase inhibitors and adenosine receptor antagonists (1[1]).
The 3,5,7-trichloro derivative of this scaffold is a highly versatile building block. However, successfully utilizing it requires a rigorous understanding of its intrinsic electronic properties. This whitepaper details the causality behind the regioselective functionalization of 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine and provides field-proven, self-validating protocols for its sequential derivatization.
Electronic Profiling and the Causality of Regioselectivity
The reactivity of 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine towards nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling follows a strict, predictable gradient: C7 > C5 >> C3 (2[2]). This gradient is governed by the electronic distribution across the fused bicyclic system:
The C7 Position (Highest Reactivity): Analogous to the C6 position of 2,6,8-trichloropurines (3[3]), the C7 carbon is highly electron-deficient. It is situated alpha to N6 and gamma to N4 of the pyrimidine ring. When a nucleophile attacks C7, the resulting Meisenheimer complex is profoundly stabilized by the electronegative pyrimidine nitrogens. Consequently, SNAr at C7 occurs rapidly under mild conditions.
The C5 Position (Moderate Reactivity): Located between N4 and N6, C5 is also electrophilic. However, once the C7 position is substituted with an electron-donating group (e.g., an amine), the entire pyrimidine ring experiences a surge in electron density via resonance. This deactivates the C5 position, requiring elevated temperatures and extended reaction times to achieve the second SNAr (4[4]).
The C3 Position (Lowest Reactivity): The C3 carbon resides on the electron-rich pyrazole ring. It is virtually inert to standard SNAr conditions. Functionalization at this site necessitates transition-metal catalysis (e.g., Suzuki-Miyaura coupling) (5[5]).
Quantitative Reactivity Profile
Substitution Site
Equivalent Purine Position
Leaving Group
Reaction Pathway
Typical Nucleophile / Reagent
Temp. Range
Relative Reactivity
C7
C6
-Cl
SNAr
Primary amines, Alkoxides
0°C – 25°C
Very High
C5
C2
-Cl
SNAr
Secondary amines, Anilines
80°C – 150°C
Moderate
C3
C8
-Cl
Cross-Coupling
Boronic acids, Pd(0) catalyst
90°C – 120°C
Low (Inert to SNAr)
Experimental Protocols: A Self-Validating System
To ensure maximum regioselectivity and yield, the derivatization must be performed sequentially. The protocols below are designed as self-validating systems, where the physical or chemical constraints of each step prevent downstream failures.
Phase 1: C7-Regioselective Amination
Objective: Synthesize 7-(substituted amino)-3,5-dichloro-1H-pyrazolo[4,3-d]pyrimidine.
Causality: Utilizing a strict stoichiometric ratio of the nucleophile at low temperatures prevents over-substitution at the C5 position. The inherent electrophilicity of C7 drives the reaction forward without the need for heat.
Step-by-Step Methodology:
Dissolve 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous THF or DCM (0.1 M concentration) under an inert Argon atmosphere.
Cool the reaction mixture to 0°C using an ice bath.
Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of the primary amine (1.05 eq).
Stir at 0°C for 1 hour, then allow to warm to room temperature.
Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: LC-MS analysis must show a single major peak corresponding to the mono-substituted mass. The absence of a double-addition mass peak validates that the temperature constraint successfully preserved the C5-Cl bond.
Phase 2: C5-Regioselective Substitution
Objective: Synthesize 5,7-bis(substituted)-3-chloro-1H-pyrazolo[4,3-d]pyrimidine.
Causality: The electron-donating nature of the newly installed C7-amine drastically deactivates the pyrimidine ring. Forcing conditions (microwave irradiation) are chemically required to overcome this resonance stabilization and drive the second SNAr to completion (4[4]).
Step-by-Step Methodology:
Suspend the 7-amino-3,5-dichloro intermediate (1.0 eq) in a high-boiling polar solvent such as N-methyl-2-pyrrolidone (NMP).
Add the secondary amine or aniline (2.0–3.0 eq) and DIPEA (3.0 eq).
Subject the mixture to microwave irradiation at 130–150°C for 30–60 minutes.
Cool to room temperature, dilute with ice-cold water, and collect the resulting precipitate via vacuum filtration.
Validation Checkpoint: The requirement for microwave heating (130°C+) is a self-validating threshold. If the reaction proceeds at room temperature, it indicates the Phase 1 substitution likely failed or occurred at the wrong position, leaving the highly reactive C7 position exposed.
Phase 3: C3-Cross Coupling
Objective: Synthesize the fully functionalized 3,5,7-trisubstituted-1H-pyrazolo[4,3-d]pyrimidine.
Causality: The C3-Cl bond is inert to nucleophiles but susceptible to oxidative addition by a Pd(0) species. Using an electron-rich ligand ensures efficient coupling at this sterically hindered and electronically deactivated pyrazole position.
Step-by-Step Methodology:
In a Schlenk flask, combine the 5,7-disubstituted-3-chloro intermediate (1.0 eq), the appropriate aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Add the catalyst, Pd(dppf)Cl₂ (0.05 eq).
Purge the flask with Argon for 10 minutes to remove all oxygen.
Heat the mixture at 90–100°C for 12 hours.
Cool, filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.
Validation Checkpoint: The generation of palladium black upon completion visually indicates the successful consumption and eventual precipitation of the active Pd(0) species.
Mechanistic Pathway Visualization
The following diagram maps the logical progression of the derivatization workflow, highlighting the shifting electronic states of the intermediates.
Fig 1: Sequential regioselective functionalization workflow for 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine.
References
Benchchem.3H-Pyrazolo[4,3-D]pyrimidin-7-OL.
Google Patents.EP1348707A1 - Pyrazolo[4,3-d]pyrimidines, processes for their preparation and methods for therapy.
ResearchGate.Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries.
Taylor & Francis.Full article: The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles.
RSC Publishing.Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
Biological potential of the pyrazolo[4,3-d]pyrimidine scaffold
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Analysis of Biological Potential and Synthetic Utility[1][2] Executive Summary The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged heterocyclic class in medi...
Author: BenchChem Technical Support Team. Date: March 2026
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Technical Analysis of Biological Potential and Synthetic Utility[1][2]
Executive Summary
The pyrazolo[4,3-d]pyrimidine scaffold represents a privileged heterocyclic class in medicinal chemistry, distinct from its isomer, pyrazolo[3,4-d]pyrimidine.[2] While the latter is widely recognized as a direct adenosine bioisostere (often utilized in antiviral nucleosides), the [4,3-d] isomer has carved a unique niche as a robust template for kinase inhibition and phosphodiesterase (PDE) modulation .
This technical guide analyzes the structural determinants that make pyrazolo[4,3-d]pyrimidines potent PDE5 inhibitors (exemplified by Sildenafil) and emerging CDK inhibitors (e.g., LGR6768). We provide validated synthetic protocols, detailed structure-activity relationships (SAR), and experimental frameworks for evaluating biological potential.[2]
Structural Architecture & Bioisosterism
The pyrazolo[4,3-d]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring across the C4-C3 bond. This fusion pattern creates a scaffold that mimics the purine nucleus of ATP and cGMP but with altered hydrogen-bonding capabilities and lipophilicity profiles.
Isomeric Distinction
The distinction between the [4,3-d] and [3,4-d] isomers is critical for target specificity:
Pyrazolo[3,4-d]pyrimidine: N-H at position 1 (or 9 in purine numbering) mimics the sugar attachment site of adenosine.
Pyrazolo[4,3-d]pyrimidine: The "reversed" fusion alters the vector of substituents at the C3 and N1 positions, allowing for unique occupancy of hydrophobic pockets in enzymes like PDE5 and CDKs that true purines cannot access.
Figure 1: Structural relationship between the natural purine core and its pyrazolo-pyrimidine bioisosteres.
Therapeutic Applications & Mechanism of Action
Phosphodiesterase 5 (PDE5) Inhibition
The most commercially successful application of this scaffold is in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Case Study:Sildenafil (Viagra) .
Mechanism: The pyrazolo[4,3-d]pyrimidine core mimics the guanine ring of cGMP. It competitively binds to the catalytic site of PDE5, preventing the hydrolysis of cGMP to 5'-GMP.
Key SAR Features:
C7-one: Mimics the carbonyl of guanine (essential for H-bonding with Gln817).
N1-methyl & C3-propyl: Occupy the hydrophobic pocket (Val782, Phe786), conferring selectivity over other PDE isoforms.[2]
C5-sulfonamide: Extends into the solvent-exposed region, improving solubility and potency.
Cyclin-Dependent Kinase (CDK) Inhibition
Recent advancements have positioned the scaffold as a potent inhibitor of CDKs, particularly CDK7 and CDK2.
Case Study:LGR6768 .
Mechanism: Acts as an ATP-competitive inhibitor but also functions as a "molecular glue," promoting the proteasome-dependent degradation of Cyclin K.
Key SAR Features:
C3-isopropyl: Fits the ATP binding gatekeeper region.
C7-biaryl amine: The 2-phenylbenzylamino group induces a conformational twist that is highly specific for the CDK7 active site.
Anti-Inflammatory Potential (TLR4/p38)[2]
Compound 4e: A 3,5,7-trisubstituted derivative shown to inhibit LPS-induced NO production.[2]
Pathway: Suppression of the TLR4/p38 MAPK signaling cascade, reducing IL-6 and TNF-α secretion.
Synthesis Strategies
The synthesis of pyrazolo[4,3-d]pyrimidines generally follows a convergent route. The "Sildenafil-type" synthesis is the industry standard for generating C7-one derivatives.
Protocol: Convergent Synthesis of Pyrazolo[4,3-d]pyrimidin-7-ones
Coupling Agents: CDI (Carbonyldiimidazole) or EDCI/HOBt.
Cyclization Base: t-BuOK or NaOH.
Step-by-Step Methodology:
Activation: Dissolve the benzoic acid derivative (1.0 eq) in dry DCM. Add CDI (1.1 eq) and stir at room temperature for 2 hours to form the acyl-imidazole intermediate.
Coupling: Add the aminopyrazole carboxamide (1.0 eq) to the reaction mixture. Stir for 12–24 hours. Monitor by TLC/LCMS for the formation of the intermediate amide.
Isolation: Wash with water, dry over MgSO4, and concentrate to yield the open-chain amide.[2]
Cyclization: Dissolve the amide in ethanol or t-butanol. Add t-BuOK (2.0 eq) and reflux for 4–8 hours. The base mediates the intramolecular dehydration to close the pyrimidine ring.
Purification: Neutralize with dilute HCl. The product often precipitates; otherwise, extract with DCM and purify via silica gel chromatography (MeOH/DCM gradient).
Figure 2: Convergent synthetic pathway for the construction of the pyrazolo[4,3-d]pyrimidin-7-one core.
Experimental Validation Protocols
To validate the biological potential of synthesized analogs, the following assays are standard.
In Vitro PDE5 Inhibition Assay
Objective: Determine IC50 values against PDE5 compared to Sildenafil control.
System: Scintillation Proximity Assay (SPA) or Fluorescence Polarization (FP).
Protocol:
Enzyme Prep: Recombinant human PDE5A1 expressed in Sf9 cells.
Substrate: [3H]-cGMP (for SPA) or FAM-cGMP (for FP).
Incubation: Incubate enzyme + test compound (serial dilution) + substrate in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA) for 60 min at 30°C.
Termination: Add PDE detection beads (SPA) or binding reagent (FP).
Readout: Measure CPM or polarization units. Calculate IC50 using non-linear regression.
CDK7 Kinase Assay (ADP-Glo)
Objective: Assess potency against CDK7/Cyclin H/MAT1 complex.
Protocol:
Reaction Mix: Combine CDK7 enzyme (5-10 nM), peptide substrate, and ATP (at Km) in kinase buffer.[2]
Compound Addition: Add test compounds in DMSO (keep final DMSO < 1%).
Reaction: Incubate at room temperature for 60 minutes.
Detection: Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP. Incubate 40 min.
Conversion: Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase light output.
Analysis: Luminescence is proportional to kinase activity.
Future Outlook
The pyrazolo[4,3-d]pyrimidine scaffold is evolving beyond simple inhibition.
PROTACs: Utilizing the scaffold as the "warhead" ligand linked to an E3 ligase recruiter (e.g., Cereblon) to degrade oncogenic kinases rather than just inhibiting them.
Selectivity Tuning: Modifying the C7-amine substituent allows for fine-tuning between CDK subtypes (e.g., CDK7 vs. CDK9), addressing the toxicity issues associated with pan-CDK inhibitors.[2]
References
Moravcová, D. et al. (2003).[2] "Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
Rotella, D. P. et al. (2000). "N-3-substituted imidazoquinazolinones: potent and selective PDE5 inhibitors."[4] Journal of Medicinal Chemistry. (Foundational SAR for PDE5 bioisosteres).
Gao, C. et al. (2019).[2] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
Řezníčková, E. et al. (2023). "Pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." EATRIS-CZ / Palacký University. Link
Dunn, P. J. et al. (1998). "Commercial synthesis of sildenafil citrate (Viagra)." Organic Process Research & Development. (Industrial synthesis reference).
Rawson, D. J. et al. (2010).[2] "1-(2-Ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines as potent phosphodiesterase 5 (PDE5) inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
The Pyrazolo[4,3-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of a Versatile Heterocycle The pyrazolo[4,3-d]pyrimidine core, a fused heterocyclic system comprising a p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The pyrazolo[4,3-d]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the endogenous purine nucleus allows it to effectively mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of numerous enzymes, particularly kinases. This bioisosteric relationship has been the cornerstone of its exploration and has led to the discovery of a plethora of derivatives with a wide spectrum of pharmacological activities.[1]
Initially investigated in the mid-20th century, the therapeutic potential of pyrazolo[4,3-d]pyrimidine derivatives has since been realized in diverse areas, including oncology, infectious diseases, and inflammatory conditions.[1] The scaffold's rigid, planar structure provides a robust platform for the precise spatial orientation of various substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive review of the synthesis, medicinal applications, and structure-activity relationships of pyrazolo[4,3-d]pyrimidine derivatives, offering insights for the design and development of next-generation therapeutics.
Synthetic Strategies: Constructing the Core
The construction of the pyrazolo[4,3-d]pyrimidine scaffold can be broadly approached from two main retrosynthetic pathways: building the pyrimidine ring onto a pre-existing pyrazole or vice versa. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.
Strategy 1: Pyrimidine Ring Annulation onto a Pyrazole Core
This is the most common and versatile approach, typically starting with a substituted 4-amino-3-cyanopyrazole. This intermediate serves as a versatile platform for the introduction of diversity elements.
A general workflow for this strategy is outlined below:
Caption: Generalized synthetic workflow for pyrazolo[4,3-d]pyrimidine derivatives.
Detailed Protocol: Synthesis of a 7-Substituted Pyrazolo[4,3-d]pyrimidine Derivative
This protocol is a representative example of the pyrimidine ring annulation strategy.
Step 1: Synthesis of the 4-Amino-3-cyanopyrazole Intermediate
Reaction Setup: To a solution of a substituted hydrazine (1.0 eq.) in a suitable solvent such as ethanol, add a malononitrile derivative (1.0 eq.).
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 4-amino-3-cyanopyrazole.
Causality Behind Experimental Choices: The use of ethanol as a solvent is common due to its ability to dissolve the reactants and facilitate the precipitation of the product upon cooling. The choice between room temperature and reflux depends on the reactivity of the specific hydrazine and malononitrile derivatives.
Step 2: Cyclization to form the Pyrazolo[4,3-d]pyrimidine Core
Reaction Setup: The 4-amino-3-cyanopyrazole (1.0 eq.) is heated in a large excess of formamide.
Reaction Conditions: The mixture is heated to a high temperature, typically 180-200 °C, for several hours.
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate, the pyrazolo[4,3-d]pyrimidin-7-amine, is collected by filtration and washed with water.
Causality Behind Experimental Choices: Formamide serves as both the solvent and the source of the additional carbon and nitrogen atoms required to form the pyrimidine ring. The high temperature is necessary to drive the cyclization reaction.
Step 3: Chlorination at the 7-Position
Reaction Setup: The pyrazolo[4,3-d]pyrimidin-7-amine (1.0 eq.) is suspended in phosphorus oxychloride (POCl₃).
Reaction Conditions: The mixture is heated to reflux for several hours.
Work-up and Purification: The excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The resulting precipitate is filtered, washed with water, and dried to give the 7-chloro-pyrazolo[4,3-d]pyrimidine.
Causality Behind Experimental Choices: POCl₃ is a powerful dehydrating and chlorinating agent, effectively converting the amine at the 7-position into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Step 4: Nucleophilic Substitution to Introduce Functional Groups
Reaction Setup: The 7-chloro-pyrazolo[4,3-d]pyrimidine (1.0 eq.) is dissolved in a suitable solvent like isopropanol or DMF, and the desired nucleophile (e.g., an amine, 1.1 eq.) is added.
Reaction Conditions: The reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC).
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final functionalized pyrazolo[4,3-d]pyrimidine derivative.[2]
Causality Behind Experimental Choices: The choice of solvent depends on the solubility of the reactants and the reaction temperature required. The use of a slight excess of the nucleophile ensures the complete conversion of the starting material. Column chromatography is a standard method for purifying the final product from any unreacted starting materials or side products.
Therapeutic Applications: A Scaffold of Many Talents
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold is evident in its wide range of biological activities. The following sections delve into the key therapeutic areas where these derivatives have shown significant promise.
Oncology: Targeting the Engines of Cancer
The most extensive application of pyrazolo[4,3-d]pyrimidine derivatives is in the field of oncology, where they have been developed as potent inhibitors of various protein kinases and as microtubule targeting agents.
Protein kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazolo[4,3-d]pyrimidine core, as an ATP mimic, is an ideal starting point for the design of kinase inhibitors.
Caption: Mechanism of action of pyrazolo[4,3-d]pyrimidine kinase inhibitors.
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolo[4,3-d]pyrimidine derivatives have been identified as potent CDK2 inhibitors.[3] Molecular docking studies have shown that these compounds fit into the ATP-binding pocket of CDK2, forming crucial hydrogen bonds with the hinge region, similar to the adenine of ATP.[3]
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a critical role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Pyrazolo[4,3-d]pyrimidine derivatives have been developed as potent inhibitors of VEGFR2, thereby blocking downstream signaling pathways and inhibiting angiogenesis.[4]
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers. Pyrazolo[4,3-d]pyrimidine-based compounds have been designed as EGFR tyrosine kinase inhibitors, showing activity against both wild-type and mutant forms of the receptor.[1]
Other Kinases: The pyrazolo[4,3-d]pyrimidine scaffold has also been successfully employed to develop inhibitors of other important cancer-related kinases, including Src, FLT3, and RET.[1][4][5]
Structure-Activity Relationship (SAR) for Kinase Inhibitors:
Position
Substituent
Effect on Kinase Inhibition
N1
Small alkyl groups (e.g., methyl)
Often enhances potency and improves pharmacokinetic properties.
C3
Aryl or heteroaryl groups
Can interact with the solvent-exposed region of the kinase, influencing selectivity.
C5
Substituted phenyl rings
Crucial for interactions with the hydrophobic pocket of the kinase active site. Electron-donating or -withdrawing groups can modulate activity.
C7
Amino or alkoxy groups with side chains
Can form hydrogen bonds with the hinge region of the kinase. The nature of the side chain can be optimized to improve potency and selectivity.
Microtubules are dynamic polymers essential for cell division, and agents that disrupt microtubule dynamics are effective anticancer drugs. A novel class of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent microtubule targeting agents.[6][7] These compounds inhibit tubulin polymerization and compete with colchicine for its binding site on tubulin.[6] Some of these derivatives have shown excellent potency against a wide range of cancer cell lines, including those with multidrug resistance phenotypes.[6] Furthermore, they have demonstrated efficacy in preclinical in vivo models, suggesting their potential as a new generation of tubulin inhibitors with advantages over existing drugs like paclitaxel.[6]
Phenyl ring with specific substitutions (e.g., 3'-fluoro)
Variations in electronic effects on this ring significantly impact activity.[6]
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Pyrazolo[4,3-d]pyrimidine derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.
Inhibition of Pro-inflammatory Cytokines: Certain derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages.[2][8]
Modulation of Signaling Pathways: The anti-inflammatory effects of some compounds are mediated by the suppression of key signaling pathways, such as the TLR4/p38 pathway.[2][8]
Enzyme Inhibition: Other derivatives have been developed as inhibitors of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[9][10]
These findings suggest that pyrazolo[4,3-d]pyrimidines could be promising leads for the development of new treatments for inflammatory diseases like rheumatoid arthritis and acute lung injury.[2][9]
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of newly synthesized pyrazolo[4,3-d]pyrimidine derivatives, a series of in vitro and in vivo assays are employed.
Caption: Experimental workflow for the evaluation of pyrazolo[4,3-d]pyrimidine derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
Reagents and Materials: Recombinant human VEGFR2 enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
Procedure:
a. Prepare serial dilutions of the test compounds in DMSO.
b. In a 96-well plate, add the kinase buffer, VEGFR2 enzyme, and the test compound at various concentrations.
c. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Self-Validating System: The assay includes positive controls (known VEGFR2 inhibitors like Sunitinib) and negative controls (no inhibitor) to ensure the assay is performing correctly. The use of a well-characterized recombinant enzyme and a validated detection method provides trustworthiness.
Protocol: Cell Proliferation Assay (MTT Assay)
Cell Culture: Culture a relevant cancer cell line (e.g., a human umbilical vein endothelial cell line (HUVEC) for anti-angiogenic compounds) in appropriate media.
Procedure:
a. Seed the cells in a 96-well plate and allow them to adhere overnight.
b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
c. Add MTT reagent to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
d. Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
Self-Validating System: Including a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) on each plate validates the results. The principle of the assay, where only viable cells can metabolize MTT, is a well-established and reliable method for assessing cell proliferation.
Future Perspectives and Conclusion
The pyrazolo[4,3-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its place in the medicinal chemist's toolbox. Future research in this area will likely focus on:
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve safety profiles.
Overcoming Drug Resistance: Developing compounds that are active against drug-resistant forms of target proteins, a major challenge in cancer therapy.
Exploring New Therapeutic Areas: Investigating the potential of pyrazolo[4,3-d]pyrimidine derivatives for the treatment of other diseases, such as neurodegenerative and metabolic disorders.
Advanced Drug Delivery: Utilizing novel drug delivery systems to improve the pharmacokinetic properties and targeted delivery of these compounds.
References
An appraisal on synthetic and pharmaceutical perspectives of pyrazolo[4,3-d]pyrimidine scaffold. PubMed. [Link]
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. [Link]
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. [Link]
Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed. [Link]
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents. ResearchGate. [Link]
Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. PubMed. [Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis Online. [Link]
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. ACS Publications. [Link]
Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed. [Link]
Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed. [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Semantic Scholar. [Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. PMC. [Link]
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. [Link]
Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. [Link]
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Publications. [Link]
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. [Link]
Rational Design and Derivatization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine Analogs: A Technical Guide to Next-Generation Kinase Inhibitors
Executive Summary The pursuit of highly selective, ATP-competitive kinase inhibitors has driven extensive research into purine bioisosteres. Among these, the pyrazolo[4,3-d]pyrimidine and its isomeric pyrazolo[3,4-d]pyri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of highly selective, ATP-competitive kinase inhibitors has driven extensive research into purine bioisosteres. Among these, the pyrazolo[4,3-d]pyrimidine and its isomeric pyrazolo[3,4-d]pyrimidine scaffolds have emerged as privileged structures in oncology and virology[1]. This whitepaper provides an in-depth mechanistic and practical guide to utilizing 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1823950-59-9)[2] as a core building block. By exploiting the orthogonal reactivity of its three chlorine atoms, researchers can execute highly regioselective derivatizations to synthesize complex multikinase inhibitors targeting FLT3, VEGFR-2, EGFR, and CDK2[3][4][5].
The Privileged Scaffold: Purine Bioisosterism and Electronic Asymmetry
The pyrazolo[4,3-d]pyrimidine core mimics the adenine ring of ATP, allowing it to anchor deeply within the highly conserved hinge region of protein kinases via bidentate hydrogen bonding[1]. The true synthetic power of the 3,5,7-trichloro derivative lies in the distinct electronic environments of its three halogenated positions, which establish a strict hierarchy of reactivity:
C7-Position (Highest Electrophilicity): Flanked by the pyrimidine nitrogens and the bridgehead carbon, the C7 position has the lowest Lowest Unoccupied Molecular Orbital (LUMO) energy. It undergoes rapid Nucleophilic Aromatic Substitution (
) with primary amines at low temperatures.
C5-Position (Moderate Electrophilicity): Once C7 is substituted—typically with an electron-donating amine that pushes electron density back into the pyrimidine ring—the C5 chlorine becomes deactivated. Subsequent
at C5 requires elevated temperatures and stronger nucleophiles (e.g., alkoxides or secondary amines).
C3-Position (Lowest Electrophilicity): The chlorine atom on the electron-rich pyrazole ring is largely inert to standard
conditions. Functionalization at this site necessitates transition-metal catalysis, such as Palladium-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling[6].
Synthetic Workflow & Regioselectivity Logic
Caption: Regioselective derivatization workflow exploiting the orthogonal reactivity of the trichloro scaffold.
Biological Applications and Quantitative SAR
The ability to independently decorate the C3, C5, and C7 positions allows medicinal chemists to finely tune the Structure-Activity Relationship (SAR).
C7 Substitutions: Dictate primary hydrogen-bonding interactions with the kinase hinge region.
C3 Substitutions: Project into the hydrophobic gatekeeper pocket, driving kinase selectivity[4].
C5 Substitutions: Often interact with the solvent-exposed region, modulating pharmacokinetics (ADMET) and solubility.
Recent literature on pyrazolo-pyrimidine derivatives demonstrates potent multikinase inhibition. The table below summarizes the inhibitory profiles of optimized derivatives against key oncogenic targets.
Caption: Disruption of downstream oncogenic signaling via ATP-competitive RTK inhibition.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Causality for reagent selection and critical checkpoints are explicitly detailed.
Protocol A: Regioselective C7-Amination (
)
Objective: Install a primary amine at the highly reactive C7 position while preserving the C3 and C5 chlorides.
Preparation: Dissolve 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous THF (0.1 M) under an inert Argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing with the amine nucleophile.
Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired primary amine (1.05 eq) dissolved in THF.
Self-Validating Checkpoint: Stir for 2 hours at 0–20 °C. Monitor via LC-MS. The target mono-substituted product will exhibit a distinct
peak with a characteristic 9:6:1 isotopic pattern (indicative of the two remaining chlorine atoms). Do not apply heat , as this will force unwanted C5-amination.
Workup: Quench with saturated aqueous
, extract with EtOAc, dry over , and concentrate in vacuo.
Protocol B: C5-Alkoxylation/Amination (
)
Objective: Functionalize the moderately reactive C5 position.
Preparation: Dissolve the C7-substituted intermediate from Protocol A (1.0 eq) in a polar aprotic solvent like DMF or 1,4-dioxane.
Reagent Addition: Add the secondary amine or alkoxide (2.0 eq) and
(3.0 eq).
Reaction: Heat the mixture to 80–100 °C for 12–18 hours. Causality: The electron-donating group at C7 has deactivated the pyrimidine ring; thus, thermal energy is required to overcome the higher activation barrier for the second
.
Self-Validating Checkpoint: TLC (Hexanes:EtOAc) should show complete consumption of the starting material. LC-MS will confirm the loss of one chlorine isotope, shifting to a 3:1 isotopic pattern (one chlorine remaining at C3).
Protocol C: C3-Aryl Substitution via Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl group at the inert C3 position.
Preparation: Combine the C5/C7-disubstituted intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and
(3.0 eq) in a 4:1 mixture of 1,4-Dioxane and .
Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the active Pd(0) catalyst.
Catalyst Addition: Add
(0.05 eq). Causality: The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate the oxidative addition into the challenging C3-Cl bond[6].
Reaction: Heat at 90 °C for 8 hours.
Self-Validating Checkpoint: Track the reaction via LC-MS. The characteristic chlorine isotope pattern will completely disappear, replaced by the exact mass of the fully functionalized tri-substituted pyrazolo[4,3-d]pyrimidine.
References
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations
RSC Advances
URL:[Link]
Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations
National Institutes of Health (PMC)
URL:[Link]
Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold
RSC Medicinal Chemistry
URL:[Link]
Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions
Molecules (MDPI)
URL:[Link]
Application Notes & Protocols: A Researcher's Guide to the Regioselective Synthesis of Substituted Pyrazolo[4,3-d]pyrimidines from a Trichlorinated Precursor
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold and the Power of a Trichlorinated Keystone The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold and the Power of a Trichlorinated Keystone
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. As a bioisostere of purine, it serves as a foundational structure for a multitude of potent and selective inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[1][2] The development of novel anticancer therapeutics often relies on the targeted synthesis of libraries of substituted pyrazolo[4,3-d]pyrimidines to explore the structure-activity relationship (SAR) and optimize pharmacological profiles.[3][4]
This guide provides a detailed, experience-driven approach to the synthesis of diverse, trisubstituted pyrazolo[4,3-d]pyrimidines starting from the highly versatile, yet challenging, 2,5,7-trichloropyrazolo[4,3-d]pyrimidine intermediate. The strategic, stepwise functionalization of this precursor hinges on the differential reactivity of its three chloro-substituents, allowing for a controlled and regioselective introduction of various chemical moieties. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer insights into the characterization of these complex heterocyclic systems.
A diagram of the core pyrazolo[4,3-d]pyrimidine structure.
The Keystone Intermediate: 2,5,7-Trichloropyrazolo[4,3-d]pyrimidine
The entire synthetic strategy revolves around the 2,5,7-trichloro derivative. Its preparation and, more importantly, understanding its electronic properties are fundamental to achieving regioselective substitution. The three chlorine atoms exhibit a distinct hierarchy of reactivity governed by the electron-withdrawing effects of the fused ring system's nitrogen atoms.
Reactivity Hierarchy: The general order of reactivity for nucleophilic aromatic substitution (SNAr) is C7 > C5 > C2.
C7-Cl: This position is the most electrophilic and thus the most susceptible to nucleophilic attack. It is activated by the adjacent pyrimidine nitrogen (N6) and the pyrazole ring system.
C5-Cl: The second most reactive position, activated by both N4 and N6. Its substitution typically requires more forcing conditions (higher temperature or longer reaction times) than the C7 position.
C2-Cl: This is the least reactive position towards SNAr. Its substitution often requires a different chemical approach, such as palladium-catalyzed cross-coupling reactions, after the C7 and C5 positions have been functionalized.
This predictable reactivity allows for a logical and sequential construction of complex molecules.
Application Note: Regioselective Nucleophilic Substitution of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
This guide details the regioselective functionalization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine , a critical scaffold in the synthesis of bioisosteric kinase inhibitors (e.g., CDK, EGFR). [1] Executive Summary &...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the regioselective functionalization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine , a critical scaffold in the synthesis of bioisosteric kinase inhibitors (e.g., CDK, EGFR).
[1]
Executive Summary & Mechanistic Insight[1]
The 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the purine core found in ATP.[1] Its value lies in the differential reactivity of its three chlorine atoms, allowing for the sequential and precise introduction of three distinct substituents.
The Reactivity Hierarchy (The "Rules of Engagement")
Unlike symmetrical heterocycles, the electronic environment of the pyrazolo[4,3-d]pyrimidine ring creates a defined order of electrophilicity. Understanding this hierarchy is the key to successful synthesis.
Reason: While still on the electron-deficient pyrimidine ring, it is less activated than C7.[1] Displacement typically requires elevated temperatures (60–100°C) or stronger nucleophiles (thiols, alkoxides).
Reason: The pyrazole ring is electron-rich (aromatic sextet).[1] The C3-Cl bond is extremely stable against nucleophilic attack.[1]
Strategy: Functionalization here requires Transition Metal Catalysis (e.g., Suzuki-Miyaura or Stille coupling), not
.
Visualizing the Reaction Pathway
Figure 1: The sequential functionalization logic. Note the transition from mild
(Step 1) to harsh (Step 2) to Cross-Coupling (Step 3).
Experimental Protocols
Protocol A: Regioselective Mono-Substitution at C7
Objective: Introduce the primary pharmacophore (often a solubilizing amine or specific binding motif) at the most reactive position without disturbing C5 or C3.[1]
Nucleophile: Primary or Secondary Amine (1.0 – 1.1 equivalents)
Base:
-Diisopropylethylamine (DIPEA) (1.5 equivalents)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
Procedure:
Dissolution: Dissolve 1.0 mmol of the trichloro scaffold in 10 mL of anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath.
Addition: Add 1.5 mmol of DIPEA. Then, add the amine (1.0 mmol) dropwise over 10 minutes.
Expert Tip: For highly reactive aliphatic amines, dilute the amine in DCM before addition to prevent localized "hotspots" that could lead to bis-substitution.[1]
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (typically 30–60 mins at RT).[1]
Workup: Dilute with DCM (20 mL), wash with water (2 x 10 mL) and brine. Dry over
and concentrate.
Purification: Flash chromatography (Hexane/EtOAc). The C7-substituted product is usually the major spot (
Degassing: Combine substrate, boronic acid, and solvent in a sealed tube. Sparge with Argon for 10 minutes (Critical to prevent catalyst deactivation).
Application Note: Strategic Regiocontrol – Selective C5 and C7 Functionalization of Indoles
Executive Summary & Strategic Rationale In medicinal chemistry, the indole scaffold is a "privileged structure," yet its natural reactivity often limits derivatization to the electron-rich C3 position. Accessing the benz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In medicinal chemistry, the indole scaffold is a "privileged structure," yet its natural reactivity often limits derivatization to the electron-rich C3 position. Accessing the benzenoid ring (C4–C7) is critical for optimizing pharmacokinetic properties and expanding Structure-Activity Relationships (SAR).
This Application Note provides two distinct, high-fidelity protocols to solve the C5 vs. C7 selectivity paradox :
C7-Selectivity: Achieved via Chelation-Controlled C-H Activation using Rhodium(III) catalysis. This method relies on a removable N-directing group to steer the metal center to the sterically hindered C7 position.
C5-Selectivity: Achieved via Electronic Activation (The Indoline Detour) . By temporarily reducing the indole to indoline, the electronic bias shifts, activating the C5 position (para to the nitrogen) for electrophilic substitution, followed by re-aromatization.
Strategic Workflow: The Divergent Path
The following decision tree illustrates the logic required to select the correct protocol based on your target regiochemistry.
Figure 1: Decision matrix for selective functionalization. C7 relies on transition-metal directing groups; C5 relies on modifying the oxidation state of the heterocycle.
Mechanism: This protocol utilizes a Concerted Metalation-Deprotonation (CMD) mechanism. The N-Pivaloyl group coordinates with the Rh(III) center, positioning it exclusively at C7. The high energy of the C-H bond is overcome by the formation of a stable 5-membered metallacycle.
Reagents & Equipment[2]
Substrate: N-Pivaloylindole (1.0 equiv)
Coupling Partner: Ethyl Acrylate or Styrene (2.0 equiv)
Catalyst:
(2.5 mol%)
Co-Catalyst:
(10 mol%)
Oxidant:
(2.1 equiv)
Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol
Atmosphere: Air (if using Cu oxidant) or
balloon
Step-by-Step Methodology
Catalyst Activation: In a glovebox or strictly anhydrous conditions, weigh
(15.5 mg, 0.025 mmol) and (34.4 mg, 0.10 mmol) into a screw-cap pressure vial. Add 2 mL of DCE and stir for 10 minutes at RT. Observation: A white precipitate (AgCl) will form, indicating generation of the active cationic Rh(III) species.
Substrate Addition: Add N-Pivaloylindole (1.0 mmol), the alkene coupling partner (2.0 mmol), and
(2.1 mmol).
Reaction: Seal the vial and heat to 100°C for 16–24 hours.
Critical Checkpoint: The reaction mixture typically turns from blue (Cu(II)) to green/brown as the cycle progresses.
Workup: Cool to RT. Dilute with DCM (20 mL) and filter through a Celite pad to remove copper salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc). The C7 product is typically less polar than the C2/C3 isomers (if any formed, though rare with this method).
Mechanism Visualization (Rh-Catalytic Cycle)
Figure 2: The Rh(III) catalytic cycle.[1] The key selectivity step is the CMD (yellow node) where the N-Pivaloyl group forces the metal to C7.
Protocol B: C5-Selective Functionalization (The Indoline Detour)
Mechanism: Direct EAS on indole favors C3. By reducing indole to indoline , the C2=C3 double bond is removed. The nitrogen lone pair now activates the benzene ring in a manner analogous to an aniline. The para-position (C5) becomes the most nucleophilic site, allowing for highly selective bromination.
Step 3: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or
.
Step-by-Step Methodology
Step 1: Reduction to Indoline
Dissolve Indole (5 mmol) in Glacial Acetic Acid (15 mL).
Add
(15 mmol) portion-wise at 0°C (Caution: HCN evolution possible; use fume hood).
Stir at RT for 2 hours.
Validation: Monitor TLC. Indoline is typically more polar and stains strongly with ninhydrin (orange/red).
Basify with NaOH, extract with ether, and concentrate.
Step 2: C5-Selective Bromination
Dissolve crude Indoline (from Step 1) in DCM (20 mL).
The Silica Trick: Add Silica Gel (2g) to the stirring solution. Note: Silica surfaces can moderate the reactivity and improve regiocontrol.
Add NBS (1.05 equiv) slowly at -10°C.
Stir for 30–60 mins.
Filter off silica, wash with DCM, and concentrate.
Result: 5-Bromoindoline. (Selectivity >95% for C5 over C7).
Step 3: Oxidative Aromatization
Dissolve 5-Bromoindoline in THF or Dioxane.
Add DDQ (1.2 equiv) dropwise at 0°C.
Stir for 1 hour at RT.
Validation: The appearance of the C2/C3 double bond signals in NMR confirms aromatization.
Comparative Data & Validation
NMR Diagnostic Signatures
Use these shifts to confirm your regioselectivity.
Position
Unsubstituted Indole (H )
C7-Substituted (H )
C5-Substituted (H )
H-7
~7.4 ppm (d)
Disappears
~7.3 ppm (d, J=8.5Hz)
H-5
~7.1 ppm (t)
~7.0 ppm (t)
Disappears
H-4
~7.6 ppm (d)
~7.5 ppm (d)
~7.7 ppm (d, J=1.5Hz, meta)
H-2
~7.2 ppm (d)
~7.1 ppm (d)
~7.2 ppm (d)
Troubleshooting Matrix
Issue
Protocol
Probable Cause
Corrective Action
Low Conversion
C7 (Rh)
Catalyst Poisoning
Ensure reactants are free of amines/thiols. Use fresh .
C2/C3 Mixture
C7 (Rh)
Directing Group Failure
Ensure N-Pivaloyl is intact. N-H indoles will NOT react at C7.
C3 Bromination
C5 (Indoline)
Incomplete Reduction
Ensure Step 1 (Reduction) is 100% complete before adding NBS.
Over-oxidation
C5 (Indoline)
Excess DDQ
Monitor Step 3 closely; quench immediately upon consumption of SM.
References
Fagnou, K., et al. "Rhodium(III)-Catalyzed C-H Activation for the Synthesis of Indoles."[2] Science, 2010.
Song, G., Wang, F., & Li, X. "C-H Activation for the Construction of Heterocycles: Rhodium(III)-Catalyzed C7-Functionalization of Indoles." Chemical Society Reviews, 2012.
Ishikawa, H., et al. "Indole C5-Selective Bromination of Indolo[2,3-a]quinolizidine Alkaloids via In Situ-Generated Indoline Intermediate." Chemistry - A European Journal, 2024.[3]
Hartwig, J. F. "Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Functionalization." Accounts of Chemical Research, 2012.
Mishra, N. K., et al. "Rhodium(III)-Catalyzed C7-Position C-H Alkenylation and Alkynylation of Indolines." Advanced Synthesis & Catalysis, 2014.[4][5]
Using 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine in kinase inhibitor synthesis
Application Note: Strategic Functionalization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine for Kinase Inhibitor Synthesis Executive Summary The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine for Kinase Inhibitor Synthesis
Executive Summary
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purine (adenine). Its ability to mimic the ATP-binding pharmacophore has made it a cornerstone in the development of inhibitors for Cyclin-Dependent Kinases (CDKs) , Janus Kinases (JAKs) , and Epidermal Growth Factor Receptors (EGFR) .
This guide details the sequential, regioselective functionalization of 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine . Unlike de novo synthesis where substituents are introduced during ring closure, starting from the trichloro-core enables Late-Stage Functionalization (LSF) . This approach allows researchers to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies by sequentially exploiting the differential electrophilicity of the C7, C5, and C3 positions.
Chemical Properties & Reactivity Profile
The 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold possesses three electrophilic sites with distinct reactivity profiles. Understanding this hierarchy is critical for designing self-validating synthetic routes.
Reactivity Hierarchy (Electrophilicity):
C7-Position (Most Reactive): Analogous to the C6 position of purine. The chlorine atom here is highly activated towards Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens.
C5-Position (Moderately Reactive): Analogous to the C2 position of purine. Reacts via
but requires higher temperatures or stronger nucleophiles/catalysts compared to C7.
C3-Position (Least Reactive): Located on the electron-rich pyrazole ring. This chlorine is generally inert to
and requires Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalization.
Tautomerism:
The N1 proton is labile (
). In solution, the 1H- and 2H-tautomers exist in equilibrium. Protection or alkylation of this nitrogen is often required to fix the regiochemistry and improve solubility.
Strategic Synthesis Guide
The following protocols are designed to be performed sequentially. Skipping steps or altering the order (e.g., attempting C5 substitution before C7) will lead to complex regioisomeric mixtures.
Workflow Diagram
Figure 1: Sequential functionalization strategy for the trichloro-scaffold. The color gradient represents the progression from raw material (Red) to finished drug candidate (Blue/Black).
Detailed Experimental Protocols
Protocol A: Regioselective C7-Amination (The "Hinge Binder")
Objective: Introduce the primary pharmacophore (often a benzylamine or aniline derivative) that interacts with the kinase hinge region.
Mechanism:
Solvent: n-Butanol (for anilines) or DMF/THF (for aliphatic amines)
Procedure:
Dissolution: Dissolve 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine in the chosen solvent (0.1 M concentration).
Addition: Cool the solution to 0°C (ice bath). Add DIPEA followed by the dropwise addition of the amine.
Reaction:
Aliphatic Amines: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours.
Anilines: Heat to 60–80°C for 4–6 hours.
Monitoring: Monitor by TLC/LC-MS. The starting material (Trichloro) should disappear, yielding the mono-substituted product.
Note: If bis-substitution (C7 + C5) is observed, lower the temperature and ensure strict 1.0 eq stoichiometry of the amine.
Workup: Pour into ice water. The product usually precipitates. Filter, wash with water and cold ether. If no precipitate, extract with EtOAc.
Key Insight: The C7-Cl is significantly more labile than C5-Cl. Maintaining mild temperatures is the primary control for regioselectivity.
Protocol B: N1-Protection / Alkylation (The "Solubility Handle")
Objective: Lock the tautomer to prevent mixtures in subsequent metal-catalyzed steps and improve solubility.
Materials:
C7-Substituted Intermediate (from Protocol A)
Alkyl Halide (e.g., Isopropyl iodide, Benzyl bromide) or THP (3,4-Dihydro-2H-pyran)
Base:
or
Solvent: DMF or Acetone
Procedure:
Suspend the intermediate and Base (2.0 eq) in DMF.
Add the alkyl halide (1.1 eq).
Stir at RT (for active halides) or 60°C (for less active ones) for 12 hours.
Regioisomer Check: This reaction often produces a mixture of N1- and N2-alkylated isomers.
N1-Isomer (Major): Usually less polar (higher
).
N2-Isomer (Minor): Usually more polar.
Purification: Separate isomers via Flash Column Chromatography (Hexane/EtOAc).
Protocol C: C5-Substitution (The "Selectivity Pocket")
Objective: Introduce groups that access the solvent-exposed region or hydrophobic pocket II.
Materials:
N1-Protected, C7-Substituted Intermediate
Nucleophile: Secondary amine, Alkoxide, or Thiol.
Solvent: DMSO or NMP (for
).
Procedure (
Conditions):
Dissolve intermediate in DMSO.
Add Nucleophile (2–5 eq).
Heat: This step requires energy. Heat to 100–120°C in a sealed tube for 12–24 hours.
Workup: Aqueous workup followed by chromatography.
Alternative (Buchwald-Hartwig):
If the nucleophile is weak (e.g., an electron-deficient aniline), use Pd-catalysis:
Catalyst:
/ Xantphos or BrettPhos.
Base:
.
Temp: 100°C in Dioxane.
Protocol D: C3-Functionalization (The "Gatekeeper")
Objective: Utilize the remaining C3-Cl for Palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups.
Materials:
C3-Chloro Intermediate (from Protocol C)
Boronic Acid/Ester (1.5 eq)
Catalyst:
(5 mol%) or (for difficult substrates).
Base:
(2M aqueous solution).
Solvent: 1,4-Dioxane / Water (4:1).
Procedure:
Degassing: Combine solvent, base, and intermediate in a reaction vial. Sparge with Argon for 10 minutes (Critical to prevent homocoupling or oxidation).
Catalyst Addition: Add Pd catalyst under Argon flow.
Reaction: Heat to 90–100°C for 4–16 hours.
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Purification: Flash Chromatography.
Data Summary & Troubleshooting
Parameter
C7-Cl (Step 1)
C5-Cl (Step 3)
C3-Cl (Step 4)
Reactivity Type
High ()
Moderate ()
Low (Cross-Coupling)
Temp Range
0°C – 60°C
80°C – 120°C
90°C – 110°C
Common Issues
Bis-substitution if too hot
Incomplete conversion
Dehalogenation (H-sub)
Validation
disappearance of 3-Cl pattern
Shift in UV/LCMS
Appearance of Aryl protons
Common Pitfall: Dechlorination at C3
Symptom:[1][2][3][4][5] LC-MS shows M-34 mass (replacement of Cl with H) during the Suzuki coupling.
Solution: Use anhydrous conditions (switch to DMF/Base without water) or switch to a milder catalyst system like
/ SPhos.
References
Structure and Numbering of Pyrazolo[4,3-d]pyrimidines
L. Řezníčková, et al. 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry (2022).[6]
R. Jorda, et al. 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry (2019).[7]
B. Jismy, et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[8] RSC Advances (2021).[8]
Application Note: 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine as a Privileged Scaffold for Next-Generation Kinase Inhibitors
Executive Summary The development of selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most versatile pharmacophores in modern drug discovery is the pyrazolo[4,3-d]pyrimidine core, a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of selective kinase inhibitors remains a cornerstone of targeted oncology. Among the most versatile pharmacophores in modern drug discovery is the pyrazolo[4,3-d]pyrimidine core, a highly effective purine bioisostere capable of mimicking the adenine ring of ATP to competitively bind the kinase hinge region[1].
Specifically, 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS: 1823950-59-9) serves as an elite starting scaffold. The strategic placement of three chlorine atoms provides a unique electronic landscape, allowing for sequential, regioselective functionalization. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols required to transform this trichloro-scaffold into potent, selective inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases[2][3].
Mechanistic Grounding & Causality
The "Trichloro" Advantage: Regioselective Reactivity
The power of 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine lies in the differential electrophilicity of its three chlorinated positions. Understanding this causality is critical for designing successful synthetic workflows:
C7 Position (Highest Electrophilicity): Flanked by two electron-withdrawing pyrimidine nitrogens and the bridgehead carbon, the C7-Cl bond is highly polarized. It undergoes Nucleophilic Aromatic Substitution (SNAr) under very mild conditions (e.g., room temperature).
C5 Position (Moderate Electrophilicity): Located between two nitrogens but less activated than C7, the C5-Cl bond requires elevated temperatures (80–100°C) to undergo SNAr, allowing for orthogonal substitution after C7 is functionalized.
C3 Position (Lowest Electrophilicity): Residing on the electron-rich pyrazole ring, the C3-Cl bond is completely inert to standard SNAr conditions. Functionalization here requires transition-metal catalysis (e.g., Palladium-catalyzed Suzuki-Miyaura cross-coupling)[4].
This gradient of reactivity allows medicinal chemists to systematically build complex, trisubstituted molecules that probe the ATP-binding pocket of target kinases without the need for complex protecting-group strategies.
Quantitative Reactivity Profile
Table 1: Regioselective Functionalization Parameters for the Trichloro-Scaffold
Substitution Site
Electrophilicity
Reagent Class
Typical Reaction Conditions
Expected Yield
C7
High
Primary Amines
n-BuOH, DIPEA, 25°C, 2–4h
80–95%
C5
Moderate
Sec. Amines / Anilines
n-BuOH, DIPEA, 90°C, 12–18h
60–85%
C3
Low (SNAr Inert)
Aryl Boronic Acids
Pd(dppf)Cl₂, K₂CO₃, 100°C, 8h
50–75%
Experimental Workflows: Synthesis & Validation
Workflow for the regioselective functionalization and biological validation of the scaffold.
Protocol 1: Regioselective Synthesis of Trisubstituted Kinase Inhibitors
This protocol outlines the sequential derivatization to generate a library of purine isosteres.
Step 1: C7-Amination (Mild SNAr)
Dissolve 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous n-butanol (0.2 M).
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed dropwise by the desired primary amine (e.g., benzylamine) (1.1 eq).
Stir at 25°C for 2–4 hours.
Self-Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears, replaced by a single major peak showing a mass shift corresponding to the loss of one chlorine isotope pattern. The mild temperature ensures strictly regioselective C7 attack.
Step 2: C5-Amination (Harsh SNAr)
To the crude mixture from Step 1, add a secondary amine or aniline (1.5 eq) and additional DIPEA (3.0 eq).
Elevate the temperature to 90°C and stir for 12–18 hours.
Self-Validation Check: Monitor via LC-MS. The requirement for thermal energy confirms the lower electrophilicity of C5. Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the 5,7-disubstituted intermediate.
Step 3: C3-Arylation (Suzuki-Miyaura Coupling)
In a microwave vial, combine the 5,7-disubstituted intermediate (1.0 eq), an aryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1).
Add Pd(dppf)Cl₂ (0.05 eq) under a nitrogen atmosphere.
Heat at 100°C for 8 hours.
Self-Validation Check: The appearance of the fully substituted product mass without residual chlorinated isotopic signatures confirms successful C3 cross-coupling.
To validate that the synthesized derivatives successfully compete with ATP, biochemical profiling against targets like CDK2, CDK5, and CDK7 is required[2][3].
Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.
Transfer 100 nL of the compound to a 384-well assay plate.
Add 5 µL of recombinant kinase/cyclin complex (e.g., CDK7/Cyclin H/MAT1) diluted in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
Incubate for 15 minutes at room temperature to allow compound binding.
Initiate the reaction by adding 5 µL of ATP/Substrate mix (at the Kₘ of ATP for the specific kinase).
Incubate for 60 minutes, then add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP.
Read luminescence.
Self-Validation Check: Include a known reference inhibitor (e.g., Roscovitine) as a positive control. The IC₅₀ of the reference must fall within 3-fold of its historically established value to validate the assay run.
Table 2: Representative Kinase Selectivity Profile (IC₅₀ values)
(Illustrative data demonstrating the structure-activity relationship progression from early bioisosteres to optimized trisubstituted derivatives[1][3])
A potent biochemical inhibitor must penetrate the cell membrane and induce the desired phenotype (e.g., apoptosis in HCT-116 colon cancer cells)[2].
Seed HCT-116 cells at 2,000 cells/well in a 384-well white opaque plate. Incubate overnight at 37°C, 5% CO₂.
Treat cells with the inhibitor (0.1 nM to 10 µM) for 72 hours.
Multiplex Assay: Add Caspase-3/7 Glo® reagent to measure apoptosis (luminescence), followed by CellTiter-Fluor™ to measure live-cell protease activity (fluorescence).
Self-Validation Check (Critical): The Caspase-3/7 luminescence signal must be normalized against the viability signal. A dose-dependent increase in the Caspase/Viability ratio validates that the observed cell death is driven by targeted apoptosis (mechanism of action) rather than non-specific, general necrotic cytotoxicity.
Mechanism of action: CDK inhibition leading to cell cycle arrest and apoptosis.
Conclusion
3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine is far more than a simple chemical building block; it is a highly engineered, regioselective gateway to novel oncology therapeutics. By exploiting the distinct electronic properties of its three chlorinated positions, researchers can rapidly synthesize highly diverse libraries of purine bioisosteres. When coupled with rigorous, self-validating biochemical and cellular assays, this scaffold accelerates the discovery of next-generation kinase inhibitors capable of overcoming current clinical resistance mechanisms.
References
Jorda R, et al. "Pyrazolo[4,3-d]pyrimidine bioisostere of roscovitine: evaluation of a novel selective inhibitor of cyclin-dependent kinases with antiproliferative activity." Journal of Medicinal Chemistry. 1
"Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro." PubMed. 2
"Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7." bioRxiv. 3
Application Notes and Protocols for the Synthesis and Evaluation of Pyrazolo[4,3-d]pyrimidine-Based Anti-inflammatory Agents
Introduction: Targeting Inflammation with a Privileged Scaffold The pyrazolo[4,3-d]pyrimidine nucleus is a compelling heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, this structure is ade...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Targeting Inflammation with a Privileged Scaffold
The pyrazolo[4,3-d]pyrimidine nucleus is a compelling heterocyclic scaffold in modern medicinal chemistry. As a bioisostere of purine, this structure is adept at interacting with the ATP-binding sites of various kinases, which are pivotal regulators of cellular signaling pathways.[1][2] This inherent biological relevance has led to the development of pyrazolo[4,3-d]pyrimidine derivatives for a range of therapeutic applications, including oncology and, notably, the treatment of inflammatory diseases.[3][4] Chronic and acute inflammation are characterized by the overproduction of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[3] Certain pyrazolo[4,3-d]pyrimidine-based compounds have demonstrated potent anti-inflammatory effects by suppressing the secretion of these cytokines.[3][5] Mechanistic studies indicate that these effects can be mediated through the inhibition of key inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4)/p38 pathway, or by interfering with the dimerization of inducible nitric oxide synthase (iNOS).[5][6]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides the scientific rationale, detailed synthetic protocols, and bioassay methodologies for the development and evaluation of novel pyrazolo[4,3-d]pyrimidine-based anti-inflammatory agents.
Section 1: The Scientific Rationale - Mechanism of Action
The efficacy of pyrazolo[4,3-d]pyrimidines as anti-inflammatory agents stems from their ability to modulate critical nodes within inflammatory signaling pathways. A common trigger for an inflammatory response is the recognition of lipopolysaccharide (LPS), a component of Gram-negative bacteria, by TLR4 on the surface of immune cells like macrophages. This recognition initiates a downstream signaling cascade that culminates in the production of high levels of pro-inflammatory cytokines and mediators.
Several pyrazolo[4,3-d]pyrimidine derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway. Specifically, they can suppress the phosphorylation of p38 MAP kinase, a crucial protein in the TLR4 signaling cascade, thereby preventing the subsequent release of TNF-α and IL-6.[3][5]
Caption: Targeted inhibition of the LPS-induced TLR4/p38 signaling pathway.
Section 2: General Synthetic Strategies
A robust and versatile synthetic route is paramount for generating a library of candidate compounds for structure-activity relationship (SAR) studies. A frequently employed and effective strategy for the synthesis of N-substituted 7-amino-pyrazolo[4,3-d]pyrimidines begins with a suitably substituted pyrazole core. This multi-step synthesis is advantageous due to its modularity, allowing for diversification at the final step to rapidly produce a range of analogues.
The general workflow involves the construction of the pyrazolo[4,3-d]pyrimidin-7(6H)-one core, followed by chlorination to activate the C7 position for a subsequent nucleophilic aromatic substitution with a diverse set of amines. This approach provides a reliable pathway to the target molecules.[3][5]
Caption: General synthetic workflow for pyrazolo[4,3-d]pyrimidine derivatives.
Section 3: Detailed Experimental Protocol - Synthesis of a Representative Agent
This protocol details the synthesis of (E)-N-ethyl-N-(4-methoxystyryl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a compound identified as a potent inhibitor of NO production (referred to as compound 4e in the source literature).[3][5]
Step 1: Synthesis of 5-amino-1-methyl-3-propyl-1H-pyrazole-4-carboxamide
Rationale: This initial step creates the core pyrazole ring that will serve as the foundation for the fused pyrimidine ring.
Dissolve ethyl 2-cyano-3-oxohexanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a reflux condenser.
Add methylhydrazine (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
Cool the mixture to room temperature and concentrate under reduced pressure.
The resulting crude product is often of sufficient purity for the next step or can be purified by recrystallization from ethanol/water.
Step 2: Synthesis of 1-methyl-3-propyl-1,5-dihydro-4H-pyrazolo[4,3-d]pyrimidin-4-one
Rationale: This cyclization step forms the pyrimidinone portion of the fused ring system. Formamide serves as the source for the final carbon atom of the pyrimidine ring.
Combine the pyrazole carboxamide (1.0 eq) and formamide (10 mL/mmol) in a round-bottom flask.
Heat the mixture to 180-190 °C for 3-5 hours.
Cool the reaction to room temperature, which should result in the precipitation of the product.
Add water to the flask and stir. Collect the solid product by vacuum filtration.
Wash the solid with cold water and then a small amount of cold ethanol. Dry under vacuum.
Step 3: Synthesis of 4-chloro-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidine
Rationale: The hydroxyl group of the pyrimidinone is converted to a chlorine atom. This is a critical activation step, as the chloride is an excellent leaving group for the subsequent nucleophilic substitution.
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
Suspend the pyrimidinone (1.0 eq) in POCl₃ (5-10 eq).
Heat the mixture to reflux (approx. 105 °C) for 6-8 hours. The reaction should become a clear solution.
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.
Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloro-intermediate.
Step 4: Synthesis of (E)-N-ethyl-N-(4-methoxystyryl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine (Final Product)
Rationale: The final diversification step. The activated 7-chloro intermediate is reacted with the desired amine via a nucleophilic aromatic substitution reaction to yield the target compound.
Dissolve the chloro-intermediate (1.0 eq) in isopropanol (10 mL/mmol) in a sealed reaction vessel.
Add the desired amine (1.2 eq) and triethylamine (1.5 eq) to the solution.
Heat the reaction mixture to reflux for 12-18 hours, monitoring by TLC.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure final compound.[5]
Section 4: Compound Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final compound should be confirmed by ¹H and ¹³C NMR. For the example compound, characteristic ¹H NMR signals would include singlets for the N-CH₃ group, aromatic protons, and vinyl protons, along with triplets and sextets for the propyl and ethyl chains.[3][5]
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition. The observed [M+H]⁺ peak should correspond to the calculated exact mass.[3][5]
Melting Point (MP): The melting point should be determined to assess the purity of the final compound, with a sharp melting range indicating high purity.[3][5]
Section 5: In Vitro Evaluation of Anti-Inflammatory Activity
This protocol describes a standard method for assessing the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit LPS-induced production of NO and pro-inflammatory cytokines in the RAW 264.7 macrophage cell line.[3][5]
Caption: Workflow for in vitro anti-inflammatory activity screening.
Protocol:
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
Seeding: Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 1 hour.
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells. Incubate for a further 24 hours.
Nitric Oxide Assay (Griess Assay):
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).
Incubate for 10 minutes at room temperature, protected from light.
Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
Cytokine Quantification (ELISA):
Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Cell Viability (MTT Assay):
After removing the supernatant, add 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) to the remaining cells in each well.
Incubate for 4 hours at 37°C.
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm. This ensures that the observed reduction in inflammatory mediators is not due to cytotoxicity.
Section 6: Data Presentation and Interpretation
The results from the in vitro assays should be used to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound. This quantitative data allows for direct comparison of potency and helps establish a structure-activity relationship (SAR).
Table 1: In Vitro Anti-inflammatory Activity of Representative Pyrazolo[4,3-d]pyrimidine Derivatives. [3][5]
Compound ID
R Group (at C7)
IC₅₀ NO (µM)
IC₅₀ TNF-α (µM)
IC₅₀ IL-6 (µM)
4a
(E)-N-(4-hydroxystyryl)
10.31
15.62
19.83
4c
(E)-N-(4-chlorostyryl)
5.17
8.24
10.26
4e
(E)-N-ethyl-N-(4-methoxystyryl)
2.64
5.63
4.38
4f
(E)-N-benzyl-N-(4-methoxystyryl)
3.52
6.89
5.12
Data synthesized from Tang et al. (2019). The IC₅₀ values represent the concentration of the compound required to inhibit the production of the respective mediator by 50%.
Interpretation: From the sample data, it can be inferred that substitutions on the styryl group at the C7 position significantly influence activity. For instance, the introduction of an ethyl and methoxy group in compound 4e leads to a marked increase in potency across all measured parameters compared to the parent hydroxystyryl compound 4a .[3][5] This type of analysis is crucial for guiding the next cycle of drug design and optimization.
Section 7: Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold is a validated starting point for the development of novel anti-inflammatory agents. The synthetic and screening protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate new chemical entities based on this core structure. The modular nature of the synthesis allows for extensive SAR exploration, which is key to optimizing potency and drug-like properties.
Future work should focus on expanding the diversity of the amine substituents at the C7 position and modifying other positions on the heterocyclic core. Promising candidates identified through in vitro screening should be advanced to in vivo models of inflammation, such as LPS-induced acute lung injury or collagen-induced arthritis, to assess their therapeutic potential in a more complex biological system.[5][7]
References
Tang, L. et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Metwally, A. A. et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][5][8][9]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. Available at: [Link]
Abdel-Aziz, M. et al. (2019). Anti-inflammatory drug approach: Synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine compounds. Bioorganic Chemistry. Available at: [Link]
El-Gamal, M. I. et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. Bioorganic Chemistry. Available at: [Link]
Yuan, L. et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry. Available at: [Link]
Zaki, R. M. et al. (2019). Efficient synthesis, reactions and spectral characterization of pyrazolo[4',3':4,5]thieno[3,2-d] pyrimidines and related heterocycles. Heterocyclic Communications. Available at: [Link]
Al-Ghorbani, M. et al. (2016). Synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine derivatives 5. ResearchGate. Available at: [Link]
Request PDF on ResearchGate. (n.d.). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. ResearchGate. Available at: [Link]
Tang, L. et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. Available at: [Link]
Ibrahim, D. A. et al. (2022). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
El-Gamal, M. I. et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. Available at: [Link]
Kim, J. H. et al. (2022). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Korea Science. Available at: [Link]
Al-Qawasmeh, R. A. et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC. Available at: [Link]
El-Gamal, M. I. et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidines as anti-inflammatory agents. PubMed. Available at: [Link]
Liu, Y. et al. (2019). Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model. PubMed. Available at: [Link]
Ibrahim, D. A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
Ibrahim, D. A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. Available at: [Link]
Zaki, R. M. et al. (2020). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. ResearchGate. Available at: [Link]
El-Gamal, M. I. et al. (2018). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. PubMed. Available at: [Link]
Radi, M. et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]
Al-Zaqri, N. et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Publishing. Available at: [Link]
Ibrahim, D. A. et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. Available at: [Link]
Gomaa, A. M. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
El-Damasy, A. K. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
Request PDF on ResearchGate. (n.d.). Synthesis, Characterization, Antitubercular and Anti-Inflammatory Activity of New Pyrazolo[3,4-d]Pyrimidines. ResearchGate. Available at: [Link]
PDF on ResearchGate. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. Available at: [Link]
Al-Masoudi, W. A. et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry. Available at: [Link]
Beshr, E. A. M. et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]
PDF on ResearchGate. (n.d.). Synthesis of new series of pyrazolo[4,3-d]pyrimidin-7-ones and pyrido[2,3-d]pyrimidin-4-ones for their bacterial and cyclin-dependent kinases (CDKs) inhibitory activities. ResearchGate. Available at: [Link]
Application Notes & Protocols for Molecular Docking Studies of 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidines
Introduction: The Therapeutic Promise of Pyrazolo[4,3-d]pyrimidines and the Role of In Silico Docking The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Promise of Pyrazolo[4,3-d]pyrimidines and the Role of In Silico Docking
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as an isostere of the adenine core of ATP. This structural mimicry allows it to effectively compete for the ATP-binding site of various protein kinases, making it a fertile ground for the development of potent and selective kinase inhibitors.[1] Specifically, 3,5,7-substituted pyrazolo[4,3-d]pyrimidines have emerged as powerful inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and established therapeutic targets in oncology.[2][3][4] Dysregulation of CDK activity is a hallmark of numerous cancers, and inhibitors based on this scaffold have shown significant antiproliferative activity in both in vitro and in vivo models.[3][5][6]
Molecular docking is a cornerstone of structure-based drug design (SBDD), providing invaluable insights into the interactions between a small molecule (ligand) and its macromolecular target (receptor).[7] This computational technique predicts the preferred orientation and conformation of a ligand within a protein's binding site and estimates the strength of the interaction, typically as a scoring function or binding affinity.[8][9] For pyrazolo[4,3-d]pyrimidines, docking studies can elucidate the key interactions responsible for their affinity and selectivity towards specific kinases like CDK2, guide the design of novel analogues with improved potency, and rationalize observed structure-activity relationships (SAR).[10][11]
This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on 3,5,7-substituted pyrazolo[4,3-d]pyrimidines, using Cyclin-Dependent Kinase 2 (CDK2) as an exemplary target. We will utilize AutoDock Vina, a widely adopted and validated open-source docking engine, to illustrate the workflow from target preparation to results analysis.
Part 1: Foundational Concepts & Pre-Docking Strategy
A successful docking experiment is built on a foundation of careful planning and preparation. The choices made before the simulation begins are critical for generating meaningful and reproducible results.[7]
Target Selection and Structure Retrieval
The Biological Rationale: The selection of CDK2 as the target is strongly supported by biochemical and cellular data demonstrating that pyrazolo[4,3-d]pyrimidines are potent inhibitors of this kinase.[12][13] For this protocol, we will use the crystal structure of human CDK2 in complex with a pyrazolo[4,3-d]pyrimidine inhibitor. This provides an ideal system for validating our docking protocol.
Sourcing the Crystal Structure: The Protein Data Bank (PDB) is the primary repository for macromolecular structures. A high-resolution crystal structure (ideally < 2.5 Å) is preferred. For this guide, we will use PDB ID: 7L78 , which contains CDK2/Cyclin A2 in complex with a 3,5,7-substituted pyrazolo[4,3-d]pyrimidine inhibitor.[5] Using a structure that already contains a similar ligand (a "holo" structure) is advantageous because the active site conformation is already induced to fit this class of inhibitors.[14]
The Docking Workflow: A Conceptual Overview
The entire process can be visualized as a multi-stage pipeline, where each step prepares the components for the final simulation and subsequent analysis. This workflow ensures that the inputs are chemically correct and that the simulation parameters are appropriate for the biological question being asked.
Caption: High-level workflow for a molecular docking study.
Part 2: The Docking Protocol: A Step-by-Step Workflow
This section details the hands-on protocols for performing the docking simulation. We will use a combination of UCSF Chimera for visualization and initial preparation, and AutoDock Tools (ADT) for creating the final input files for AutoDock Vina.
Protocol 1: Target Protein Preparation
Objective: To prepare the CDK2 protein structure for docking by removing non-essential molecules, adding hydrogens, and assigning partial charges, ultimately generating a PDBQT file.
Step
Action
Rationale / Expert Insight
1
Load PDB Structure
Open the PDB file (e.g., 7L78) in UCSF Chimera or a similar molecular viewer.
2
Isolate Protein
The PDB file contains the CDK2/Cyclin A2 complex, the inhibitor, water molecules, and other ions. For a standard rigid docking, we isolate only the protein chains (Chains A and B for CDK2 and Cyclin A2). Delete all water molecules and other heteroatoms (ions, buffers). The co-crystallized ligand should be saved to a separate file for later use in protocol validation.[15]
3
Add Hydrogens
Use the software's tools (e.g., Chimera's AddH tool) to add hydrogen atoms to the protein. Crystal structures often do not resolve hydrogen positions, which are critical for proper hydrogen bonding and electrostatics.[7] Ensure that hydrogens are added assuming a physiological pH of ~7.4 to assign the correct protonation states to residues like Histidine, Aspartate, and Glutamate.[15][16]
4
Save as PDB
Save the cleaned protein structure (with hydrogens) as a new PDB file.
5
Generate PDBQT File
Open the cleaned PDB file in AutoDock Tools (ADT). Use the 'Macromolecule' preparation script. This will merge non-polar hydrogens and assign Kollman partial charges, which are required by the AutoDock scoring function.[9] The final output is a protein.pdbqt file, which contains the atomic coordinates, charges, and atom types required by Vina.[17]
Protocol 2: Ligand Preparation
Objective: To convert a 2D or 3D structure of the pyrazolo[4,3-d]pyrimidine ligand into the PDBQT format, defining rotatable bonds and assigning charges.
Step
Action
Rationale / Expert Insight
1
Obtain Ligand Structure
Draw the 3,5,7-substituted pyrazolo[4,3-d]pyrimidine using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save it in a 3D format like SDF or MOL2.[18]
2
Load into ADT
Open the ligand file in AutoDock Tools.
3
Assign Charges
Use the ligand preparation script in ADT to add polar hydrogens and compute Gasteiger partial charges. These charges are essential for calculating electrostatic interactions.[9][19]
4
Define Rotatable Bonds
The tool will automatically detect and allow you to set rotatable bonds. This is a crucial step that defines the conformational flexibility of the ligand during the docking simulation.[19] For a typical pyrazolo[4,3-d]pyrimidine, bonds connecting substituents at the 3, 5, and 7 positions to the core scaffold will likely be rotatable.
5
Save as PDBQT
Save the final prepared ligand as a ligand.pdbqt file. This file now contains all the necessary information for Vina to process the ligand.[19]
Protocol 3: Docking Simulation using AutoDock Vina
Objective: To define the search space (grid box) on the protein and run the docking simulation using AutoDock Vina.
Step
Action
Rationale / Expert Insight
1
Define the Grid Box
In ADT, with the protein.pdbqt loaded, use the Grid Box tool. The grid box defines the three-dimensional space where Vina will search for optimal ligand poses.[20][21] The most reliable way to define this space is to center it on the position of the co-crystallized ligand from the original PDB file.[18] The size should be large enough to accommodate the ligand and allow for its rotation and translation (e.g., 20x20x20 Å is a common starting point).[22]
2
Create Configuration File
Create a text file named conf.txt. This file tells Vina where to find the input files and what parameters to use for the simulation.[16]
3
Populate conf.txt
Add the following lines to the file, replacing filenames and coordinates as needed: receptor = protein.pdbqtligand = ligand.pdbqtout = results.pdbqtcenter_x = 15.19center_y = 53.90center_z = 16.91size_x = 20size_y = 20size_z = 20exhaustiveness = 8
4
Run Vina
Open a command-line terminal, navigate to your working directory, and execute the command: vina --config conf.txt --log log.txt
5
Execution
Vina will now perform the docking. The exhaustiveness parameter controls the computational effort of the search; higher values increase the chance of finding the global minimum but take longer. The results, containing multiple binding poses and their scores, will be saved in results.pdbqt, and a summary will be in log.txt.[23]
Part 3: Post-Docking Analysis & Protocol Validation
Generating docking poses is only the beginning. The true scientific value comes from careful analysis, interpretation, and validation of the results.
Protocol 4: Analysis of Docking Results
Objective: To evaluate the docking output to identify the most likely binding mode and understand the underlying molecular interactions.
Step
Action
Rationale / Expert Insight
1
Examine Binding Affinity
Open the log.txt file. Vina reports the binding affinity in kcal/mol for each predicted pose. A more negative value indicates a stronger predicted binding affinity.[8] The top-ranked pose (Mode 1) is the one with the most favorable (lowest) score.
2
Visualize Binding Poses
Load the protein.pdbqt and the results.pdbqt files into a molecular viewer (e.g., UCSF Chimera, PyMOL). This allows you to visually inspect the predicted binding poses within the active site.[24]
3
Analyze Interactions
For the top-ranked pose(s), identify key molecular interactions. Look for: • Hydrogen Bonds: These are critical for affinity and specificity. For CDK2, hydrogen bonds with the "hinge region" residues (e.g., Leu83) are characteristic of ATP-competitive inhibitors.[12] • Hydrophobic Interactions: Note contacts with non-polar residues. • Pi-stacking or Cation-pi: Interactions involving aromatic rings.[25]
4
Compare Poses
Examine the different poses generated by Vina. They are clustered based on their root-mean-square deviation (RMSD). If multiple low-energy poses cluster in a similar conformation, it increases confidence in the predicted binding mode.[26]
Protocol 5: Validation of the Docking Protocol
Objective: To ensure the docking protocol can accurately reproduce a known, experimentally determined binding mode. This is a critical self-validating step for trustworthiness.
Step
Action
Rationale / Expert Insight
1
Extract Co-crystallized Ligand
From the original PDB file (7L78), extract the coordinates of the bound inhibitor. This is your experimental reference or "native pose".
2
Prepare and Re-dock
Prepare this extracted ligand using Protocol 2. Then, using the exact same protein structure and grid box from Protocol 3, re-dock this ligand into the active site.
3
Calculate RMSD
Superimpose the top-ranked pose from your re-docking simulation onto the original crystal structure's native pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms of the docked pose and the native pose.[27]
4
Assess Validity
A docking protocol is generally considered validated if the RMSD between the top-ranked predicted pose and the experimental pose is less than 2.0 Å.[25][27][28] If this condition is met, you can have a high degree of confidence that the chosen parameters are appropriate for docking other, similar pyrazolo[4,3-d]pyrimidines to this target.[29]
Part 4: Data Presentation & Interpretation
Clear presentation of docking data is essential for communication and decision-making.
Quantitative Data Summary
Docking results for a series of pyrazolo[4,3-d]pyrimidine analogues should be summarized in a table for easy comparison.
Compound ID
Binding Affinity (kcal/mol)
RMSD (Å) (from validation)
Key Interacting Residues (H-Bonds)
Validation Ligand
-10.5
1.15
LEU83, GLU81
Ligand-001
-10.2
N/A
LEU83, ASP86
Ligand-002
-9.8
N/A
LEU83
Ligand-003
-11.1
N/A
LEU83, GLU81, ASP86
Logical Framework for Result Interpretation
Caption: Logical flow for interpreting docking results.
References
ResearchGate. How to interprete and analyze molecular docking results?. [Link]
ResearchGate. How can I validate a docking protocol?. [Link]
PubMed. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. [Link]
The Scripps Research Institute. Tutorial – AutoDock Vina. [Link]
Matter Modeling Stack Exchange. How I can analyze and present docking results?. [Link]
YouTube. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]
YouTube. HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]
ScotChem. Preparing the protein and ligand for docking. [Link]
Eagon Research Group. Vina Docking Tutorial. [Link]
CD ComputaBio. Analysis and Mapping of Molecular Docking Results. [Link]
Pharmacy Education. Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. [Link]
APBioNet. Session 4: Introduction to in silico docking. [Link]
PubMed. 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. [Link]
PMC, National Library of Medicine. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]
RSC Publishing. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][26][30]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. [Link]
PMC, National Library of Medicine. Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]
ResearchGate. 3,5,7-Substituted Pyrazolo[4,3- d ]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders | Request PDF. [Link]
ResearchGate. 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF. [Link]
ACS Publications. 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. [Link]
RSC Publishing. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
ResearchGate. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]
ResearchGate. Proteins and ligand preparation for docking. [Link]
PMC, National Library of Medicine. Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]
PMC, National Library of Medicine. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. [Link]
International Journal of ChemTech Research. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. [Link]
YouTube. AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]
Shanghai Institute of Organic Chemistry. Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Containing 1,3,4-Thiadiazole. [Link]
ResearchGate. Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Pyrazolo[3,4-d]Pyrimidine Derivative Scaffolds As Potent EGFR Inhibitors and Cell Apoptosis Inducers. [Link]
Bentham Science. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. [Link]
MDPI. Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. [Link]
Preprints.org. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Link]
PubMed. Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. [Link]
Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of Pyrazolo[4,3-d]pyrimidine Analogs
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazolo[4,3-d]pyrimidine Scaffold - A Privileged Heterocycle in Drug Discovery
The pyrazolo[4,3-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines. This bioisosteric relationship allows pyrazolo[4,3-d]pyrimidine analogs to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases, making them a "privileged scaffold" in drug discovery. The versatility of this core has led to the development of potent and selective inhibitors for a range of therapeutic targets, including cyclin-dependent kinases (CDKs), polo-like kinases (PLKs), and adenosine receptors, as well as agents that target microtubule dynamics.
This comprehensive guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-d]pyrimidine analogs, offering insights into the rational design of these compounds. Furthermore, it presents detailed, field-proven protocols for the synthesis and biological evaluation of this important class of molecules, intended for researchers, scientists, and drug development professionals.
I. Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[4,3-d]pyrimidine analogs is intricately dependent on the nature and position of various substituents on the bicyclic core. Understanding these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
A. Targeting Protein Kinases: A Focus on CDKs and PLKs
Pyrazolo[4,3-d]pyrimidines have been extensively explored as inhibitors of protein kinases, which are key regulators of cell cycle progression and are often dysregulated in cancer.
A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated as selective CDK2 inhibitors. In these series, it was found that 4-anilino compounds generally exhibit better CDK2 inhibitory activity and antitumor activity compared to 4-benzyl compounds[1]. Furthermore, compounds with a 3-fluoroaniline group at the C-4 position showed CDK2 inhibitory activity comparable or superior to the reference compounds, olomoucine and roscovitine[1]. A general observation is that unsubstituted N-1 pyrazolo[3,4-d]pyrimidines possess higher potency for CDK2 inhibition than their N-1 substituted counterparts[1].
More recently, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication. Rational drug design has led to the development of compounds with IC50 values in the sub-nanomolar range against PLK4[2].
Key SAR Observations for Kinase Inhibition:
Position 4: Substitution with anilino groups is generally favored over benzyl groups for CDK2 inhibition. The presence of electron-withdrawing groups, such as fluorine, on the aniline ring can enhance potency.
Position 1: An unsubstituted N-1 position on the pyrazole ring is often beneficial for CDK2 inhibitory activity.
General Scaffold: The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP, enabling it to bind to the kinase hinge region[3].
B. Microtubule Targeting Agents: Disrupting the Cytoskeleton
A novel class of N1-methyl pyrazolo[4,3-d]pyrimidines has been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[4] These compounds exhibit significant antiproliferative activity against various cancer cell lines, including those with multidrug resistance phenotypes.[4]
Key SAR Observations for Microtubule Targeting Agents:
N-1 Position: Methylation at the N-1 position of the pyrazole ring is a key structural feature for potent tubulin polymerization inhibitors.
5-Position: A chloro-substituent at the 5-position of the pyrimidine ring contributes significantly to the antitumor activity of this class of compounds.
Phenyl Ring Substituents:
Homologation at the 4'-O-position of the phenyl ring, such as replacing a methoxy with an ethoxy group, can increase potency in colchicine inhibition assays.[4]
Introduction of a fluorine atom at the 3'-position of the phenyl ring also leads to potent inhibition of colchicine binding.[4]
Strong electron-withdrawing groups, like a trifluoromethyl group, at the 4'-position can decrease activity.[4]
C. Adenosine Receptor Antagonists
Pyrazolo[4,3-d]pyrimidin-7-ones have been synthesized and evaluated as adenosine A1 receptor antagonists.[5][6] The SAR of these compounds has been found to parallel that of the well-established 1,3-dialkyl-8-phenylxanthine series of adenosine receptor antagonists.[5]
Key SAR Observations for Adenosine Receptor Antagonists:
5-Position: The nature of the substituent at the 5-position, particularly phenyl groups with various substitutions, is a primary determinant of binding affinity to the adenosine A1 receptor.
Solubility: The addition of substituents designed to improve aqueous solubility, such as a 4-[[(dimethylamino)ethyl]amino]sulfonyl group, can be achieved without compromising receptor affinity.[5]
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogs. These protocols are designed to be self-validating, with explanations for critical steps to ensure experimental success.
A. Synthesis Protocol: General Procedure for Pyrazolo[4,3-d]pyrimidin-7-one Analogs
This protocol outlines a general synthetic route for the preparation of pyrazolo[4,3-d]pyrimidin-7-one derivatives, which are valuable intermediates for further functionalization.
Caption: General synthetic workflow for pyrazolo[4,3-d]pyrimidine analogs.
Synthesis of 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile:
To a solution of a substituted hydrazine (1.0 eq) in ethanol, add (ethoxymethylene)malononitrile (1.0 eq).
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.
Synthesis of 1-Substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one:
A mixture of the 5-amino-1-substituted-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-15 eq) is heated to 150-160 °C for 4-6 hours.
Cool the reaction mixture and pour it into ice-water.
Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazolo[4,3-d]pyrimidin-7-one.
Chlorination to 7-Chloro-1-substituted-1H-pyrazolo[4,3-d]pyrimidine (Optional Intermediate):
A mixture of the 1-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one (1.0 eq) in phosphorus oxychloride (POCl3) (5-10 eq) is refluxed for 2-4 hours.
Carefully remove the excess POCl3 under reduced pressure.
Add the residue to crushed ice with vigorous stirring.
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-chloro derivative, which can be purified by column chromatography.
Nucleophilic Aromatic Substitution (SNAr) to Introduce Diversity (Optional):
To a solution of the 7-chloro-1-substituted-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired amine (1.1-1.5 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
Heat the reaction mixture to 80-100 °C and monitor by TLC.
Once the reaction is complete, cool to room temperature, and partition the mixture between water and an organic solvent.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by column chromatography or recrystallization.
B. Biological Evaluation Protocols
This protocol describes a common method to assess the inhibitory activity of pyrazolo[4,3-d]pyrimidine analogs against CDK2/Cyclin A kinase.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Reagent Preparation:
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).
ATP Solution: Prepare a stock solution of 10 mM ATP in water. For the assay, prepare a working solution containing a mix of cold ATP and γ-³²P-ATP in kinase buffer. The final ATP concentration in the assay should be at or near the Km value for the kinase.
Substrate Solution: Prepare a stock solution of a suitable substrate, such as Histone H1, at 1 mg/mL in water.
Test Compounds: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine analogs in DMSO.
Assay Procedure (96-well plate format):
To each well, add the kinase buffer.
Add the test compound dilutions (typically 1-2 µL). Include wells for a positive control (a known CDK2 inhibitor like roscovitine) and a negative control (DMSO vehicle).
Add the CDK2/Cyclin A enzyme solution and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding the substrate and ATP/γ-³²P-ATP mixture.
Incubate the plate at 30°C for 30-60 minutes.
Stop the reaction by adding an equal volume of 3% phosphoric acid.
Detection and Data Analysis:
Spot a portion of the reaction mixture from each well onto P81 phosphocellulose filter paper.
Wash the filter paper three times with 1% phosphoric acid to remove unincorporated γ-³²P-ATP.
Measure the radioactivity retained on the filter paper using a scintillation counter.
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Note: Non-radioactive kinase assay formats, such as those based on fluorescence or luminescence (e.g., ADP-Glo™), are also widely available and can be adapted for this purpose.[2][7]
This assay measures the ability of pyrazolo[4,3-d]pyrimidine analogs to inhibit the polymerization of tubulin into microtubules.
Reagent Preparation:
Tubulin: Use commercially available, high-purity tubulin (>99%). Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice.
GTP Solution: Prepare a 10 mM stock solution of GTP in general tubulin buffer.
Test Compounds: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
Assay Procedure:
In a pre-chilled 96-well plate on ice, add the diluted test compounds. Include a positive control (e.g., colchicine or nocodazole) and a vehicle control (DMSO).
Add the tubulin solution to each well. The final concentration of tubulin is typically in the range of 1-3 mg/mL.
Add GTP to a final concentration of 1 mM.
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is due to light scattering by the forming microtubules.
Data Analysis:
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
The rate of polymerization (Vmax) can be determined from the linear phase of the polymerization curve.
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the Vmax against the logarithm of the compound concentration.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Cell Seeding:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
Compound Treatment:
Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine compounds in complete growth medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
MTT Addition and Formazan Solubilization:
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
Absorbance Measurement and Data Analysis:
Read the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viability against the logarithm of the compound concentration.
III. Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold continues to be a highly productive starting point for the development of novel therapeutics. The SAR insights and protocols detailed in this guide provide a solid foundation for researchers engaged in the design, synthesis, and evaluation of these promising compounds. Future efforts in this area will likely focus on further optimizing the selectivity of these analogs to minimize off-target effects, as well as improving their pharmacokinetic profiles to enhance their potential as clinical candidates. The application of computational modeling and structure-based drug design will undoubtedly continue to play a pivotal role in accelerating the discovery of next-generation pyrazolo[4,3-d]pyrimidine-based drugs.
IV. References
Shimada, J., Suzuki, F., Nonaka, H., Ishii, A., & Ichikawa, S. (1987). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 30(1), 1-5.
Islam, F., Quadery, T. M., Bai, R., Luckett-Chastain, L. R., Hamel, E., Ihnat, M. A., & Gangjee, A. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 213, 113165.
Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Subbagh, H. I. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][5][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15285-15304.
Yuan, L., Song, C., Li, C., Li, Y., Dong, L., & Yin, S. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157.
Sarges, R., Howard, H. R., Browne, R. G., Lebel, L. A., Seymour, P. A., & Koe, B. K. (1990). 4-Amino-5-chloro-2-substituted-phenyl-3(2H)-pyridazinones. A new series of potent and selective adenosine A1 receptor antagonists. Journal of Medicinal Chemistry, 33(8), 2240-2254.
Kim, D. C., Lee, Y. R., Yang, B. S., Shin, K. J., Kim, D. J., Chung, B. Y., & Yoo, J. S. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European journal of medicinal chemistry, 38(5), 525-532.
Zhang, Y., Wang, A., Lin, W., Liu, Z., & Wei, Y. (2022). Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer. European Journal of Medicinal Chemistry, 240, 114567.
Technical Support Center: Optimizing Reaction Conditions for 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex reac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in navigating the complex reactivity of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine .
This highly functionalized heterocyclic building block is a privileged pharmacophore, widely utilized in the development of cyclin-dependent kinase (CDK) inhibitors, Toll-like receptor (TLR) agonists, and other targeted therapeutics [4]. However, its tri-halogenated nature presents significant chemoselectivity and regioselectivity challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your synthetic workflows are robust and reproducible.
Mechanistic Workflow & Reactivity Gradient
The successful functionalization of this scaffold relies on exploiting the inherent reactivity gradient of its three chlorinated positions. The sequential functionalization must follow the order of electrophilicity: C7 > C5 > C3 [2, 3].
Workflow for the sequential, regioselective functionalization of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine.
Quantitative Data Summary
To establish a baseline for your experimental design, refer to the following thermodynamic and kinetic parameters governing each position.
Position
Reactivity Order
Reaction Paradigm
Optimal Temperature
Preferred Base/Catalyst
C7
1 (Highest)
SNAr (Kinetic Control)
0 °C to 25 °C
DIPEA or TEA
C5
2 (Moderate)
SNAr (Thermodynamic)
80 °C to 120 °C
K₂CO₃ or Cs₂CO₃
C3
3 (Lowest)
Cross-Coupling
90 °C to 110 °C
Pd(dppf)Cl₂ / K₃PO₄
Troubleshooting Guide & FAQs
Q1: Why am I getting a mixture of C7 and C5 substituted products during my first SNAr reaction?
The Causality: The C7 position (analogous to the C4 position of a simple pyrimidine) is the most electrophilic site. The Meisenheimer complex formed during nucleophilic attack at C7 is highly stabilized by the adjacent bridgehead nitrogen and the pyrimidine nitrogen. However, if the reaction is pushed too hard, the C5 position will begin to react.
The Solution: You must enforce strict kinetic control . Lower the reaction temperature to 0 °C. Use exactly 1.0 to 1.05 equivalents of the nucleophile. Employ a mild, non-nucleophilic base like DIPEA instead of stronger inorganic bases (like K₂CO₃), which can inadvertently promote over-substitution at C5.
Q2: I need to alkylate the pyrazole nitrogen, but I am getting a mixture of N1 and N2 isomers. How do I control this?
The Causality: The 1H-pyrazole moiety tautomerizes, leading to competing alkylation at either N1 or N2. Under standard basic conditions (e.g., K₂CO₃ with an alkyl halide), the reaction is kinetically driven, often resulting in poor regioselectivity (mixtures of N1 and N2) or favoring N1 due to steric accessibility.
The Solution: For highly selective N2-alkylation, abandon basic conditions and employ an acid-mediated approach . Recent scalable syntheses have demonstrated that reacting the pyrazolo[4,3-d]pyrimidine with free alcohols (e.g., benzyl alcohol) in the presence of a catalytic amount of acid (like TFA) proceeds via a carbocation pathway. This places the reaction under thermodynamic control, yielding N2/N1 ratios as high as 14:1 [1].
Q3: After successfully substituting the C7 position, my C5 substitution is sluggish and low-yielding. How can I drive this to completion?
The Causality: Once the C7 position is substituted—especially with an electron-donating group like an amine or an ether—the entire pyrazolo-pyrimidine ring system becomes significantly more electron-rich. This electronic deactivation drastically reduces the electrophilicity of the C5 position.
The Solution: Shift from kinetic to thermodynamic conditions . Elevate the temperature (80–120 °C) and switch to a polar aprotic solvent like 1,4-Dioxane or DMF. Use a stronger base (e.g., K₂CO₃ or Cs₂CO₃) and an excess of the nucleophile. If the SNAr still fails, the position is too deactivated; you must switch to a Palladium-catalyzed Buchwald-Hartwig amination using a highly active precatalyst (e.g., BrettPhos Pd G3).
Q4: My Suzuki coupling at the C3 position is failing. What are the optimal conditions for this unreactive chloride?
The Causality: The C3 chlorine is situated on the pyrazole ring. Unlike the pyrimidine chlorines (C5, C7), the C3 position is not activated for nucleophilic aromatic substitution. It behaves like a standard, unactivated aryl chloride, meaning the C–Cl bond is strong and entirely inert to SNAr [2].
The Solution: You must force oxidative addition using transition-metal catalysis . A Suzuki-Miyaura cross-coupling is standard here. Use a highly active palladium catalyst system capable of inserting into unactivated aryl chlorides, such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos, coupled with prolonged heating at 100 °C.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step contains an internal analytical checkpoint to verify mechanistic success before proceeding.
Preparation : Dissolve 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous DCM under an N₂ atmosphere. Cool the flask to 0 °C using an ice bath.
Addition : Add DIPEA (1.2 eq) followed by the dropwise addition of the amine nucleophile (1.05 eq) over 10 minutes.
Reaction : Stir at 0 °C for 2 hours, then allow the mixture to slowly warm to room temperature.
Validation Checkpoint : Analyze the crude mixture via LC-MS. The reaction is validated when the unreacted starting material peak is <5%. A single major peak with the mass of [M+H - HCl]⁺ confirms kinetic control. Crucially, the absence of a [M+H - 2HCl]⁺ peak validates that over-substitution at C5 has been successfully prevented.
Workup : Wash with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Preparation : Dissolve the C7-substituted intermediate from Protocol A (1.0 eq) in anhydrous 1,4-Dioxane.
Addition : Add K₂CO₃ (3.0 eq) and the secondary nucleophile (2.0 to 3.0 eq).
Reaction : Heat the mixture to 100 °C for 16–24 hours under reflux.
Validation Checkpoint : Monitor by TLC (Hexanes/EtOAc 1:1). The C7-intermediate spot should completely disappear. LC-MS must confirm the mass of the C5,C7-disubstituted product. If the reaction stalls at <50% conversion after 24 hours, this validates that the C5 position is too electronically deactivated by the C7 substituent, dictating an immediate pivot to a Buchwald-Hartwig coupling.
Workup : Dilute with water, extract with EtOAc, wash with brine, and purify via silica gel chromatography.
Protocol C: C3 Suzuki-Miyaura Cross-Coupling
Preparation : In a microwave vial, combine the C5,C7-disubstituted-C3-chloro intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
Solvent & Degassing : Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the system by bubbling N₂ directly through the solution for 15 minutes.
Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of N₂. Seal the vial with a crimp cap.
Reaction : Heat at 100 °C for 4–8 hours (conventional heating or microwave irradiation).
Validation Checkpoint : Analyze via LC-MS. The disappearance of the characteristic 3:1 isotopic chlorine cluster (M / M+2) in the mass spectrum serves as the definitive internal validation that the inert C3–Cl bond has been successfully consumed via oxidative addition.
Workup : Filter the mixture through a pad of Celite, concentrate, and purify the final trisubstituted product via reverse-phase HPLC.
References
Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine. Organic Letters - ACS Publications.[Link]
EP1348707A1 - Pyrazolo[4,3-d]pyrimidines, processes for their preparation and methods for therapy.
Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. NIH.gov.[Link]
Optimization
Pyrazolo[4,3-d]pyrimidine Technical Support Center: Troubleshooting SNAr Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of the pyrazolo[4,3-d]pyrimidine core—a privileged scaffold central to the development of modern k...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the functionalization of the pyrazolo[4,3-d]pyrimidine core—a privileged scaffold central to the development of modern kinase inhibitors and microtubule-targeting agents (MTAs) .
While highly versatile, the fused bicyclic nature of this core presents unique electronic properties. Misunderstanding these properties often leads to poor regioselectivity, intractable mixtures, and degraded yields during nucleophilic aromatic substitution (SNAr). This guide is designed to move beyond basic protocols, explaining the causality behind experimental choices so you can troubleshoot and optimize your workflows with confidence.
Core Functionalization Workflow
Workflow for regioselective SNAr on the pyrazolo[4,3-d]pyrimidine core.
Q1: I am observing a mixture of C-5 and C-7 substituted products when reacting 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine with primary amines. How can I achieve strict regioselectivity?
The Causality: The pyrazolo[4,3-d]pyrimidine core exhibits differential electrophilicity. The C-7 position is significantly more electrophilic than the C-5 position due to the combined electron-withdrawing inductive pull of the adjacent pyrimidine nitrogens and the fused pyrazole ring.
The Solution: Regioselectivity is entirely kinetically controlled here. You must perform the first SNAr at 0 °C to 25 °C using exactly 1.0 to 1.05 equivalents of the nucleophile. Pushing the temperature higher provides the thermal energy required to overcome the activation barrier for the C-5 position, leading to bis-substitution .
Q2: My SNAr reactions at the C-5 position are stalling. When I force the conditions with higher heat, the starting material degrades. What is the alternative?
The Causality: Once the C-7 position is substituted with an electron-donating group (like an amine), the pyrimidine ring becomes electron-rich. This drastically reduces the electrophilicity of the C-5 carbon, making the second SNAr sluggish. Furthermore, fused nitrogen heterocycles often suffer from poor solubility in standard non-polar solvents, leading to degradation when heated excessively.
The Solution: Switch to microwave (MW) irradiation using PEG400 as a green solvent. PEG400 acts as an excellent phase-transfer catalyst and solubilizing agent for fused heterocycles, allowing you to reach 120 °C rapidly without the thermal degradation seen in prolonged oil-bath heating . Alternatively, abandon SNAr for the C-5 position and utilize a palladium-catalyzed Buchwald-Hartwig amination.
Q3: Prior to SNAr, I need to alkylate the pyrazole nitrogen to protect it, but standard conditions (
/ Benzyl bromide) give me an intractable 2:1 mixture of N1 and N2 isomers. How do I selectively alkylate N2?
The Causality: Basic alkylation deprotonates the pyrazole, creating a delocalized anion. Because the charge is shared across N1 and N2, electrophilic attack happens at both sites, resulting in poor regioselectivity.
The Solution: Shift from basic conditions to an acid-mediated alkylation. By using free benzyl alcohol with a catalytic amount of Trifluoroacetic acid (TFA) in dichloromethane, the reaction proceeds via a carbocation pathway. This thermodynamically favors the N2-alkylated product, yielding extremely high regioselectivity (up to 14:1 N2/N1) .
Mechanistic logic governing the regioselective functionalization of the core.
Quantitative Data: Optimal Reaction Parameters
Summarizing the causality discussed above, the following table outlines the optimal baseline parameters for functionalizing the pyrazolo[4,3-d]pyrimidine core.
Reaction Phase
Target Position
Optimal Reagents / Catalyst
Temp (°C)
Typical Yield
Regioselectivity
Mechanistic Rationale
N-Alkylation
N2
Benzyl alcohol, TFA (cat.), DCM
45
72–84%
14:1 (N2:N1)
Acid-mediated carbocation pathway favors the thermodynamic N2 isomer .
1st SNAr
C-7
Primary amine, DIPEA, EtOH
0–25
85–95%
>95% (C-7)
High electrophilicity at C-7 allows low-temp, self-limiting mono-substitution .
2nd SNAr
C-5
Secondary amine, PEG400
120 (MW)
70–90%
N/A
MW heating in PEG400 overcomes the inductive deactivation of the core .
This step-by-step methodology is designed as a self-validating system. If the physical observations during the experiment deviate from the expected checkpoints, halt the process—the mechanistic integrity of the reaction has been compromised.
Preparation: Dissolve the 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 equiv) in anhydrous EtOH to achieve a 0.1 M concentration under an inert argon atmosphere.
Thermal Stabilization (Validation Check 1): Submerge the reaction flask in an ice-water bath. Do not proceed until the internal temperature is confirmed to be exactly 0 °C. Causality: Residual heat will provide the activation energy for C-5 attack, ruining regioselectivity.
Nucleophile Addition: Prepare a solution of the primary amine (1.05 equiv) and DIPEA (1.5 equiv) in 2 mL of EtOH. Add this solution dropwise to the reaction flask over 15 minutes.
Kinetic Monitoring (Validation Check 2): Stir for 2 hours at 0 °C, then allow the flask to slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc). Causality: The inductive effect of the newly added amine will deactivate the C-5 position. The reaction should inherently stall after 1 equivalent is consumed. If TLC shows continuous formation of a new, highly polar spot, bis-substitution is occurring due to poor temperature control.
Quenching & Isolation: Quench the reaction with saturated aqueous
. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Purification: Purify via flash column chromatography to isolate the pure C-7 aminated intermediate.
References
[1] Title: Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure−activity relationship, in Vitro and in Vivo evaluation as antitumor agents
Source: Bioorganic & Medicinal Chemistry Letters
URL: [Link]
[2] Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles
Source: Molecules (MDPI)
URL: [Link]
[3] Title: Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine
Source: Organic Letters (ACS Publications)
URL: [Link]
Troubleshooting
Technical Support Center: Troubleshooting the Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
Welcome to the Application Science Support Center. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore found in numerous therapeutics, including PDE5 inhibitors (e.g., sildenafil), dual TLR7/8 agonists,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. The pyrazolo[4,3-d]pyrimidine scaffold is a privileged pharmacophore found in numerous therapeutics, including PDE5 inhibitors (e.g., sildenafil), dual TLR7/8 agonists, and cyclin-dependent kinase (CDK) inhibitors. However, its synthesis is notoriously fraught with regioselectivity issues, thermodynamic rearrangements, and functionalization side reactions.
This guide provides field-proven troubleshooting protocols, mechanistic insights, and validated methodologies to ensure high-fidelity synthesis and reproducible yields.
Module 1: The N1 vs. N2 Conundrum (Regioselectivity in N-Alkylation)
Q: When I attempt to alkylate the pyrazole ring using benzyl halides and basic conditions (e.g., K₂CO₃), I get poor yields and an inseparable mixture of N1 and N2 isomers. How can I selectively drive N2-alkylation?
Application Scientist Insight (Causality):
Under standard basic conditions, the pyrazole proton is abstracted to form a delocalized pyrazolide anion. Alkylation of this anion is governed by a delicate balance of steric hindrance and electronic distribution, often leading to poor regiocontrol and favoring the N1-isomer in polar aprotic solvents like DMSO. Furthermore, using electrophiles like benzyl chloride under basic conditions with trace water leads to competitive hydrolysis of the alkylating agent, which can plummet your yield to <5%[1].
To achieve highly selective N2-alkylation, you must switch from a base-mediated anionic pathway to an acid-mediated carbocationic pathway. Using free benzyl alcohol with a catalytic organic acid (like TFA) generates a stable benzyl carbocation. This electrophile preferentially attacks the more nucleophilic N2 position, driven by the thermodynamic stability of the resulting product[1].
Self-Validating Step: The complete absence of product formation without the addition of acid confirms the necessity of the carbocation intermediate, validating the mechanism in real-time[1].
Preparation: Charge a dry reaction vessel with 1H-pyrazolo[4,3-d]pyrimidine starting material (1.0 equiv) and free benzyl alcohol (1.1 equiv)[1].
Solvent: Suspend the mixture in anhydrous Dichloromethane (DCM) at a concentration of 20 mL/g[1].
Reaction: Heat the mixture to 45 °C and stir for 12-16 hours[1]. Monitor via LC-MS to ensure the disappearance of the starting material.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The N2-alkylated product is typically isolated in >70% yield with ~14:1 N2/N1 selectivity[2].
Decision tree for regioselective N-alkylation of pyrazolo[4,3-d]pyrimidines.
Module 2: The Dimroth Rearrangement in Pyrimidine Ring Annulation
Q: During the cyclization of my pyrazole-carboxamide precursor or during subsequent amination, my spectral data (NMR) indicates an unexpected isomeric product. The mass is correct, but the connectivity is wrong. What is happening?
Application Scientist Insight (Causality):
You are likely observing a Dimroth rearrangement. This is a thermodynamically driven isomerization where an exocyclic heteroatom (often an amine nitrogen) exchanges places with an endocyclic ring nitrogen[3]. In pyrazolo[4,3-d]pyrimidine synthesis, this frequently occurs when a kinetically favored intermediate undergoes ring-opening at the pyrimidine core—facilitated by heat, base, or oxidative reagents—followed by bond rotation and ring-closure to form a more thermodynamically stable isomer[3]. If your protocol involves prolonged heating in basic media (e.g., aqueous ammonia) or hypervalent iodine reagents, the Dimroth pathway is highly active[4],[3].
Mechanistic sequence of the Dimroth rearrangement in pyrimidine systems.
Troubleshooting Steps:
To Prevent Rearrangement: Trap the kinetic product by operating at lower temperatures or avoiding strong aqueous bases during the cyclization step. Use neutral dehydrating agents carefully monitored by TLC/LC-MS.
To Drive Rearrangement (If the thermodynamic product is desired): Deliberately subject the isolated kinetic intermediate to prolonged reflux in an appropriate solvent (e.g., ethanol/NaOH or mesitylene/AcOH) until complete conversion is observed via NMR (monitor the shift in the pyrimidine C6-H proton).
Module 3: C5 Functionalization and Amination Anomalies
Q: I am trying to install an amino group at the C5 position of the pyrazolo[4,3-d]pyrimidine core. Using standard nucleophilic aromatic substitution (SNAr) on the C5-chloro derivative gives poor yields and hydrolysis side products. How can I improve this?
Application Scientist Insight (Causality):
The C5 position of the pyrazolo[4,3-d]pyrimidine core is less electrophilic than the C7 position. Direct SNAr at C5 with weak nucleophiles (like ammonia) often requires harsh conditions (high heat, pressure), which leads to competitive hydrolysis of the C5-chloro group back to the pyrimidinone, or degradation of the pyrazole ring.
To bypass this, modern scalable syntheses utilize transition-metal catalysis rather than brute-force SNAr. A copper-catalyzed amination using aqueous ammonia efficiently installs the C5 amino group, avoiding the use of complex ammonia surrogates (like PMB-amine) or hazardous azide reagents[2],[1].
Validated Protocol: Copper-Catalyzed C5-Amination
Self-Validating Step: The use of a sealed pressure tube prevents the loss of volatile ammonia, ensuring the stoichiometric excess required to outcompete water nucleophilicity and prevent hydrolysis.
Preparation: In a pressure tube, dissolve the C5-chloro-pyrazolo[4,3-d]pyrimidine intermediate (1.0 equiv) in an appropriate solvent (e.g., NMP or DMF).
Catalyst Loading: Add a copper(I) catalyst (e.g., CuI, 0.1-0.2 equiv) and a suitable ligand (e.g., L-proline or a diamine ligand, 0.2 equiv) to stabilize the active Cu species.
Aminating Agent: Add an excess of aqueous ammonia (28-30% NH₃ in H₂O, 5-10 equiv)[2].
Reaction: Seal the tube and heat to 80-100 °C for 12 hours. The copper insertion lowers the activation energy for C-N bond formation, bypassing the high-energy Meisenheimer complex required for uncatalyzed SNAr.
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with brine to remove NMP/DMF, dry, and concentrate. Expected yield: ~70%[2].
References
Title: Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines and Related Deaza-Compounds
Source: Beilstein Journal of Organic Chemistry / ResearchGate
URL: [Link]
Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives
Source: PubMed Central (PMC) - NIH
URL: [Link]
Technical Support Center: Synthesis of 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidines
Welcome to the technical support center for the synthesis of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important class of compounds. The pyrazolo[4,3-d]pyrimidine core is a key pharmacophore in numerous clinically significant molecules, including sildenafil (Viagra™) and various kinase inhibitors.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
This section addresses specific issues that can arise during the synthesis of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines, providing explanations and actionable protocols to overcome them.
Low Yield During Pyrazolo[4,3-d]pyrimidine Ring Formation (Cyclization)
Question: My cyclization reaction to form the pyrazolo[4,3-d]pyrimidine core is resulting in a low yield. What are the common causes and how can I improve it?
Answer: The cyclization step is a critical juncture in the synthesis, and its efficiency can be influenced by several factors. Low yields are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions.
Causality and Optimization Strategies:
Base and Solvent System: The choice of base and solvent is crucial for promoting the intramolecular cyclization. A common and effective method involves the use of a strong, non-nucleophilic base such as potassium tert-butoxide in a high-boiling aprotic solvent like tert-butanol or xylene.[1] This combination facilitates the deprotonation necessary for the ring closure to proceed efficiently.
Temperature and Reaction Time: Insufficient temperature or reaction time can lead to incomplete conversion. The cyclization typically requires elevated temperatures to overcome the activation energy barrier. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Alternative Cyclization Methods: If traditional base-mediated cyclization proves inefficient, consider alternative strategies. A notable advancement is the use of a ligand-free Ullmann-type copper-catalyzed coupling reaction. This method can construct the pyrazolo[4,3-d]pyrimidin-7-one ring in high yields (79-82%) by coupling a halo-pyrazole moiety with a substituted benzamidine in a one-pot reaction.[4][5] This approach also avoids the use of harsh reagents like nitric/sulfuric acid for nitration that may be required in other routes.[4][5]
Experimental Protocol: Optimization of Base-Mediated Cyclization
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the acylated 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide intermediate in anhydrous tert-butanol.
Reagent Addition: Add 1.2 equivalents of potassium tert-butoxide portion-wise to the stirred solution at room temperature.
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by TLC.
Work-up: Upon completion, cool the reaction mixture, add water to dilute, and adjust the pH to the isoelectric point (around 7.5) with 4M HCl.
Isolation: The product will precipitate and can be collected by filtration, washed with water, and dried to yield the pyrazolo[4,3-d]pyrimidinone.[6]
Inefficient Chlorosulfonation of the Phenyl Ring
Question: I am experiencing low yields and impurities during the chlorosulfonation of the 5-phenyl ring. How can I improve this step?
Answer: The chlorosulfonation of the 5-phenyl group is a key step for introducing the sulfonyl functionality, which is often a precursor to the 7-substituted analogs like sildenafil. This reaction can be challenging due to its reversible nature and the potential for side reactions.
Causality and Optimization Strategies:
Reagent Choice and Stoichiometry: The use of chlorosulfonic acid alone can lead to an equilibrium that does not favor the complete formation of the sulfonyl chloride.[7] An improved and widely adopted method involves the use of a mixture of chlorosulfonic acid and thionyl chloride. Thionyl chloride helps to drive the reaction to completion by reacting with the sulfonic acid intermediate to form the desired sulfonyl chloride.[7]
Temperature Control: This reaction is highly exothermic and requires careful temperature control. The initial addition of the pyrazolo[4,3-d]pyrimidinone to the chlorosulfonating agent should be done at low temperatures (e.g., in an ice bath) to prevent uncontrolled reactions and the formation of byproducts.
Experimental Protocol: Improved Chlorosulfonation
Reagent Preparation: In a clean, dry reaction vessel, cool chlorosulfonic acid in an ice bath under an inert atmosphere.
Substrate Addition: Add the 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one portion-wise to the stirred chlorosulfonic acid, maintaining the low temperature.
Thionyl Chloride Addition: After the initial addition is complete, slowly add thionyl chloride to the reaction mixture.
Reaction Progression: Allow the reaction to gradually warm to room temperature and stir for a designated period (e.g., 2 hours).
Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice and water. The resulting precipitate (the sulfonyl chloride) can be collected by filtration or extracted with a suitable organic solvent like dichloromethane.
Low Conversion in the Final Amination Step
Question: The final step of my synthesis, the reaction of the sulfonyl chloride with an amine (e.g., N-methylpiperazine), is giving me a low yield of the desired 3,5,7-substituted product. What can I do?
Answer: The final amination step is a nucleophilic substitution reaction. Low conversion can be due to several factors including the reactivity of the amine, steric hindrance, and the presence of side reactions.
Causality and Optimization Strategies:
Choice of Coupling Reagents: While the direct reaction of the sulfonyl chloride with the amine is often feasible, the use of coupling agents can significantly improve the yield and reaction rate, especially for less reactive amines. Reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylammonium tetrafluoroborate (TBTU) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) have been shown to be effective for amide bond formation in related syntheses, with HBTU often providing higher yields.[8]
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a base such as triethylamine to neutralize the HCl generated during the reaction.
Experimental Protocol: Amidation using HBTU
Reactant Preparation: In a reaction vessel, dissolve the carboxylic acid precursor (if applicable) and the amine in anhydrous DMF.
Reagent Addition: Add HBTU and a non-nucleophilic base like triethylamine to the solution.
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
Work-up and Purification: Once the reaction is complete, the product can be isolated by standard work-up procedures, which may include aqueous extraction and purification by column chromatography.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes optimized reaction conditions for key steps in the synthesis of sildenafil analogs, demonstrating the impact of different reagents on yield.
The following diagram illustrates a typical workflow for the synthesis of a 3,5,7-substituted pyrazolo[4,3-d]pyrimidine and key decision points for troubleshooting.
Caption: A workflow for troubleshooting the synthesis of 3,5,7-substituted pyrazolo[4,3-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of isomeric byproducts during the initial pyrazole synthesis. How can I improve the regioselectivity?
A1: The synthesis of unsymmetrical pyrazoles from β-diketones and hydrazines can indeed lead to a mixture of isomers.[1] To improve regioselectivity, consider using a starting material where one of the carbonyl groups is more reactive than the other. Alternatively, a multi-step synthesis that introduces the substituents in a controlled manner can be employed.
Q2: My final product has poor aqueous solubility, making purification and biological testing difficult. What are my options?
A2: Low aqueous solubility is a common issue with this class of compounds.[9] One effective strategy is the development of a prodrug. This involves temporarily modifying the molecule with a hydrophilic group that can be cleaved in vivo to release the active drug. For example, a carbamate linkage to a solubilizing group like N-methylpiperazine has been successfully used.[9]
Q3: Are there any "green chemistry" considerations for the synthesis of pyrazolo[4,3-d]pyrimidines?
A3: Yes. The commercial synthesis of sildenafil has been optimized to reduce its environmental impact.[1][6] Key improvements include reducing the number of organic solvents, replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives, and designing a more convergent synthesis to minimize waste.[1][6] Researchers should aim to use solvents that are water-soluble and can be treated in wastewater plants, such as ethanol and tert-butanol.[1]
Q4: How can I confirm the structure of my synthesized 3,5,7-substituted pyrazolo[4,3-d]pyrimidines?
A4: A combination of spectroscopic techniques is essential for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the connectivity of atoms and the chemical environment of the protons and carbons. Infrared (IR) spectroscopy can be used to identify key functional groups.[7]
References
A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC - NIH. (n.d.).
Sildenafil (ViagraTM): Synthesis Step by Step and its Pharmaceutical Importance in Diabetic Patients with Erectile Dysfunction - SciSpace. (2018, May 15).
A Synthesis of Sildenafil | UKEssays.com. (2018, June 5).
An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization - ACS.org. (2024, May 6).
An Alternative Approach to Synthesize Sildenafil via Improved Copper-Catalyzed Cyclization | The Journal of Organic Chemistry - ACS Publications. (2024, May 6).
Optimization for the cyclization step | Download Scientific Diagram - ResearchGate. (n.d.).
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Publishing. (2022, May 17). Retrieved March 7, 2026, from
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives - RSC Publishing. (2024, September 27).
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. (2020, June 28).
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC. (2024, January 9).
Efficient optimization of pyrazolo[3,4-d]pyrimidines derivatives as c-Src kinase inhibitors in neuroblastoma treatment - PubMed. (2018, November 15).
Optimisation of pyrazolo[3,4-d]pyrimidines for the development of ATR kinase inhibitors. (n.d.).
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24).
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (2014, March 18).
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC. (n.d.).
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - Semantic Scholar. (2023, December 22).
3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models - PubMed. (2019, May 9).
A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. (2026, January 3).
3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models | Request PDF - ResearchGate. (n.d.).
d ]pyrimidine inhibitor of CDK7 - eatris-cz. (2023, March 15).
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC. (n.d.).
3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders | Journal of Medicinal Chemistry - ACS Publications. (2022, June 24).
Pyrazolo[4,3-d]pyrimidine Purification: Technical Support & Troubleshooting Guide
Welcome to the Application Support Center for heterocyclic chemistry. Pyrazolo[4,3-d]pyrimidines are privileged scaffolds widely utilized in the development of kinase inhibitors (e.g., CDK7), toll-like receptor (TLR7/8)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for heterocyclic chemistry. Pyrazolo[4,3-d]pyrimidines are privileged scaffolds widely utilized in the development of kinase inhibitors (e.g., CDK7), toll-like receptor (TLR7/8) agonists, and adenosine receptor antagonists.
However, their purification presents significant bottlenecks. The flat, nitrogen-dense bicyclic core promotes severe intermolecular hydrogen bonding and
stacking, leading to notoriously poor solubility ("brick dust" properties). Furthermore, late-stage functionalization often yields complex regioisomeric mixtures (e.g., N1 vs. N2 alkylation) or requires transition metals that tightly chelate to the pyrazolopyrimidine core.
This guide provides field-proven, self-validating methodologies to overcome these challenges, moving beyond standard silica gel chromatography to scalable crystallization and specialized HPLC techniques.
Purification Strategy Workflow
Decision matrix for pyrazolo[4,3-d]pyrimidine purification workflows.
Troubleshooting FAQs
Q1: How do I separate N1- and N2-alkylated regioisomers without massive yield loss?Causality: Alkylation of the 1H-pyrazolo[4,3-d]pyrimidine core typically proceeds via an
mechanism where tautomerization distributes electron density across both N1 and N2. This inherently produces a mixture of N1- and N2-alkylated regioisomers. Because their molecular weights and overall dipole moments are nearly identical, these isomers co-elute on standard normal-phase silica gel, making chromatographic separation burdensome.
Solution: Exploit the differential crystal lattice energies of the isomers. The N2-isomer, due to its specific geometry, often packs more efficiently in specific solvent mixtures. By utilizing a targeted solvent system (e.g., ethyl acetate/n-heptane), the N2-isomer can be selectively precipitated in high yields (>70%), bypassing chromatography entirely[1].
Q2: My C5/C7-substituted intermediate is crashing out on the HPLC column or has zero solubility in standard mobile phases. How do I purify it?Causality: The pyrazolo[4,3-d]pyrimidine scaffold contains multiple hydrogen-bond donors (e.g., C7-NH2) and acceptors (N1, N2, N4, N6). When unmodified, these molecules form extensive 2D hydrogen-bonded networks, rendering them insoluble in standard organic solvents (DCM, EtOAc, MeOH). Attempting to load these onto a silica column or an RP-HPLC column often results in immediate precipitation at the injection port.
Solution: Shift from chromatography to reaction-mixture crystallization using strong polar aprotic solvents (like NMP) combined with an antisolvent. If RP-HPLC is mandatory, use a heated column compartment (40–50 °C) and add a solubilizing modifier like 0.1% TFA or Formic Acid to protonate the basic nitrogens, thereby breaking intermolecular H-bonds and increasing aqueous solubility.
Q3: How do I remove copper or palladium catalysts after C5-amination without using expensive metal scavengers?Causality: C5-amination often requires copper (e.g., CuI) or palladium catalysts. The adjacent nitrogens on the pyrazolo[4,3-d]pyrimidine ring act as excellent bidentate ligands, tightly chelating the transition metal. Standard aqueous workups fail to break this chelation, resulting in green/brown contaminated products.
Solution: Introduce a competitive ligand during the crystallization phase. Adding aqueous ammonia directly to the NMP reaction mixture forms the highly stable, water-soluble tetraamminecopper(II) complex (
). This keeps the metal in the aqueous filtrate while the purified pyrazolopyrimidine crystallizes out[1].
Eliminates need for prep-HPLC; highly scalable[1].
Aq. NH₃ / NMP Precipitation
Cu/Pd transition metals
70–85%
High (Kilogram)
Simultaneous product isolation and metal scavenging[1].
Stepwise Silica Gel (CHCl₃/MeOH)
Unreacted starting materials
35–50%
Medium (Gram)
Resolves structurally similar lipophilic byproducts[2].
Preparative RP-HPLC (Acidic)
Closely eluting polar degradants
40–60%
Low (Milligram)
Highest purity (>99%) for biological assays.
Detailed Experimental Protocols
Protocol 1: Regioselective Crystallization of N2-Alkylated Intermediates
Use this protocol to isolate the N2-isomer from an N1/N2 alkylation mixture without chromatography.
Concentration: Concentrate the crude alkylation reaction mixture under reduced pressure to remove volatile solvents.
Dissolution: Dissolve the crude residue in a minimal volume of warm Ethyl Acetate (EtOAc) (approx. 3-5 mL/g of crude).
Antisolvent Addition: Slowly add n-heptane dropwise while stirring vigorously until the solution becomes slightly turbid.
Aging: Allow the mixture to stir at room temperature for 2 hours, then cool to 4 °C overnight to promote crystal growth of the N2-isomer.
Isolation: Filter the solid precipitate and wash with cold 1:1 EtOAc/n-heptane.
Self-Validating Check: Analyze the mother liquor via HPLC. The process is complete and successful when the N2:N1 isomer ratio in the filtrate inverts (i.e., the N1 isomer becomes the major component in the liquid phase), confirming the N2 isomer has fully precipitated.
Protocol 2: Direct Crystallization and Metal Clearance for C5-Aminated Derivatives
Use this protocol to isolate highly polar C5-amino pyrazolo[4,3-d]pyrimidines while stripping away copper catalysts.
Reaction Matrix: Ensure the C5-amination is performed in N-Methyl-2-pyrrolidone (NMP) (approx. 10 mL/g).
Quenching & Complexation: Upon reaction completion, cool the mixture to room temperature. Slowly add 25% aqueous ammonia (equal volume to NMP) directly to the reaction flask.
Precipitation: Stir the mixture vigorously for 1 hour. The aqueous ammonia acts as an antisolvent for the organic product while simultaneously forming the soluble
complex.
Filtration: Filter the resulting suspension. Wash the filter cake sequentially with water and cold ethanol.
Self-Validating Check: The visual transition of the aqueous filtrate to a vibrant, deep blue color confirms the successful formation and partitioning of the copper-ammonia complex away from the solid API.
Protocol 3: Stepwise Normal-Phase Chromatography for Lipophilic Analogs
Use this protocol for less polar derivatives (e.g., heavily substituted at C3/C5/C7) that remain soluble in organic solvents.
Column Preparation: Pack a column with Merck silica gel Kieselgel 60 (230-400 mesh) using Chloroform (CHCl₃)[2].
Loading: Dry-load the crude pyrazolo[4,3-d]pyrimidine onto a small amount of silica gel to prevent column crashing.
Elution: Begin elution with 100% CHCl₃. Stepwise increase the polarity to 1% Methanol (MeOH) in CHCl₃, then 2% MeOH, and finally 3% MeOH[2].
Self-Validating Check: Perform a TLC co-spot of the fractions against the crude mixture. The target pyrazolo[4,3-d]pyrimidine should exhibit an Rf of ~0.3 in 5% MeOH/CHCl₃, while non-polar impurities will elute near the solvent front.
References
Scalable Synthesis of a Dual TLR7/8 Agonist via Highly Selective N2-Alkylation of 1H-Pyrazolo[4,3-d]pyrimidine
Source: Organic Letters - ACS Publications
URL:1
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7
Source: bioRxiv
URL:2
Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury
Source: PMC
URL:3
The role of 5-arylalkylamino- and 5-piperazino- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core in affecting adenosine A1 and A2A receptor affinity and selectivity profiles
Source: Semantic Scholar
URL:4
Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors: Technical Support & Selectivity Optimization Guide
Overview Welcome to the Technical Support Center for pyrazolo[4,3-d]pyrimidine scaffold optimization. Due to the highly conserved nature of the kinome's ATP-binding pockets, achieving selectivity with this heterocyclic c...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Welcome to the Technical Support Center for pyrazolo[4,3-d]pyrimidine scaffold optimization. Due to the highly conserved nature of the kinome's ATP-binding pockets, achieving selectivity with this heterocyclic core is a primary hurdle in drug development. This guide provides mechanistic troubleshooting, structural design principles, and self-validating experimental protocols to help you engineer and verify highly selective kinase inhibitors.
Section 1: Structural Troubleshooting & FAQs
Q1: When screening our pyrazolo[4,3-d]pyrimidine libraries for mTOR inhibition, we consistently observe off-target PI3K activity. How can we synthetically enforce mTOR selectivity?A: The ATP-binding pockets of mTOR and PI3K share high sequence homology, making dual inhibition a common artifact. However, introducing an N-7-methyl group into the pyrazolo[4,3-d]pyrimidine core creates a severe steric clash in the tighter PI3K active site while perfectly accommodating the slightly larger mTOR hinge region.
Mechanistic Causality: The N-7 modification restricts the rotational freedom of the scaffold, forcing a conformation that is energetically unfavorable for PI3K but optimal for mTOR. For example, the derivative Compound 21c (R19) utilizes this exact N-7-methylation strategy to achieve a
of 2 nM for mTOR, yielding a remarkable >2900-fold selectivity window over PI3K kinases 1, 2.
Q2: Our candidate is a potent pan-CDK inhibitor, but we want to isolate CDK7 activity to target transcription regulation without causing broad cell-cycle toxicity. What structural vectors should we explore?A: Achieving selectivity within the highly conserved Cyclin-Dependent Kinase (CDK) family requires exploiting subtle conformational differences outside the immediate hinge-binding region. Recent structural resolutions demonstrate that bulky substitutions, particularly biphenyl moieties, can drive selectivity.
Mechanistic Causality: By extending the ligand into the solvent-exposed region or the secondary hydrophobic pocket, you capitalize on non-conserved residues. The derivative LGR6768 achieves nanomolar CDK7 selectivity by leveraging a specific conformational twist in its biphenyl moiety. This twist perfectly aligns with the unique plasticity of the CDK7 active site, whereas it sterically clashes with the more rigid CDK2/cyclin A2 pocket 3.
Q3: Our CDK2/5 targeted pyrazolo[4,3-d]pyrimidine is showing unexpected anti-angiogenic effects in cellular assays. Is this an off-target artifact?A: Not necessarily; it is likely a mechanistically linked dual-mode of action resulting from your specific selectivity profile.
Mechanistic Causality: CDK5 plays a crucial role in cytoskeletal dynamics and endothelial cell motility. For instance, Compound 2i , a 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine, preferentially inhibits CDK2, CDK5, and Aurora A. While CDK2 inhibition drives mitochondrial apoptosis in cancer cells, the concurrent inhibition of CDK5 directly reduces endothelial cell migration, tube formation, and lamellipodia formation 4. This dual profile can be purposefully leveraged for simultaneous pro-apoptotic and anti-angiogenic therapeutic outcomes.
Section 2: Quantitative Selectivity Profiles
To benchmark your internal candidates, compare your biochemical assay results against these established pyrazolo[4,3-d]pyrimidine derivatives.
Scaffold Derivative
Primary Target
Key Off-Target
Target Potency (/)
Selectivity Ratio
Structural Driver
Compound 21c (R19)
mTOR
PI3K
2 nM ()
>2900-fold
N-7-methylation
LGR6768
CDK7
CDK2 / CDK9
Nanomolar ()
High
Biphenyl conformation
Compound 2i
CDK2/5, Aurora A
Other CDKs
Nanomolar ()
Preferential
3,5,7-trisubstitution
Section 3: Experimental Workflows & Protocols
Protocol: Self-Validating Cellular Target Engagement & Selectivity Assay
High biochemical potency frequently fails to translate into cellular selectivity due to high intracellular ATP competition or differential cell permeability. To ensure your pyrazolo[4,3-d]pyrimidine is selectively engaging its target in live cells, follow this self-validating immunoblotting workflow. We use CDK7 as the model target, measuring both direct downstream effects and off-target cell-cycle effects.
Step 1: Cell Preparation and Treatment
Seed relevant cancer cell lines (e.g., SEM or MOLM-13 leukemia cells) at
cells/mL in 6-well plates.
Treat cells with your pyrazolo[4,3-d]pyrimidine candidate at a concentration gradient (0.1x, 1x, and 10x the biochemical
) for 4, 12, and 24 hours. Include a vehicle (DMSO) control.
Step 2: Lysis and Protein Extraction
Wash cells twice with ice-cold PBS to halt kinase activity.
Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical for preserving transient phosphorylation states).
Centrifuge at 14,000 x g for 15 minutes at 4°C and quantify the supernatant protein using a BCA assay.
Step 3: Immunoblotting (The Self-Validating Step)
Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
Probe for the following markers to validate selectivity:
Target Engagement (CDK7): Phospho-RNA Polymerase II (Ser5 and Ser7 of the carboxy-terminal domain) 3.
Off-Target Check (CDK2/4/6): Phospho-Rb (Ser807/811). Self-Validation: If p-Rb decreases significantly at 1x
alongside p-RNA Pol II, your compound lacks cellular CDK7 selectivity and is acting as a pan-CDK inhibitor.
Phenotypic Efficacy: Cleaved PARP or Caspase-3 to confirm functional downstream apoptosis.
Loading Control: Hsp60 or Tubulin.
Step 4: Data Interpretation
A truly selective CDK7 inhibitor will show a dose-dependent decrease in p-RNA Pol II without immediately affecting p-Rb at early time points (4-12h).
Section 4: Rational Design & Validation Workflow
Rational design and validation workflow for pyrazolo[4,3-d]pyrimidine kinase inhibitors.
References
Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. PubMed.
Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7.
A hit to lead discovery of novel N-methylated imidazolo-, pyrrolo-, and pyrazolo-pyrimidines as potent and selective mTOR inhibitors. PubMed.
Technical Support Center: Multi-Step Synthesis of Pyrazolo[4,3-d]pyrimidines
Current Status: Operational Topic: Troubleshooting & Optimization of Pyrazolo[4,3-d]pyrimidine Scaffolds Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers Introduction: The Scaffold & The Challen...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Troubleshooting & Optimization of Pyrazolo[4,3-d]pyrimidine Scaffolds
Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Introduction: The Scaffold & The Challenge
The pyrazolo[4,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, functioning as a bioisostere of purine (adenine). It is the structural backbone of blockbuster drugs like Sildenafil (Viagra) and various cyclin-dependent kinase (CDK) inhibitors.
However, constructing this fused system presents distinct synthetic hurdles compared to its isomer, pyrazolo[3,4-d]pyrimidine. The primary challenges lie in regiocontrol during pyrazole formation , efficient closure of the pyrimidine ring , and late-stage functionalization due to poor solubility.
This guide provides technical troubleshooting for the three critical phases of synthesis.
Module 1: The Pyrazole Foundation (Regioselectivity)
Context: The most common route involves synthesizing a 3,5-disubstituted pyrazole followed by annulation of the pyrimidine ring. The critical failure point is the regioselective N-alkylation of the pyrazole.
Workflow Visualization
Troubleshooting Guide: N-Alkylation & Cyclization
Issue 1: I am getting a mixture of N1- and N2-alkylated pyrazoles.
Diagnosis: Pyrazole tautomerism allows electrophilic attack at either nitrogen. In 3,5-disubstituted pyrazoles, steric hindrance usually dictates the outcome, but electronic factors from the C3/C5 substituents can override this.
Technical Fix:
Switch Solvent System:
Kinetic Control (N2-favoring): Use THF with NaHMDS . The coordination of the cation (
) to the N2 and the substituent often directs alkylation to N2.
Thermodynamic Control (N1-favoring): Use DMSO or DMF . Solvent-separated ion pairs favor the thermodynamically stable isomer (often N1, depending on C3/C5 sterics).
Pre-emptive Regiocontrol: Instead of alkylating a formed pyrazole, use a substituted hydrazine (e.g., methylhydrazine) in the initial condensation with the 1,3-diketone.
Note: Reaction of methylhydrazine with an unsymmetrical 1,3-diketone still produces regioisomers, but the ratio is often more controllable via solvent polarity (ethanol vs. acetic acid).
Issue 2: Low yield during the nitration of the pyrazole.
Context: For [4,3-d] synthesis, a nitro group is often introduced at C4 of the pyrazole to serve as the future amine source.
Diagnosis: Electron-deficient pyrazoles (e.g., those with ester groups) are resistant to electrophilic aromatic substitution.
Technical Fix:
Use fuming nitric acid and oleum (20% SO₃) . Standard concentrated
is often insufficient for deactivated pyrazoles.
Safety: Monitor exotherm carefully.[1] Maintain temperature < 60°C to prevent decarboxylation of ester moieties.
Module 2: Constructing the Pyrimidine Ring
Context: Once the 4-amino-pyrazole-5-carboxylate (or carboxamide) is secured, the pyrimidine ring is closed. This is the "fusion" step.
Protocol: Base-Mediated Cyclization
Parameter
Standard Condition
Optimization for Difficult Substrates
Reagent
Formamide / Formic Acid
Triethyl Orthoformate + Ammonium Acetate
Base
None (Thermal)
t-BuOK (Potassium tert-butoxide)
Solvent
Neat Formamide
t-BuOH or Ethanol
Temp
180°C - 200°C
80°C (Reflux)
Yield
40-60%
85-95%
Issue 3: The reaction stalls at the uncyclized amide intermediate.
Diagnosis: The activation energy for ring closure is high. Thermal cyclization in neat formamide often leads to decomposition before cyclization is complete.
Technical Fix:
The "Pfizer" Condition: Use potassium tert-butoxide (t-BuOK) in t-butanol . The strong base facilitates the deprotonation of the amide, accelerating the nucleophilic attack on the ester/nitrile carbon.
Reference: This is the industrial standard for Sildenafil synthesis to minimize side products [1].
Issue 4: "Brick Dust" Product (Precipitation during reaction).
Diagnosis: The target pyrazolo[4,3-d]pyrimidin-7-one is highly insoluble and precipitates, trapping impurities.
Technical Fix:
Do not filter immediately. Dilute the reaction mixture with water to dissolve inorganic salts, then adjust pH to ~5-6 to precipitate the pure product.
Perform a slurry wash with hot ethanol rather than recrystallization, which is often difficult due to solubility.
Module 3: Late-Stage Functionalization
Context: Converting the C7-oxo (lactam) to a C7-chloro group allows for SNAr reactions to introduce diverse amines (e.g., the piperazine in Sildenafil).
Workflow Visualization
Issue 5: Hydrolysis of the 7-chloro intermediate back to the starting material.
Diagnosis: The 7-chloro-pyrazolo[4,3-d]pyrimidine is extremely moisture-sensitive. Aqueous workups often revert it to the pyrimidinone.
Technical Fix:
Avoid Aqueous Workup: Evaporate the
in vacuo. Azeotrope with toluene to remove traces of acid.
One-Pot Protocol: Dissolve the crude chloride residue directly in a dry solvent (DCM or DMF) and add the amine nucleophile immediately with a base (TEA or DIPEA).
Issue 6: Incomplete Chlorination.
Diagnosis: Old
or lack of catalyst.
Technical Fix:
Add catalytic DMF (Vilsmeier-Haack conditions). This forms the active chloroiminium species, which is a far more potent electrophile than
alone.
FAQ: Rapid Response
Q: Why is my pyrazolo[4,3-d]pyrimidine showing poor solubility in NMR solvents?A: These scaffolds are notorious for strong
-stacking.
Solution: Use TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 + CDCl3 . For biological assays, formulate as a citrate or mesylate salt to improve aqueous solubility [2].
Q: Can I use microwave irradiation for the cyclization step?A: Yes. Microwave-assisted organic synthesis (MAOS) using solid acids (like silica-supported reagents) can reduce reaction times from hours to minutes and often improves yield by preventing prolonged thermal degradation [3].
Q: How do I distinguish between the [4,3-d] and [3,4-d] isomers spectroscopically?A: HMBC (Heteronuclear Multiple Bond Correlation) NMR is required.
[4,3-d]: Cross-peaks will show coupling between the bridgehead carbons and the specific pyrazole protons/carbons that define the "proximal" fusion.
X-Ray Crystallography: Often the only definitive method if NMR signals are ambiguous due to tautomerism.
References
Sildenafil 4.0—Integrated Synthetic Chemistry. Journal of Pharmaceutical Sciences. Detailed review of the industrial synthesis and optimization of the pyrazolo[4,3-d]pyrimidine core using t-BuOK cyclization.
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives. ACS Medicinal Chemistry Letters. Discusses solubility challenges and prodrug/formulation strategies applicable to both [3,4-d] and [4,3-d] isomers.
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors. Chemical Reviews. Comprehensive review of synthetic strategies, including microwave-assisted methods and regioselectivity.
Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles. The Journal of Organic Chemistry. Definitive guide on using solvent polarity to switch between N1 and N2 alkylation.
Regioselectivity control in reactions of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
Welcome to the Technical Support Center for Pyrazolo[4,3-d]pyrimidine Chemistry. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pyrazolo[4,3-d]pyrimidine Chemistry. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a mechanistic understanding and field-proven protocols for manipulating the 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold.
This heterocyclic core is a privileged bioisostere of purines, widely utilized in the development of cyclin-dependent kinase (CDK) inhibitors, including advanced analogues of roscovitine [1]. However, its asymmetric electronic distribution requires precise thermodynamic and kinetic control to achieve regioselective functionalization.
Part 1: Core Mechanism & Reactivity Principles
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine scaffold is dictated by the electronic asymmetry of the fused ring system. The reactivity gradient follows a strict order: C7 > C5 >> C3 .
C7 Position (Most Electrophilic): Analogous to the C6 position of purines, C7 is highly activated by the strong electron-withdrawing effects of the adjacent pyrimidine nitrogen (N6) and the bridgehead nitrogen (N4). It undergoes rapid SNAr at low temperatures (0–25 °C).
C5 Position (Moderately Electrophilic): Analogous to the C2 position of purines, C5 is activated by the two pyrimidine nitrogens. However, once C7 is substituted with an electron-donating group (e.g., an amine), the pyrimidine ring becomes deactivated. Consequently, SNAr at C5 requires elevated temperatures (80–100 °C).
C3 Position (Electron-Rich): Located on the pyrazole ring, C3 is electron-rich due to the π-excessive nature of the five-membered ring. The C3–Cl bond is highly resistant to SNAr and strictly requires transition-metal catalysis (e.g., Palladium) to undergo functionalization [2].
Part 2: Experimental Workflows & Self-Validating Protocols
The following protocols are designed as self-validating systems . The success of each step intrinsically verifies the electronic principles of the scaffold.
Self-Validation Check: This reaction self-arrests after mono-substitution. The introduced amine donates electron density via resonance into the pyrimidine ring, raising the activation energy for a second SNAr. The complete absence of C5-substitution at 0 °C validates this electronic deactivation.
Initiation: Dissolve 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq) in anhydrous THF (0.1 M).
Temperature Control: Cool the solution to 0 °C under an inert argon atmosphere to freeze out any potential C5 reactivity.
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to act as an acid scavenger.
Nucleophile Addition: Dropwise add the primary amine (1.05 eq) dissolved in THF over 15 minutes. Critical: Do not exceed 1.05 eq to prevent localized thermodynamic micro-environments.
Completion: Stir at 0 °C for 2 hours. Quench with ice water, extract with EtOAc, dry over Na2SO4, and concentrate to yield the 3,5-dichloro-7-amino intermediate.
Self-Validation Check: The absolute requirement for elevated temperatures (90 °C) and excess nucleophile to force this reaction validates the reduced electrophilicity of C5 following C7-substitution.
Initiation: Suspend the 3,5-dichloro-7-amino intermediate (1.0 eq) in a high-boiling polar protic solvent like n-butanol (0.2 M).
Reagent Loading: Add the secondary amine (3.0 eq) and DIPEA (2.0 eq).
Thermal Activation: Heat the mixture to 90 °C in a sealed pressure tube for 12–16 hours.
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to isolate the 3-chloro-5,7-diamino product.
Protocol C: C3-Functionalization via Suzuki-Miyaura Cross-Coupling
Self-Validation Check: The complete failure of standard nucleophiles to react at C3, necessitating transition metal oxidative addition, physically validates the electron-rich nature of the pyrazole ring.
Catalyst Assembly: Charge a Schlenk flask with the 3-chloro-5,7-diamino intermediate (1.0 eq), aryl boronic acid (1.5 eq), and K2CO3 (3.0 eq).
Solvent System: Add a thoroughly degassed mixture of 1,4-dioxane and H2O (4:1 v/v).
Metal Insertion: Add Pd(dppf)Cl2 (0.05 eq) under a steady stream of argon.
Reaction: Heat to 100 °C for 8 hours. Filter the crude mixture through a Celite pad, concentrate, and purify via preparative HPLC.
Part 3: Quantitative Data Summary
Reaction Site
Electronic Nature
Reaction Type
Reagents / Catalyst
Temp (°C)
Typical Yield
Regiomeric Purity
C7
Highly Electrophilic
SNAr
1° Amine, DIPEA, THF
0 to 25
85 – 95%
> 98%
C5
Moderately Electrophilic
SNAr
2° Amine, DIPEA, n-BuOH
80 to 100
70 – 85%
> 95%
C3
Electron-Rich
Cross-Coupling
Ar-B(OH)2, Pd(dppf)Cl2
100 to 120
50 – 75%
N/A (Single Site)
Part 4: Logical Workflow Visualization
Sequential regioselective functionalization workflow for 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine.
Part 5: Troubleshooting & FAQs
Q: I am observing a 15-20% formation of the C5, C7-disubstituted byproduct during my first step. How do I prevent over-substitution?A: This indicates a breakdown in kinetic control. Ensure your reaction is strictly maintained at 0 °C. Furthermore, the localized concentration of the amine might be too high during addition. Dilute your amine in THF and add it dropwise over a longer period (e.g., 30 minutes) using a syringe pump. Ensure you are using exactly 1.0 to 1.05 equivalents of the nucleophile.
Q: During the C5 amination step, my reaction stalls at 50% conversion even after 24 hours at 90 °C.A: The C7-amine you introduced in the first step has heavily deactivated the pyrimidine ring. If you are using a sterically hindered secondary amine for the C5 position, the activation energy barrier is exceptionally high. Switch your solvent from n-butanol to NMP (N-Methyl-2-pyrrolidone) and utilize microwave irradiation at 120 °C for 45 minutes to overcome the thermodynamic hurdle.
Q: I am attempting a Buchwald-Hartwig amination at the C3 position, but I am only observing dehalogenation (reduction of the C-Cl bond to C-H).A: Dehalogenation is a common competing pathway in Pd-catalyzed reactions of electron-rich heteroaryls when the reductive elimination step is too slow. To fix this, switch to a more sterically demanding and electron-rich ligand that accelerates reductive elimination, such as BrettPhos or tBuXPhos. Additionally, ensure your solvents are rigorously degassed, as trace oxygen can alter the Pd(0)/Pd(II) catalytic cycle and promote side reactions.
Q: How can I definitively verify that my first substitution occurred at C7 and not C5?A: While X-ray crystallography is the definitive proof [1], routine verification should be done using 2D NMR, specifically 1H-15N HMBC. You will observe a strong three-bond correlation (3JH,N) between the introduced amine proton (or the α-protons of the alkyl chain) and the N6 pyrimidine nitrogen. If the substitution occurred at C5, the correlation would be split between both N4 and N6, presenting a distinctly different 2D spectral footprint.
References
Krystof, V., et al. "Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity." Journal of Medicinal Chemistry, 2011. URL: [Link]
Lherbet, C., et al. "Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions." Molecules, 2018. URL: [Link]
Troubleshooting
Technical Support Center: Scalable Synthesis of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
This guide is structured as a high-level technical support resource for the scalable synthesis of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine . It addresses the specific challenges of "global chlorination" on this nitro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical support resource for the scalable synthesis of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine . It addresses the specific challenges of "global chlorination" on this nitrogen-rich scaffold, focusing on safety, regiochemical integrity, and yield optimization.
Scope: Process chemistry support for the chlorodehydroxylation of pyrazolo[4,3-d]pyrimidine-3,5,7-trione to the trichloro-derivative.
Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers.
Critical Hazard:Phosphorus Oxychloride (
) and Phosphorus Pentachloride () handling at scale.
Part 1: Synthetic Strategy & Workflow
The synthesis of the 3,5,7-trichloro analog is typically achieved via the Global Chlorination of the corresponding oxygenated precursor (3,5,7-trione). This route is preferred for scalability over stepwise ring closures using chlorinated intermediates, which often suffer from poor atom economy and side reactions.
Core Reaction Scheme
The transformation requires forcing conditions to chlorinate the pyrazole C3 position, which is significantly less reactive than the pyrimidine C5 and C7 positions.
Reaction:
Workflow Diagram
Figure 1: Critical path for the global chlorination process. Note the "Reverse Quench" requirement.
Part 2: Troubleshooting Guides (Q&A)
Module A: The Chlorination Reaction (The "Black Box")
Q1: The reaction mixture remains a thick slurry even after 12 hours at reflux. Is the reaction incomplete?
Diagnosis: Likely yes. The 3,5,7-trione precursor is notoriously insoluble.
Root Cause: Insufficient "active" chlorinating species. While
acts as the solvent, it is often not electrophilic enough to chlorinate the C3-position effectively on its own.
Solution:
Add
: Ensure you are using at least 3.3 equivalents of relative to the substrate. is essential for driving the reaction to completion, particularly at the stubborn C3 position.
Catalysis: Add N,N-Diethylaniline or DMF (catalytic amount). This forms the Vilsmeier-Haack reagent in situ, which significantly aids in solubilizing the intermediate and accelerating the C-OH to C-Cl conversion.
Temperature: Ensure internal temperature is
C.
Q2: I observe a new impurity (~10%) by HPLC that corresponds to a "monohydroxy-dichloro" species. Which chlorine is missing?
Diagnosis: Incomplete chlorination at the C3-position (Pyrazole ring).
Reasoning: The pyrimidine ring (C5/C7) is electron-deficient and chlorinates rapidly via standard nucleophilic aromatic substitution mechanisms (
type with chloride). The pyrazole C3-enol is less reactive.
Fix: Increase reaction time or add a secondary kick of
(0.5 eq) after 12 hours. Do not increase temperature beyond 125°C, as decomposition of the core can occur.
Module B: Quenching & Isolation (The Hazard Zone)
Q3: Upon quenching, the product degraded back to a hydroxy-species. What happened?
Diagnosis: Acid-catalyzed hydrolysis during the quench.
Mechanism: The 3,5,7-trichloro compound is highly electrophilic. If the quench generates high temperatures and high acid concentrations (HCl from
hydrolysis), the C7-chlorine will hydrolyze back to the ketone (one).
Protocol Correction (The Reverse Quench):
Never add water to the reaction mixture.
Pour the reaction mixture slowly into vigorously stirred ice-water (maintain quench temp < 10°C).
Buffer: For highly sensitive substrates, quench into a biphasic mixture of DCM/Sat. NaHCO3 (cold) to immediately neutralize the generated HCl.
Q4: The quench was violent and "volcanoed" out of the flask.
Diagnosis: Uncontrolled hydrolysis of excess
/.
Safety Check: This is a critical safety failure.
Prevention:
Distill off excess
under reduced pressure before quenching. This reduces the thermal load significantly.
Dilute the residue with dry DCM or Toluene before pouring it into ice. This acts as a heat sink.
Module C: Stability & Storage
Q5: My white solid turned yellow/orange after 3 days of storage.
Diagnosis: Autocatalytic decomposition.
Cause: Trace acid (HCl) trapped in the crystal lattice is catalyzing the hydrolysis of the C7-Cl bond. The yellow color often indicates the formation of oxidized impurities or ring-opening.
Corrective Action:
Wash Thoroughly: Ensure the final solid is washed with cold water until the filtrate is neutral (pH 7).
Drying: Dry under high vacuum over
or KOH pellets to remove all traces of moisture and acid.
Storage: Store under Argon/Nitrogen at -20°C. This compound is moisture-sensitive.
Part 3: Data & Specifications
Reactivity Profile (Regioselectivity)
Understanding the reactivity order is crucial for downstream derivatization (e.g., introducing amines).
Position
Reactivity ()
Stability
Notes
C7 (Pyrimidine)
Highest
Low (Hydrolyzes first)
First site of nucleophilic attack (e.g., amines).
C5 (Pyrimidine)
Moderate
Moderate
Reacts only after C7 is substituted or with forcing conditions.
C3 (Pyrazole)
Lowest
High
Stable to mild hydrolysis. Hardest to chlorinate; hardest to displace.
Logic Tree: Downstream Derivatization
If you plan to substitute the chlorines, follow this logic to target the correct position.
Figure 2: Regioselectivity guide for nucleophilic aromatic substitution (
) on the trichloro-scaffold.
Part 4: Safety & Waste Management
Handling: Reacts explosively with water. All glassware must be oven-dried.
Quench Off-gassing: The quench generates massive amounts of HCl gas. Scrubbers (NaOH traps) are mandatory.
Skin Sensitization: Pyrazolopyrimidines are potent sensitizers. Double-gloving and full face shields are required.
References
Synthesis of Pyrazolo[4,3-d]pyrimidines
Title: Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues.[1][2][3][4]
Source: European Journal of Medicinal Chemistry (via PubMed).
Isomeric Scaffolds, Divergent Functions: A Comparative Analysis of Pyrazolo[4,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine in Drug Discovery
Abstract In the landscape of medicinal chemistry, isomeric scaffolds often exhibit surprisingly divergent biological activities. This guide provides a detailed comparative analysis of two such scaffolds: pyrazolo[4,3-d]p...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of medicinal chemistry, isomeric scaffolds often exhibit surprisingly divergent biological activities. This guide provides a detailed comparative analysis of two such scaffolds: pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine. While both are bioisosteres of purines, their distinct nitrogen arrangement leads to profound differences in their target interaction profiles and therapeutic applications. The pyrazolo[3,4-d]pyrimidine core is a cornerstone of kinase inhibitor development, with numerous compounds targeting a wide array of kinases implicated in oncology.[1][2][3] In contrast, the pyrazolo[4,3-d]pyrimidine scaffold has demonstrated a more diverse pharmacological profile, yielding inhibitors of targets ranging from cyclin-dependent kinases (CDKs) and tubulin to enzymes involved in inflammation and anemia.[4][5][6][7] This guide will dissect these differences through structural analysis, a review of key drug candidates, comparative biological data, and detailed experimental protocols to provide researchers with a comprehensive understanding of these two privileged scaffolds.
Introduction: The Subtle Power of Isomerism
The pyrazolopyrimidine framework represents a "privileged scaffold" in drug discovery, a molecular architecture that can bind to multiple, diverse biological targets. Its structural similarity to endogenous purines allows it to function as an effective mimic, particularly in the ATP-binding sites of enzymes like kinases.[3][8][9] However, the specific arrangement of nitrogen atoms within the fused ring system dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape. This guide focuses on two key isomers: the 7-amino-pyrazolo[4,3-d]pyrimidine and the 4-amino-pyrazolo[3,4-d]pyrimidine. The seemingly minor shift of a single nitrogen atom from position 2 to position 1 in the pyrazole ring fundamentally alters their biological activity, creating two distinct families of therapeutic agents.
Structural and Physicochemical Distinctions
The core difference between the two isomers lies in the fusion of the pyrazole and pyrimidine rings. This dictates the vectoral presentation of hydrogen bond donors and acceptors, which is critical for molecular recognition by protein targets.
Pyrazolo[4,3-d]pyrimidine: This scaffold (also known as 8-aza-7-deazapurine) features the pyrazole ring fused at its 4,3 positions to the 'd' face of the pyrimidine.
Pyrazolo[3,4-d]pyrimidine: This isomer (also known as 1H-pyrazolo[3,4-d]pyrimidine or 2-aza-8-deazapurine) features the pyrazole ring fused at its 3,4 positions. This arrangement is a well-known bioisostere of adenine.[2][9]
This structural variance impacts dipole moment, solubility, and the geometry of substituent attachment, all of which contribute to their distinct pharmacological profiles.
Comparative Biological Activity and Therapeutic Targets
The most striking divergence between these scaffolds is their preferred target space. While exceptions exist, a clear trend has emerged from decades of medicinal chemistry research.
Pyrazolo[3,4-d]pyrimidine: The Kinase Inhibitor Powerhouse
This scaffold is overwhelmingly associated with the development of kinase inhibitors for oncology.[1] Its geometry is particularly well-suited to fit into the ATP-binding pocket of a vast number of kinases, where it can form key hydrogen bonds with the hinge region.[9] This has led to the development of inhibitors against a wide spectrum of cancer-related kinases.
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, making them a prime target in cancer.[2][14]
Other Kinases: The scaffold has been employed to target mTOR, JAK, and Aurora kinases.[1]
The development of dual-target inhibitors based on this scaffold is a compelling strategy to enhance efficacy and overcome drug resistance.[12][15]
Pyrazolo[4,3-d]pyrimidine: A Scaffold of Diverse Mechanisms
In contrast, the pyrazolo[4,3-d]pyrimidine core has been successfully applied to a more varied set of biological targets, demonstrating its versatility beyond kinase inhibition.
Key Therapeutic Targets:
Cyclin-Dependent Kinases (CDKs): Like its isomer, this scaffold is also effective at inhibiting CDKs. However, some derivatives have shown a dual mechanism, acting as both a kinase inhibitor and a molecular glue that induces the degradation of Cyclin K.[4]
Tubulin Polymerization: Certain derivatives act as microtubule targeting agents by binding to the colchicine site of tubulin, leading to cell cycle arrest and apoptosis.[5]
Anti-inflammatory Targets: Compounds based on this scaffold have been shown to inhibit the TLR4/p38 signaling pathway, reducing the production of inflammatory cytokines like TNF-α and IL-6, with potential applications in acute lung injury.[6][16]
HIF Prolyl Hydroxylase (PHD): Inhibitors of HIF-PHD can stabilize hypoxia-inducible factor (HIF), promoting erythropoiesis. Pyrazolo[4,3-d]pyrimidine derivatives have been developed as novel agents for the treatment of anemia.[7]
Quantitative Comparison of Biological Activity
The following tables summarize experimental data from the literature to provide a quantitative comparison of representative compounds from each scaffold.
Table 1: Pyrazolo[3,4-d]pyrimidine Derivatives as Kinase and Cell Growth Inhibitors
To visualize the mechanisms of action, the following diagrams illustrate a key signaling pathway targeted by a pyrazolo[3,4-d]pyrimidine and a general workflow for evaluating novel inhibitors.
Caption: Targeted disruption of oncogenic signaling by pyrazolo[3,4-d]pyrimidine inhibitors.
Caption: General experimental workflow for preclinical evaluation of novel inhibitors.
Experimental Protocols
The following are representative, self-validating protocols for the synthesis and evaluation of pyrazolopyrimidine derivatives.
Protocol: Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine Core
This protocol is based on the common synthetic route starting from 5-amino-1H-pyrazole-4-carbonitrile, a widely used precursor.[8][17]
Objective: To synthesize a foundational pyrazolo[3,4-d]pyrimidine structure for further elaboration.
Reaction Setup: In a 100 mL round-bottom flask, add 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (e.g., 5.0 mmol).
Cyclization: Add 30 mL of formic acid to the flask. The rationale for using formic acid is that it serves as both the solvent and the source of the C4 carbon for the pyrimidine ring.
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with stirring. Maintain reflux for 7-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Precipitation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing 200 mL of ice water. This step is crucial for precipitating the product, which is less soluble in water than in formic acid.
Isolation: Collect the resulting white or off-white precipitate by vacuum filtration using a Büchner funnel.
Washing: Wash the precipitate on the filter paper with cold water (3 x 20 mL) to remove any residual formic acid.
Purification: Recrystallize the crude product from ethanol to obtain the pure 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra should show the disappearance of the nitrile peak and the appearance of a new pyrimidine proton signal.[17]
Protocol: In Vitro Tubulin Polymerization Assay
This protocol is designed to assess the activity of pyrazolo[4,3-d]pyrimidine derivatives as microtubule destabilizing agents.[5]
Objective: To quantify the inhibitory effect of a test compound on the polymerization of purified tubulin in vitro.
Materials:
Tubulin (>99% pure, lyophilized)
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
Test compounds (e.g., pyrazolo[4,3-d]pyrimidine derivatives) dissolved in DMSO
Positive Control: Colchicine or Combretastatin A-4 (CA-4)
Negative Control: DMSO (vehicle)
96-well, clear bottom microplates
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
Reagent Preparation:
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3.0 mg/mL. Keep on ice at all times to prevent spontaneous polymerization.
Prepare serial dilutions of the test compound and positive control in General Tubulin Buffer. The final DMSO concentration in all wells must be kept constant and low (e.g., <1%).
Assay Setup (on ice):
Add 50 µL of the tubulin solution to each well of a pre-chilled 96-well plate.
Add 5 µL of the test compound dilutions, positive control, or vehicle control (DMSO) to the appropriate wells.
Self-Validation Control: Include wells with buffer and GTP but no tubulin to establish a baseline absorbance.
Initiation of Polymerization:
Pre-warm the microplate reader to 37 °C.
Just before placing the plate in the reader, initiate the polymerization by adding 5 µL of 10 mM GTP to each well.
Immediately place the plate in the reader.
Data Acquisition:
Measure the increase in absorbance at 340 nm every minute for 60 minutes at 37 °C. The increase in absorbance is directly proportional to the amount of tubulin polymerization.
Data Analysis:
For each concentration, determine the rate of polymerization (Vmax).
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the test compound concentration.
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%. This is typically done using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
Conclusion and Future Perspectives
The comparative analysis of pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine isomers clearly demonstrates how subtle changes in a heterocyclic core can lead to vastly different pharmacological profiles. The pyrazolo[3,4-d]pyrimidine scaffold is firmly established as a "go-to" structure for kinase inhibitor design, particularly in oncology, due to its exceptional fit in the ATP-binding site.[3] Conversely, the pyrazolo[4,3-d]pyrimidine scaffold has proven to be a more versatile starting point, yielding compounds with diverse mechanisms of action, including tubulin inhibition, anti-inflammatory activity, and PHD inhibition.[5][6][7]
Future research should focus on further exploring the untapped potential of the pyrazolo[4,3-d]pyrimidine scaffold against novel target classes. For the pyrazolo[3,4-d]pyrimidine core, the development of next-generation inhibitors that can overcome kinase resistance mutations and the rational design of multi-target agents remain high-priority areas.[15] Understanding the structural basis for the target selectivity of each isomer will continue to guide medicinal chemists in the design of more potent and specific therapeutic agents.
References
El-Sayed, N., et al. (2022). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 15(1), 103528. [Link]
Hylsová, M., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9036–9054. [Link]
Al-Warhi, T., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4983. [Link]
Rashid, M. H., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Oncotarget, 9(4), 4553–4568. [Link]
Patel, H. D., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. International Journal of ChemTech Research, 3(2), 558-564. [Link]
Zainab, Z. T., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 39(6). [Link]
Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15995–16016. [Link]
Liu, J., et al. (2025). Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. Molecular Diversity. [Link]
Di Martino, R. M. C., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 438–444. [Link]
Helwa, A. M., et al. (2024). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 15(2), 481-502. [Link]
Ghorab, M. M., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 819-825. [Link]
Youssif, B. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2559. [Link]
Abuelizz, H. A., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(45), 29199-29213. [Link]
Xu, W., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1108-1118. [Link]
Nakanishi, T., et al. (2022). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 13(2), 269–275. [Link]
Al-hossaini, A. M., et al. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 398. [Link]
Wang, X. F., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1051-1056. [Link]
Taylor, E. C., et al. (1970). Pyrimidine derivatives and related compounds. 4. A route for the synthesis of pyrazolo [3,4-e]-as-triazines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-c]-as-triazines. The Journal of Organic Chemistry, 35(11), 3782-3785. [Link]
Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15995-16016. [Link]
Hassan, G. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15995-16016. [Link]
Youssif, B. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2535-2559. [Link]
Youssif, B. G., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
National Center for Biotechnology Information (n.d.). 1H-pyrazolo(4,3-d)pyrimidine. PubChem Compound Database. [Link]
Musso, L., et al. (2023). Chemical and Biological Versatility of Pyrazolo[3,4-d]Pyrimidines: One Scaffold, Multiple Modes of Action. Polycyclic Aromatic Compounds, 43(6), 5518-5541. [Link]
Xu, W., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1108-1118. [Link]
Catanzaro, E., et al. (2022). The Pyrazolo[3,4-d]Pyrimidine Derivative Si306 Encapsulated into Anti-GD2-Immunoliposomes as Therapeutic Treatment of Neuroblastoma. Cancers, 14(6), 1421. [Link]
A Comparative Guide to the Efficacy of Novel Pyrazolo[4,3-d]pyrimidine Derivatives in Oncology Research
This guide provides a comprehensive analysis of the burgeoning field of pyrazolo[4,3-d]pyrimidine derivatives as potential anticancer agents. Designed for researchers, scientists, and drug development professionals, this...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive analysis of the burgeoning field of pyrazolo[4,3-d]pyrimidine derivatives as potential anticancer agents. Designed for researchers, scientists, and drug development professionals, this document delves into the efficacy, mechanisms of action, and experimental evaluation of this promising class of heterocyclic compounds. While the isomeric pyrazolo[3,4-d]pyrimidine scaffold has been more extensively studied, this guide will focus on the available data for pyrazolo[4,3-d]pyrimidine derivatives and draw comparisons with its more prevalent isomer to provide a broader context for drug discovery efforts.
Introduction: The Pyrazolopyrimidine Scaffold in Cancer Therapy
The pyrimidine ring is a fundamental component of nucleobases, rendering pyrimidine analogs attractive candidates for anticancer drug development due to their potential to interfere with DNA synthesis and other critical cellular processes. The fusion of a pyrazole ring to the pyrimidine core gives rise to the pyrazolopyrimidine scaffold, a versatile structure that has been the subject of intensive research in medicinal chemistry. These compounds are often considered purine isosteres and have been shown to interact with a variety of biological targets, including protein kinases, which are key regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
While the pyrazolo[3,4-d]pyrimidine core has been incorporated into numerous potent kinase inhibitors, the pyrazolo[4,3-d]pyrimidine scaffold, its structural isomer, remains a less explored but equally promising area of research. This guide aims to shed light on the anticancer potential of these novel derivatives.
Comparative Efficacy of Pyrazolo[4,3-d]pyrimidine Derivatives
The available data on the anticancer activity of pyrazolo[4,3-d]pyrimidine derivatives is still emerging. However, preliminary studies have shown promising results against various cancer cell lines. To provide a clear comparison, the following table summarizes the reported half-maximal inhibitory concentration (IC50) values for select pyrazolo[4,3-d]pyrimidine and related derivatives. For a broader perspective, a selection of data for the more extensively studied pyrazolo[3,4-d]pyrimidine isomer is also included.
Unraveling the Mechanism of Action: Targeting Kinase Signaling Pathways
The anticancer activity of pyrazolopyrimidine derivatives is often attributed to their ability to inhibit protein kinases involved in cancer cell signaling. The structural similarity of the pyrazolopyrimidine core to adenine allows these compounds to function as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby arresting signal transduction pathways that promote cell growth and survival.
For the pyrazolo[4,3-d]pyrimidine scaffold and its close analogs, Cyclin-Dependent Kinase 2 (CDK2) has been identified as a key target.[4][5] CDKs are crucial for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cells to attach.
Compound Treatment: Prepare serial dilutions of the pyrazolo[4,3-d]pyrimidine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
Incubation: Incubate the plate for 48 to 72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The Annexin V-FITC assay is a standard method for detecting apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have lost membrane integrity.
Detailed Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazolo[4,3-d]pyrimidine derivative at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
Washing: Wash the cells twice with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells using a flow cytometer. The DNA content of cells in the G2/M phase is twice that of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.
Detailed Protocol:
Cell Treatment: Seed cells and treat with the pyrazolo[4,3-d]pyrimidine derivative as described for the apoptosis assay.
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.
PI Staining: Add PI staining solution to the cells and incubate in the dark.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.
Conclusion and Future Directions
The pyrazolo[4,3-d]pyrimidine scaffold represents a promising, albeit underexplored, area in the development of novel anticancer agents. The preliminary data indicate potent cytotoxic activity against various cancer cell lines, with mechanisms of action likely involving the inhibition of key protein kinases such as CDK2. To fully realize the therapeutic potential of this class of compounds, further research is warranted. This should include the synthesis and screening of a broader range of derivatives to establish a comprehensive structure-activity relationship, elucidation of their precise molecular targets, and in vivo efficacy studies in preclinical cancer models. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of pyrazolo[4,3-d]pyrimidine derivatives as the next generation of targeted cancer therapies.
References
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 27(19), 6529. [Link]
Wang, L., et al. (2011). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 16(12), 10567-10580. [Link]
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. [Link]
Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 26(10), 2961. [Link]
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 27(19), 6529. [Link]
El-Sayed, N. N. E., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells. European Journal of Medicinal Chemistry, 46(4), 1019-1026. [Link]
Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
Gomaa, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][2][3]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-738. [Link]
Gaber, A. A., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2284. [Link]
Ruzi, K., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3498-3508. [Link]
Rashad, A. E., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(41), 29630-29643. [Link]
El-Gamal, M. I., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Medicinal Chemistry, 15(5), 546-561. [Link]
Helwa, A. M., et al. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry, 14(1), 133-146. [Link]
Al-Ghorbani, M., et al. (2022). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Molecules, 27(19), 6529. [Link]
Ali, M. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2567-2586. [Link]
In Vivo Performance of 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidines: A Comparative Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the in vivo evaluation of 3,5,7-substituted pyrazolo[4,3-d]pyrimidine compounds, a promising class of cyclin-dependent kinase (CDK) inhibitors. Designed for researc...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the in vivo evaluation of 3,5,7-substituted pyrazolo[4,3-d]pyrimidine compounds, a promising class of cyclin-dependent kinase (CDK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical studies, offering a comparative perspective against established and alternative therapies in the context of hematological malignancies.
Introduction: Targeting the Cell Cycle with Pyrazolo[4,3-d]pyrimidines
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. The 3,5,7-substitution pattern has been extensively explored to generate potent and selective inhibitors of CDKs, which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide will focus on the in vivo evaluation of two notable compounds from this class, referred to as Compound 4.35 and Compound 24 , and compare their performance with established targeted therapies.
Mechanism of Action: From CDK Inhibition to Cyclin K Degradation
The primary mechanism of action for many 3,5,7-substituted pyrazolo[4,3-d]pyrimidines is the competitive inhibition of the ATP-binding pocket of CDKs.
Compound 4.35 has demonstrated high selectivity for CDK2, CDK5, and CDK9. Inhibition of these kinases leads to several downstream effects:
CDK2 Inhibition: Blocks the G1/S and S/G2 phase transitions of the cell cycle, leading to cell cycle arrest.
CDK9 Inhibition: As a component of the positive transcription elongation factor b (p-TEFb), CDK9 is critical for the transcription of short-lived anti-apoptotic proteins such as Mcl-1 and the proto-oncogene MYC. Inhibition of CDK9 leads to the downregulation of these key survival factors, promoting apoptosis.
The signaling cascade initiated by CDK2 and CDK9 inhibition is depicted below:
Caption: Signaling pathways targeted by pyrazolo[4,3-d]pyrimidines.
More recently, a dual mechanism of action has been identified for some compounds in this class. Compound 24 not only acts as a kinase inhibitor but also functions as a "molecular glue." It induces an interaction between CDK12 and the E3 ubiquitin ligase component DDB1, leading to the polyubiquitination and subsequent proteasomal degradation of Cyclin K[1]. This dual action of inhibiting the kinase and degrading a crucial subunit of the p-TEFb complex offers a potentially more profound and sustained therapeutic effect.
Comparative In Vivo Performance
The true test of any potential therapeutic lies in its in vivo efficacy and safety. This section compares the performance of Compound 4.35 and Compound 24 with established agents in relevant preclinical models of lymphoma.
Compound/Regimen
Animal Model
Dosing Schedule
Key Efficacy Readouts
Reported Toxicity/Tolerability
Compound 4.35
Lymphoma Patient-Derived Xenograft (PDX)
50 mg/kg, oral gavage, daily
Significant tumor growth inhibition as monotherapy.
Synergistic tumor growth inhibition, leading to complete responses in some models.
Well-tolerated.
Compound 24
Patient-Derived Xenograft (in vivo)
Not specified
Induced proteasome-dependent degradation of Cyclin K.
Not explicitly detailed in available literature.
Venetoclax (Alternative)
Mantle Cell & Diffuse Large B-Cell Lymphoma PDX
50 mg/kg, oral gavage, daily for 3 weeks
Significant reduction in tumor burden.
No significant body weight changes reported.
Palbociclib (Alternative)
Mantle Cell Lymphoma PDX
Not specified
Synergistic anti-tumor effect when combined with venetoclax.
Not explicitly detailed in available literature.
Analysis:
The available preclinical data suggest that 3,5,7-substituted pyrazolo[4,3-d]pyrimidines, exemplified by Compound 4.35, exhibit potent anti-tumor activity in vivo, particularly in lymphoma models[2]. The observation of synergistic efficacy when combined with the BCL-2 inhibitor venetoclax is highly significant, as it points towards a rational combination strategy that targets both cell cycle progression/transcription and apoptosis.
While quantitative in vivo efficacy data for Compound 24 is less detailed in the public domain, its unique mechanism of inducing Cyclin K degradation in a patient-derived xenograft model is a compelling finding[1]. This dual action could potentially overcome resistance mechanisms that may arise from simple kinase inhibition.
Experimental Protocols: A Guide to In Vivo Evaluation
Reproducible and robust in vivo studies are the cornerstone of preclinical drug development. Below is a detailed, step-by-step methodology for a typical patient-derived xenograft (PDX) lymphoma model study, designed to evaluate the efficacy of a novel pyrazolo[4,3-d]pyrimidine compound.
Workflow for In Vivo Efficacy Study in a Lymphoma PDX Model
Caption: Workflow for a typical in vivo lymphoma PDX study.
Step-by-Step Methodology:
Animal Model:
Utilize severely immunodeficient mice (e.g., NOD/SCID or NSG) to prevent graft rejection.
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
PDX Model Establishment:
Fresh, sterile patient lymphoma tissue is obtained with appropriate patient consent and ethical approval.
The tissue is mechanically and/or enzymatically dissociated into a single-cell suspension in a sterile environment.
A defined number of viable cells (typically 1-10 million) are resuspended in a suitable matrix (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
Mice are monitored regularly for tumor engraftment and growth.
Study Execution:
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
The test compound (e.g., Compound 4.35) is formulated in an appropriate vehicle for the chosen route of administration (e.g., oral gavage).
The compound is administered at a predetermined dose and schedule (e.g., 50 mg/kg, daily). A vehicle-only group serves as the negative control.
Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
Animal body weight and general health are monitored daily as a measure of toxicity.
Endpoint and Analysis:
The study is terminated when tumors in the control group reach a predetermined size, or at a set time point.
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
Blood samples can be collected for pharmacokinetic analysis.
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
Statistical analysis is performed to determine the significance of the observed anti-tumor effects.
Conclusion and Future Directions
The 3,5,7-substituted pyrazolo[4,3-d]pyrimidine class of compounds represents a promising avenue for the development of novel anti-cancer therapeutics. Their potent inhibition of key CDKs, coupled with innovative mechanisms such as molecular glue-induced protein degradation, positions them as strong candidates for further preclinical and clinical investigation.
The in vivo data, particularly the synergistic effects observed in combination with standard-of-care agents like venetoclax, highlight a clear path forward for their clinical development in hematological malignancies.
Future in vivo studies should focus on:
Comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling to establish optimal dosing regimens.
Thorough toxicity studies to define the safety window.
Head-to-head comparisons with a broader range of established and emerging therapies in well-characterized PDX models.
Investigation of their efficacy in models of acquired resistance to current therapies.
By addressing these key areas, the full therapeutic potential of this exciting class of compounds can be realized.
References
Hylsová, M., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9066–9084. [Link]
Jordá, R., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 62(9), 4606–4623. [Link]
A Researcher's Guide to Validating the Mechanism of Action of Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned as a "bioisostere" of adenine that effectively competes for the ATP-binding site of various protein kinases.[1][2] Its der...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned as a "bioisostere" of adenine that effectively competes for the ATP-binding site of various protein kinases.[1][2] Its derivatives have been successfully developed as potent inhibitors of critical oncology targets, most notably Cyclin-Dependent Kinases (CDKs) and Src family kinases (SFKs).[3][4][5] However, demonstrating that a novel compound inhibits a purified enzyme in a test tube is merely the first step. For researchers in drug development, rigorous validation of the mechanism of action (MoA) in a cellular context is paramount to ensuring that the observed anti-proliferative or therapeutic effects are indeed a consequence of on-target activity.
This guide provides a comprehensive, multi-pronged strategy for validating the MoA of novel pyrazolo[4,3-d]pyrimidine inhibitors. We will move sequentially from initial biochemical confirmation to direct evidence of target binding in live cells, and finally, to the downstream functional consequences of this engagement. This workflow emphasizes the use of orthogonal methods to build a robust and reliable body of evidence.
The Validation Workflow: A Multi-Faceted Approach
A successful MoA validation strategy does not rely on a single experiment. Instead, it integrates biochemical, biophysical, and cellular assays to build an irrefutable case for a compound's intended biological activity. This guide will focus on a hypothetical pyrazolo[4,3-d]pyrimidine inhibitor, "PZP-1," designed to target CDK2, a key regulator of cell cycle progression.[2][6]
Phase 1: Foundational Evidence with Biochemical Assays
The initial step is to confirm that PZP-1 directly inhibits the activity of its intended kinase target in a controlled, cell-free environment. This provides a baseline measure of potency (e.g., IC50) and helps to understand the nature of the inhibition.
Comparison of Common Biochemical Kinase Assay Formats
Assay Technology
Principle
Advantages
Disadvantages
Luminescence-Based (e.g., ADP-Glo™)
Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7]
High sensitivity, broad applicability, resistant to signal interference.[8]
Indirect measurement, potential for ATP-competitive compound interference.
Fluorescence-Based (e.g., TR-FRET)
Uses fluorescently labeled substrates to monitor phosphorylation via Förster Resonance Energy Transfer.[8]
Homogeneous (no-wash) format, suitable for high-throughput screening.[9]
Requires specific antibodies or labeled peptides, potential for compound fluorescence interference.
Radiometric Assays (e.g., ³²P-ATP)
Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.
Considered the "gold standard" for direct and sensitive detection.[8]
Requires handling of radioactive materials, lower throughput.
Step-by-Step Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the measurement of PZP-1's inhibitory effect on CDK2/Cyclin A2.
Reaction Setup : In a 384-well plate, combine recombinant CDK2/Cyclin A2 enzyme, the appropriate peptide substrate, and ATP at a concentration near its Km value.
Compound Addition : Add a serial dilution of PZP-1 (and a known CDK2 inhibitor like Roscovitine as a positive control) to the reaction wells. Include DMSO-only wells as a negative control (100% activity).
Kinase Reaction : Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
ATP Depletion : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
Signal Generation : Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes.
Data Acquisition : Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to kinase activity.
Data Analysis : Normalize the data to controls and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Phase 2: Confirming Target Engagement in Live Cells
A potent biochemical inhibitor is of little value if it cannot reach and bind to its target inside a cell. Cellular target engagement assays are crucial for confirming that the compound is cell-permeable and interacts with the intended protein in its native environment.[10][11]
Diagram: Overall MoA Validation Workflow
Caption: A multi-phase workflow for validating inhibitor MoA.
Comparison of Cellular Target Engagement Methods
Method
Principle
Advantages
Disadvantages
Cellular Thermal Shift Assay (CETSA®)
Ligand binding stabilizes a target protein against heat-induced denaturation.[12][13] The amount of soluble protein remaining after a heat shock is quantified.[11]
Label-free, applicable to native proteins, can be performed in cells and tissues.[14]
Requires a specific antibody for detection (Western Blot), lower throughput, not all binding events cause a thermal shift.[11]
NanoBRET™ Target Engagement Assay
Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein in live cells.[15][16] A test compound will compete with the tracer, reducing the BRET signal.[17]
This protocol describes how to confirm that PZP-1 binds to CDK2 in intact cells.
Cell Culture and Treatment : Culture a human cell line known to express CDK2 (e.g., HCT-116) to ~80% confluency. Treat the cells with various concentrations of PZP-1 or a vehicle control (DMSO) for 1-2 hours.
Heat Challenge : Harvest the cells and resuspend them in PBS. Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[12][13]
Cell Lysis : Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured proteins.[12]
Western Blot Analysis : Carefully collect the supernatant. Quantify the total protein concentration and normalize all samples. Analyze the amount of soluble CDK2 in each sample by Western blotting using a validated anti-CDK2 antibody.[19][20]
Data Analysis :
Melt Curve : For each treatment condition, plot the band intensity of soluble CDK2 against the temperature. The binding of PZP-1 should result in a rightward shift of the curve, indicating thermal stabilization.
Isothermal Dose-Response : At a single, optimized temperature (e.g., 58°C), plot the band intensity of soluble CDK2 against the log of the PZP-1 concentration to determine a cellular EC50 for target engagement.[19]
Phase 3: Measuring Downstream Pathway Modulation
Confirming target engagement is a critical milestone. The next logical step is to demonstrate that this binding event translates into the expected functional consequence: inhibition of the kinase's activity within the cell. This is most commonly assessed by measuring the phosphorylation status of a known downstream substrate.[21] For CDK2, a primary substrate is the Retinoblastoma protein (Rb).
Diagram: Simplified CDK2 Signaling Pathway
Caption: Inhibition of CDK2 by PZP-1 prevents Rb phosphorylation.
Step-by-Step Protocol: Western Blot for Phospho-Rb
This protocol measures the effect of PZP-1 on the phosphorylation of Rb at Ser807/811, a known CDK2 target site.
Cell Culture and Treatment : Seed HCT-116 cells and allow them to adhere. Synchronize the cells at the G1/S boundary if desired (e.g., using a double thymidine block) to enrich the population of cells actively progressing through the S phase. Treat cells with a dose-response of PZP-1 for 2-4 hours.
Lysate Preparation : Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[20]
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][23]
Immunoblotting :
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[22]
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Rb (Ser807/811).
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]
Stripping and Reprobing : To normalize for protein loading, the same membrane can be stripped and reprobed with an antibody against total Rb and/or a housekeeping protein like GAPDH or β-actin.
Data Analysis : Quantify the band intensities for phospho-Rb and total Rb. A dose-dependent decrease in the ratio of p-Rb to total Rb provides strong evidence of CDK2 inhibition in cells.[4][24]
Phase 4: Linking MoA to a Cellular Phenotype
The final, crucial piece of the puzzle is to connect the molecular mechanism—inhibition of p-Rb—to a predictable cellular outcome. Since CDK2 is essential for the G1/S phase transition, its inhibition should lead to cell cycle arrest.[2] This can be robustly quantified using flow cytometry to analyze DNA content.
Step-by-Step Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Cell Treatment : Seed HCT-116 cells in 6-well plates. Treat with PZP-1 at various concentrations (e.g., 0.1x, 1x, and 10x the p-Rb inhibition IC50) for 24 hours. Include a vehicle control.
Cell Harvesting : Collect both adherent and floating cells to ensure all populations are analyzed. Wash with PBS.
Fixation : Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes at 4°C.[25] This step permeabilizes the cells and preserves their DNA.
Staining : Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of double-stranded RNA).[26]
Flow Cytometry : Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the amount of DNA in each cell.
Data Analysis : Gate on the single-cell population to exclude doublets.[27] Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content (one peak), while cells in the G2/M phase will have 4N DNA content (a second peak of twice the intensity). Cells in the S phase will have intermediate DNA content. Quantify the percentage of cells in each phase. Treatment with an effective CDK2 inhibitor like PZP-1 should result in a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.
Summary and Interpretation of Results
By systematically progressing through these four phases, researchers can build a powerful and convincing dataset to validate the mechanism of action of a pyrazolo[4,3-d]pyrimidine inhibitor.
Expected Outcomes for a Validated CDK2 Inhibitor (PZP-1)
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Center for Biotechnology Information.
Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information.
Validating Src Inhibition by PP2: A Comparative Guide for Researchers. Benchchem.
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN.
Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE.
3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. ACS Publications.
Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. PubMed.
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing.
Cell Cycle Analysis with Flow Cytometry. Biocompare.
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
Kinase Assays with Myra. Bio Molecular Systems.
Validation of an allosteric binding site of Src kinase identified by unbiased ligand binding simulations. National Center for Biotechnology Information.
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][15]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Taylor & Francis Online.
Identification and validation of Src family kinase activity toward... ResearchGate.
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. National Center for Biotechnology Information.
Western Blotting Protocol. Cell Signaling Technology.
Identification and validation of phospho-SRC, a novel and potential pharmacodynamic biomarker for dasatinib (SPRYCEL), a multi-targeted kinase inhibitor. PubMed.
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals.
Western Blot Protocol: Complete Step-by-Step Guide. Boster Bio.
Western Blot Protocol, Troubleshooting, and Applications. The Scientist.
Western Blotting Protocol Video. Cell Signaling Technology.
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
A Comparative Guide to the Kinase Inhibitory Profiles of Pyrazolo[4,3-d]pyrimidines
Introduction: The Privileged Scaffold in Kinase Inhibition In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeut...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The pyrazolo[4,3-d]pyrimidine core is a quintessential example of a "privileged scaffold." Its structure is a bioisosteric mimic of adenine, the purine base in adenosine triphosphate (ATP), which is the universal phosphodonor for all kinase-catalyzed reactions.[1][2][3][4] This inherent structural similarity allows pyrazolo[4,3-d]pyrimidine derivatives to function as competitive inhibitors, occupying the ATP-binding pocket of a wide array of kinases and thereby blocking their downstream signaling functions.
The true power of this scaffold lies in its synthetic tractability. Strategic chemical modifications at various positions on the bicyclic ring system can dramatically alter the potency and selectivity of the resulting inhibitor. This guide provides a comparative analysis of different pyrazolo[4,3-d]pyrimidine analogs, delving into their distinct kinase inhibitory profiles, the structure-activity relationships (SAR) that govern their function, and the robust experimental methodologies used to characterize them.
Comparative Analysis of Pyrazolo[4,3-d]pyrimidine Derivatives
The versatility of the pyrazolo[4,3-d]pyrimidine scaffold is best illustrated by examining how different substitutions dictate its kinase target profile. The following table summarizes the inhibitory activity of several representative compounds against key kinase families.
Compound/Series
Primary Kinase Target(s)
Potency (IC₅₀)
Key Structural Features & SAR Insights
Reference(s)
3,5,7-Trisubstituted Analogs (e.g., Compound 2i)
CDK2, CDK5, Aurora A
CDK2: 0.19 µM, CDK5: 0.11 µM, Aurora A: 0.09 µM
3,5,7-trisubstitution pattern is key. These compounds demonstrate that the scaffold can be tailored to inhibit kinases crucial for cell cycle regulation, inducing apoptosis in cancer cells and blocking angiogenesis.[5]
A selective pyrazolo[3,4-d]pyrimidine derivative that is more effective than the well-known SFK inhibitor PP2. Highlights the scaffold's utility against non-receptor tyrosine kinases involved in tumor progression and migration.[6]
A multi-kinase inhibitor developed through structural optimization. The pyrazolo[3,4-d]pyrimidin-4-yloxy-phenylurea structure demonstrates potent dual inhibition of receptor tyrosine kinases involved in leukemogenesis and angiogenesis.[7][8]
Optimization of a high-throughput screening hit led to a potent and selective JAK2 inhibitor, crucial for treating myeloproliferative neoplasms. Shows the adaptability of the isomeric pyrazolopyrimidine scaffold.[9]
Structure-Activity Relationship (SAR) Across Kinase Families
The data reveals clear patterns in how chemical modifications to the pyrazolopyrimidine core influence kinase selectivity.
Cyclin-Dependent Kinases (CDKs): The development of CDK inhibitors has been a major focus for this scaffold. Studies have shown that substitutions at the 3, 5, and 7 positions of the pyrazolo[4,3-d]pyrimidine ring are critical for achieving potent inhibition of CDKs like CDK1, CDK2, and CDK5.[5][10] For the isomeric pyrazolo[3,4-d]pyrimidine core, derivatives bearing an anilino moiety at the C-4 position generally show superior CDK2 inhibitory activity compared to their benzyl counterparts.[1] This is due to the formation of crucial hydrogen bonds with hinge region residues, such as Leu83 in CDK2, mimicking the interaction of the adenine ring of ATP.[11]
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that are frequently overactive in various cancers, promoting cell growth, invasion, and metastasis.[12] Pyrazolo[3,4-d]pyrimidine derivatives, such as the early examples PP1 and PP2, and newer compounds like SI221, have proven to be potent SFK inhibitors.[2][3][6] These compounds typically bind the ATP pocket of Src, and their development has provided valuable tools for treating tumors characterized by high Src activity, such as glioblastoma and medulloblastoma.[13][14][15]
Receptor Tyrosine Kinases (RTKs): This scaffold is readily adapted to target RTKs like VEGFR, FLT3, and EGFR, which are critical drivers of angiogenesis and cell proliferation in many cancers.[1][16] The optimization of a hit compound led to Compound 33, a potent dual inhibitor of FLT3 and VEGFR2.[7][8] The design strategy for these inhibitors often involves extending a side chain from the core to access a hydrophobic region adjacent to the ATP pocket, thereby enhancing both potency and selectivity.[16]
Janus Kinases (JAKs): The JAK-STAT signaling pathway is central to immune response, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms.[9] Pyrazolopyrimidine derivatives have been successfully developed as potent and selective JAK inhibitors.[17] For example, specific analogs have been designed to target a cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to highly selective inhibition.[18]
Visualizing Kinase Inhibition
Signaling Pathway: The JAK-STAT Pathway
The diagram below illustrates a simplified view of the JAK-STAT signaling pathway, a common target for pyrazolopyrimidine-based inhibitors. Cytokine binding activates the receptor-associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus to regulate gene expression.
Caption: Inhibition of the JAK-STAT pathway by a pyrazolopyrimidine.
To quantitatively compare the efficacy of different inhibitors, a robust and reproducible biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. It is a universal assay applicable to nearly any kinase.[19]
Principle of the ADP-Glo™ Kinase Assay
The assay is performed in two steps. First, the kinase reaction occurs, where the kinase transfers phosphate from ATP to a substrate, producing ADP. After this reaction is stopped, the ADP-Glo™ Reagent is added to deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP back into ATP, ultimately driving a luciferase reaction that produces light. The luminescent signal is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.
Step-by-Step Protocol
Preparation of Reagents:
Prepare the kinase, substrate, and ATP in an appropriate kinase reaction buffer.
Perform serial dilutions of the pyrazolo[4,3-d]pyrimidine inhibitor in DMSO, then dilute further into the reaction buffer.
Kinase Reaction:
In a 384-well plate, add 2.5 µL of the kinase/substrate mix.
Add 2.5 µL of the serially diluted inhibitor solution (or vehicle control).
Initiate the reaction by adding 5 µL of ATP solution.
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
ATP Depletion:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unused ATP.
Incubate at room temperature for 40 minutes.
ADP Detection and Signal Generation:
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the light-producing reaction.
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
Data Acquisition and Analysis:
Measure the luminescence using a plate-reading luminometer.
Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.
Fit the resulting dose-response curve using a sigmoidal (four-parameter) model to determine the IC₅₀ value.
Understanding IC₅₀ and Kᵢ
IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[20] It is a measure of the inhibitor's functional strength but can vary depending on factors like the ATP concentration in the assay.[20][21]
Kᵢ (Inhibition constant): This is the dissociation constant for the inhibitor-enzyme complex. It reflects the intrinsic binding affinity of the inhibitor for the kinase and is an absolute value, making it more suitable for comparing the potency of different compounds across various studies.[20][21]
The IC₅₀ can be converted to a Kᵢ value for ATP-competitive inhibitors using the Cheng-Prusoff equation :[20][22]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where [S] is the concentration of the substrate (ATP) and Kₘ is the Michaelis constant of the enzyme for that substrate.
A Comparative Guide to the Cross-Reactivity of 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Kinase Inhibitors
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its structural resemblance to adenine allows it to effective...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of numerous kinases.[1] This guide provides a comparative analysis of the cross-reactivity profiles of several 3,5,7-substituted pyrazolo[4,3-d]pyrimidine inhibitors, offering researchers and drug development professionals critical insights into their selectivity and potential off-target effects. Understanding these profiles is paramount for the development of safe and efficacious therapeutics.
The Critical Role of Selectivity in Kinase Inhibitor Development
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors. Off-target inhibition can lead to unforeseen side effects and toxicity, underscoring the importance of comprehensive cross-reactivity studies. This guide will delve into the selectivity of specific 3,5,7-substituted pyrazolo[4,3-d]pyrimidine compounds, providing a framework for evaluating and comparing their performance.
Comparative Cross-Reactivity Profiles
The following sections detail the cross-reactivity of notable 3,5,7-substituted pyrazolo[4,3-d]pyrimidine inhibitors. The data is compiled from various studies and presented to facilitate a direct comparison of their selectivity.
LGR6768: A Selective CDK7 Inhibitor
LGR6768 is a trisubstituted pyrazolo[4,3-d]pyrimidine derivative that demonstrates potent inhibition of Cyclin-Dependent Kinase 7 (CDK7) in the nanomolar range.[2] CDK7 is a key regulator of both the cell cycle and transcription.[2] A selectivity screen of LGR6768 against a panel of 50 kinases at a 1 µM concentration revealed a favorable selectivity profile.[2]
Table 1: Kinase Selectivity Profile of LGR6768 (1 µM)
The high selectivity of LGR6768 for CDK7, with significant inhibition of only one other kinase out of a panel of 50, highlights the potential for developing highly targeted therapies with this scaffold.[2]
Compound 24: A Dual-Action CDK Inhibitor and Cyclin K Degrader
Compound 24 , a 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine, has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[3] Beyond competitive kinase inhibition, this compound also induces the proteasome-dependent degradation of cyclin K, demonstrating a dual mechanism of action.[3] While a broad kinome scan is not explicitly detailed in the provided abstract, its primary targets are identified as CDKs.
Compound 2i: A Multi-Targeted Inhibitor of Cell Cycle Kinases
A study on a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines identified compound 2i as a preferential inhibitor of CDK2, CDK5, and Aurora A.[4] This multi-targeted profile suggests its potential application in cancers where these kinases are co-activated. The inhibition of both CDKs and an Aurora kinase indicates a broader spectrum of activity compared to more selective inhibitors like LGR6768.[4]
The dual inhibition of kinases involved in both cell cycle progression (CDK2, Aurora A) and neuronal functions (CDK5) by compound 2i suggests a complex pharmacological profile that warrants further investigation to understand its full therapeutic potential and potential side effects.[4]
Experimental Methodologies for Assessing Cross-Reactivity
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. A tiered approach is often employed, starting with broad screening followed by more focused quantitative assays.
Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Simplified signaling pathways affected by pyrazolo[4,3-d]pyrimidine inhibitors.
Conclusion and Future Directions
The 3,5,7-substituted pyrazolo[4,3-d]pyrimidine scaffold is a versatile platform for the development of kinase inhibitors. This guide has provided a comparative overview of the cross-reactivity profiles of representative compounds, highlighting the diverse selectivity patterns that can be achieved through chemical modification. While compounds like LGR6768 demonstrate high selectivity for their primary target, others such as compound 2i exhibit a multi-targeted profile.
Future efforts in this field should focus on systematic kinome-wide profiling of new derivatives to build a comprehensive understanding of the structure-selectivity relationships. This knowledge will be instrumental in designing the next generation of pyrazolo[4,3-d]pyrimidine-based kinase inhibitors with optimized efficacy and safety profiles for the treatment of a wide range of diseases.
References
Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry, 65(13), 9348-9367. [Link]
Krystof, V., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Molecules, 24(9), 1789. [Link]
Hamilton, H. W., et al. (1988). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 31(4), 791-797. [Link]
Baraldi, P. G., et al. (2002). Synthesis and structure-activity relationships of pyrazolo[4,3-d]pyrimidin-7-ones as adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(1), 115-127. [Link]
Volpini, R., et al. (2011). 7-Amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives as new potent and selective human A3 adenosine receptor antagonists. Journal of Medicinal Chemistry, 54(17), 6034-6045. [Link]
Abdel-Aziz, A. A.-M., et al. (2021). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. Scientific Reports, 11(1), 1-17. [Link]
Krystof, V., et al. (2015). Characterization of a Pyrazolo[4,3-d]pyrimidine Inhibitor of Cyclin-Dependent Kinases 2 and 5 and Aurora A With Pro-Apoptotic and Anti-Angiogenic Activity In Vitro. Chemical Biology & Drug Design, 86(6), 1353-1362. [Link]
Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Journal of Medicinal Chemistry. [Link]
Kryštof, V., et al. (2023). A novel 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry, 249, 115168. [Link]
Wu, W., et al. (2016). Study of novel pyrazolo[3,4-d]pyrimidine derivatives as selective TgCDPK1 inhibitors: molecular docking, structure-based 3D-QSAR and molecular dynamics simulation. RSC Advances, 6(10), 8035-8049. [Link]
Sancineto, L., et al. (2003). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(18), 3059-3062. [Link]
Jatana, N., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1136-1150. [Link]
Kumar, A., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Current Pharmaceutical Design, 22(22), 3341-3363. [Link]
El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15159-15175. [Link]
El-Gamal, M. I., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[3][5][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Semantic Scholar. [Link]
Krystof, V., et al. (2019). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. PubMed. [Link]
Wang, Y., et al. (2016). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 21(11), 1475. [Link]
Jorda, R., et al. (2022). 3,5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Medvik. [Link]
El-Damasy, A. K., et al. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 13(55), 38663-38681. [Link]
Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6268. [Link]
Assessing the Therapeutic Potential of New Pyrazolo[4,3-d]pyrimidine Analogs: A Comparative Guide
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to endogenous purines allows for intera...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[4,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to endogenous purines allows for interaction with a variety of enzymatic targets, leading to significant therapeutic potential in oncology, inflammation, and virology. This guide provides an in-depth comparative analysis of two novel and promising pyrazolo[4,3-d]pyrimidine analogs: Compound 4e, an anti-inflammatory agent, and Compound 9, a potent anticancer compound. Their performance is objectively compared against established therapeutic agents, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive resource for assessing their potential.
Comparative Analysis I: Anti-inflammatory Potential of Compound 4e versus Celecoxib
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key factor in many chronic diseases. The Toll-like receptor 4 (TLR4) signaling pathway plays a crucial role in the innate immune response and the subsequent inflammatory cascade. Upon activation by lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of p38 MAP kinase and the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1][2]
Mechanism of Action of Compound 4e
Compound 4e is a novel pyrazolo[4,3-d]pyrimidine analog that has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves the suppression of the TLR4/p38 signaling pathway, thereby inhibiting the downstream production of key inflammatory cytokines.[1][2] This targeted approach offers the potential for a more specific and less toxic anti-inflammatory therapy compared to broader-acting agents.
Comparative Performance Data
The anti-inflammatory efficacy of Compound 4e was evaluated in LPS-stimulated RAW264.7 macrophages and compared to the well-established non-steroidal anti-inflammatory drug (NSAID), celecoxib. The half-maximal inhibitory concentrations (IC50) for the inhibition of NO, IL-6, and TNF-α production are summarized below.
Note: A direct IC50 for celecoxib's inhibition of IL-6 and TNF-α under the same conditions was not available in the reviewed literature. However, the data clearly indicates that Compound 4e is a more potent inhibitor of NO production than celecoxib in this assay.
Signaling Pathway: TLR4/p38 Inhibition by Compound 4e
The following diagram illustrates the proposed mechanism of action for Compound 4e in the TLR4 signaling pathway.
Caption: Inhibition of the TLR4/p38 signaling pathway by Compound 4e.
Comparative Analysis II: Anticancer Potential of Compound 9 versus Doxorubicin
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Microtubules are essential for cell division, and agents that interfere with their polymerization or depolymerization can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.
Mechanism of Action of Compound 9
Compound 9 is a novel N1-methyl pyrazolo[4,3-d]pyrimidine analog that functions as a microtubule targeting agent.[3][4] It binds to the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to the disruption of the microtubule network.[3][4] This mechanism is distinct from that of taxanes, which stabilize microtubules.
Comparative Performance Data
The anticancer activity of Compound 9 was assessed across the National Cancer Institute's 60 human tumor cell line panel (NCI-60) and in specific cell lines, with doxorubicin, a widely used chemotherapeutic agent, as a comparator. The 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values are presented below.
Note: The IC50 values for doxorubicin are from separate studies and are provided for general comparison. The data indicates that Compound 9 exhibits potent anticancer activity at nanomolar concentrations, surpassing the micromolar activity of doxorubicin in these cell lines.
Mechanism of Action: Microtubule Destabilization by Compound 9
The following diagram illustrates the mechanism by which Compound 9 disrupts microtubule dynamics.
Caption: Compound 9 inhibits tubulin polymerization by binding to the colchicine site.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory and anticancer activities of the pyrazolo[4,3-d]pyrimidine analogs.
In Vitro Anti-inflammatory Assay: Nitric Oxide Production in RAW264.7 Macrophages
This protocol details the measurement of nitric oxide (NO) production, an indicator of inflammation, in murine macrophage cells stimulated with lipopolysaccharide (LPS).
Experimental Workflow
Caption: Workflow for the in vitro anti-inflammatory assay.
Step-by-Step Methodology
Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
Compound Treatment: Pre-treat the cells with various concentrations of Compound 4e or the reference drug (e.g., celecoxib) for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
Griess Reaction:
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.[8]
Incubate for 10 minutes at room temperature, protected from light.[8]
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[8]
Incubate for another 10 minutes at room temperature.[8]
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]
Data Analysis: Calculate the nitrite concentration, which is indicative of NO production, by comparing the absorbance values to a sodium nitrite standard curve.
In Vitro Anticancer Assay: MTT Assay
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Experimental Workflow
Caption: Workflow for the in vitro anticancer (MTT) assay.
Step-by-Step Methodology
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of Compound 9 or the reference drug (e.g., doxorubicin) and incubate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][9]
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][9]
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
The novel pyrazolo[4,3-d]pyrimidine analogs, Compound 4e and Compound 9, demonstrate significant therapeutic potential in the fields of inflammation and oncology, respectively. Compound 4e exhibits potent anti-inflammatory activity by targeting the TLR4/p38 signaling pathway, showing superiority over celecoxib in inhibiting nitric oxide production. Compound 9 displays remarkable anticancer efficacy at nanomolar concentrations across a broad range of cancer cell lines by disrupting microtubule polymerization, indicating its potential as a next-generation microtubule targeting agent. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the further investigation and development of this promising class of therapeutic agents.
References
Islam, M. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 213, 113167. [Link]
Yuan, L., et al. (2013). Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues. European Journal of Medicinal Chemistry, 67, 152-157. [Link]
Islam, M. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed, [Link]
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1121-1130. [Link]
Silva, T., et al. (2019). Protocol Griess Test. protocols.io. [Link]
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
Sawangare, L., & Patil, M. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link]
Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Taylor & Francis Online. [Link]
Al-Ostath, A., et al. (2023). NBF affects COX-2 protein level in RAW264.7 macrophages following LPS... ResearchGate. [Link]
Islam, M. A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PubMed Central. [Link]
Chen, J., et al. (2005). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/11. Acta Pharmacologica Sinica, 26(9), 1115-1121. [Link]
Gabrion, A., et al. (2017). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. PubMed Central. [Link]
Rashad, A. E., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3496-3507. [Link]
Szliszka, E., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(3), 1459-1464. [Link]
Dojindo Molecular Technologies, Inc. (2014). NO2 / NO3 Assay Kit - C II (Colorimetric) - Griess Reagent Kit - Technical Manual. Dojindo. [Link]
Lee, J. A., et al. (2022). A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects. Experimental Neurobiology, 31(2), 113-130. [Link]
Danafar, H., & Sharafi, A. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA-MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 123-128. [Link]
El-Gamal, M. I., et al. (2025). Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies. PubMed, [Link]
Islam, M. A., et al. (2025). Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]
Al-Amiery, A. A., et al. (2025). Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. Oriental Journal of Chemistry, 41(6). [Link]
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
Ghorbani, M., et al. (2019). Thiazolidinedione Derivative Suppresses LPS-induced COX-2 Expression and NO Production in RAW 264.7 Macrophages. Brieflands. [Link]
ResearchGate. (n.d.). Synthesis, Characterization, Antitubercular and Anti-Inflammatory Activity of New Pyrazolo[3,4-d]Pyrimidines. ResearchGate. [Link]
Semantic Scholar. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]. Semantic Scholar. [Link]
Kumar, A., et al. (2018). Theranostic Nanoemulsions for Macrophage COX-2 Inhibition in a Murine Inflammation Model. PubMed Central. [Link]
El-Sayed, N. N. E., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. PubMed Central. [Link]
Kim, H. Y., & Kim, J. K. (2014). Celecoxib, a COX-2 inhibitor, synergistically potentiates the anti-inflammatory activity of docosahexaenoic acid in macrophage cell line. Journal of Medicinal Food, 17(7), 769-776. [Link]
Preprints.org. (2023). Pharmacological Evaluation and Molecular Docking of Novel Synthesized Pyrazolopyrimidine Derivatives. Preprints.org. [Link]
ResearchGate. (2026). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]
A Comparative Guide to the Synthesis of Pyrazolo[4,3-d]pyrimidines: An In-Depth Analysis of Modern Methodologies
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to endogenous purines. This unique arrangement of nitrogen atoms al...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, owing to its structural resemblance to endogenous purines. This unique arrangement of nitrogen atoms allows for diverse molecular interactions, making it a cornerstone for the development of potent therapeutic agents, including kinase inhibitors and anti-inflammatory compounds. The continuous pursuit of novel drug candidates based on this scaffold necessitates the development and refinement of efficient and versatile synthetic methodologies.
This guide provides a comprehensive comparison of contemporary methods for the synthesis of pyrazolo[4,3-d]pyrimidines, designed for researchers, scientists, and professionals in drug development. We will delve into the intricacies of both classical multi-step and modern microwave-assisted approaches, offering a critical evaluation of their respective strengths and limitations. Our analysis is grounded in experimental data from peer-reviewed literature, providing a practical and authoritative resource for the synthesis of this important class of compounds.
The Strategic Importance of the Pyrazolo[4,3-d]pyrimidine Core
The pyrazolo[4,3-d]pyrimidine system is an isomer of the more commonly reported pyrazolo[3,4-d]pyrimidine scaffold. Its specific arrangement of nitrogen atoms imparts distinct electronic and steric properties, which can be strategically exploited in drug design to achieve desired target engagement and pharmacokinetic profiles. The development of robust synthetic routes is therefore crucial to unlock the full therapeutic potential of this heterocyclic system.
Comparative Analysis of Synthetic Methodologies
This section will compare two distinct and prominent strategies for the synthesis of the pyrazolo[4,3-d]pyrimidine core: a classical multi-step approach involving sequential ring formation and a modern, rapid microwave-assisted oxidative coupling.
The Multi-Step "De Novo" Synthesis: A Foundational Approach
A well-established and versatile method for constructing the pyrazolo[4,3-d]pyrimidine core involves a multi-step sequence starting from a substituted pyrazole precursor. This "de novo" approach offers a high degree of control over the substitution pattern on both the pyrazole and pyrimidine rings, making it highly valuable for structure-activity relationship (SAR) studies. A representative pathway is detailed in the work of Zhang et al. (2019) for the synthesis of potential anti-inflammatory agents[1][2].
The general workflow for this multi-step synthesis can be visualized as follows:
A multi-step synthesis workflow for pyrazolo[4,3-d]pyrimidines.
Causality Behind Experimental Choices:
Step 1 & 2: Building the Core: This two-step process forms the pyrazolo[4,3-d]pyrimidin-7-one intermediate. The use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) is a standard and efficient method for amide bond formation, which then undergoes intramolecular cyclization to form the pyrimidine ring. The choice of the carboxylic acid in this step determines the substituent at the 5-position of the final product.
Step 3: Activation for Diversification: The conversion of the pyrimidinone to a 7-chloro derivative using phosphoryl chloride (POCl₃) is a crucial activation step. The chloro group is a good leaving group, facilitating the subsequent introduction of various nucleophiles.
Step 4: Introduction of Diversity: The final step involves a nucleophilic aromatic substitution (SNAr) reaction, where the 7-chloro group is displaced by a variety of amines. This allows for the generation of a library of compounds with diverse functionalities at the 7-position, which is often critical for modulating biological activity.
Microwave-Assisted Oxidative Coupling: A Rapid and Efficient Alternative
In contrast to the multi-step approach, modern synthetic methods often prioritize speed and efficiency. A notable example is the microwave-assisted oxidative coupling reaction for the synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, as reported by Reddy et al.[3]. This method offers a significant reduction in reaction time and often leads to high yields.
The general workflow for this microwave-assisted synthesis is depicted below:
Reproducibility of Biological Assays for Pyrazolo[4,3-d]pyrimidine Derivatives
Executive Summary Pyrazolo[4,3-d]pyrimidine derivatives represent a privileged scaffold in kinase inhibitor discovery, acting as bioisosteres of the adenine moiety of ATP.[1] While they offer distinct intellectual proper...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolo[4,3-d]pyrimidine derivatives represent a privileged scaffold in kinase inhibitor discovery, acting as bioisosteres of the adenine moiety of ATP.[1] While they offer distinct intellectual property and selectivity advantages over the canonical purine (e.g., Roscovitine) and quinazoline scaffolds, they suffer from a critical vulnerability: assay irreproducibility due to colloidal aggregation and aqueous insolubility.
This guide objectively compares the assay performance of pyrazolo[4,3-d]pyrimidines against standard alternatives. It provides a self-validating experimental framework to distinguish true pharmacological inhibition from non-specific artifacts, ensuring data integrity in drug development pipelines.
Part 1: The Scaffold Challenge – Comparative Analysis
To achieve reproducible data, one must first understand the physicochemical limitations of the "product" (Pyrazolo[4,3-d]pyrimidine) relative to its alternatives.
Structural Bioisosterism and Solubility
The pyrazolo[4,3-d]pyrimidine core mimics the hydrogen-bonding motif of ATP's adenine. However, unlike the natural purine scaffold, the arrangement of nitrogen atoms in the 4,3-d system creates a highly planar, lipophilic surface prone to
- stacking in aqueous buffers.
Table 1: Scaffold Performance Comparison in Biological Assays
Feature
Pyrazolo[4,3-d]pyrimidine (Focus)
Purine Scaffold (e.g., Roscovitine)
Quinazoline Scaffold (e.g., Gefitinib)
Binding Mode
ATP Competitive (Type I)
ATP Competitive (Type I)
ATP Competitive (Type I)
Aqueous Solubility
Low to Very Low (High risk of precipitation)
Moderate (Metabolically labile)
Moderate to High
Aggregation Risk
High (Critical failure point)
Low
Moderate
Selectivity Potential
High (Tunable side chains)
Low (Promiscuous)
High (EGFR dominant)
Assay Stability
Requires detergent stabilization
Stable in standard buffers
Stable
The "False Positive" Trap
In high-throughput screening (HTS), pyrazolo[4,3-d]pyrimidines frequently appear as "super-potent" hits (IC50 < 100 nM). Caution is advised: This potency is often an artifact. At micromolar concentrations, these derivatives form colloidal aggregates that sequester enzymes non-specifically, leading to false reproducibility issues where IC50 values shift largely depending on enzyme concentration and buffer composition.
Part 2: Mechanisms of Assay Failure
Understanding the causality of assay failure is the first step toward validation. The primary enemy of reproducibility for this scaffold is Colloidal Aggregation , a phenomenon extensively characterized by the Shoichet lab.
The Aggregation Mechanism
Unlike specific binding (1:1 stoichiometry), aggregation involves the compound forming 100–400 nm particles that adsorb the target protein. This is not a pharmacological effect; it is a physical phase separation.
Figure 1: Mechanism of Assay Interference. At concentrations above the Critical Aggregation Concentration (CAC), pyrazolo[4,3-d]pyrimidines form colloids that non-specifically adsorb enzymes, mimicking potent inhibition.
Part 3: Validated Experimental Protocol (Self-Validating System)
To ensure reproducibility, you must prove that the observed inhibition is specific. This protocol integrates a "Detergent Sensitivity Test" as a mandatory control.
Reagents & Buffer Optimization
Base Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.
Critical Additive:0.01% (v/v) Triton X-100 or 0.005% Tween-20.
Why: Non-ionic detergents disrupt colloidal aggregates but rarely affect specific ligand binding at these concentrations.
Substrate: Generic peptide (e.g., Histone H1 for CDK) or physiological protein.
Step-by-Step Validation Workflow
Preparation: Dissolve pyrazolo[4,3-d]pyrimidine derivative in 100% DMSO (Stock 10 mM).
Pre-Dilution: Serial dilute in DMSO first, then transfer to assay buffer.
Warning: Direct dilution into aqueous buffer can induce immediate precipitation. Keep DMSO constant (e.g., 1%) across all wells.
The "Twin-Plate" Setup (The Validator):
Plate A (Standard): Assay buffer without detergent.
Plate B (Validation): Assay buffer with 0.01% Triton X-100.
Incubation: Pre-incubate compound + Enzyme for 15 minutes.
Why: Pyrazolo-derivatives often exhibit slow-binding kinetics (Type I½ or Type II).
Reaction: Initiate with ATP (at
concentration).
Readout: Measure activity (Radiometric
P or TR-FRET).
Decision Logic for Data Interpretation
Figure 2: Data Interpretation Logic. A significant loss of potency in the presence of detergent indicates the compound was acting via non-specific aggregation.[2]
Part 4: Comparative Data Analysis
The following data table illustrates the expected profile of a promiscuous aggregator versus a specific pyrazolo[4,3-d]pyrimidine inhibitor.
Table 2: Interpreting IC50 Shifts (Hypothetical Data for Validation)
Compound Type
IC50 (No Detergent)
IC50 (+ 0.01% Triton)
Interpretation
Reproducibility Status
Aggregator (Common Artifact)
50 nM
> 10,000 nM
False Positive. Inhibition relied on colloid formation.
Unreproducible (Varies with enzyme conc).
Specific Inhibitor (Optimized Lead)
45 nM
48 nM
True Positive. Binding is specific and detergent-resistant.
Reproducible.
Precipitating Agent
100 nM
N/A (Precipitate)
Solubility Limit. Compound crashed out of solution.
Invalid.
Centrifugation Test (Secondary Validation)
If results remain ambiguous:
Spin the assay mix at 100,000 x g for 20 minutes before adding ATP.
If the compound is an aggregator, the "inhibitory activity" will pellet out, and the supernatant will show restored enzyme activity.
If the compound is a true inhibitor, the supernatant will remain inhibited.
References
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081.
Feng, B. Y., et al. (2007).[3] A high-throughput screen for aggregation-based inhibition in a large compound library.[3] Journal of Medicinal Chemistry, 50(10), 2385-2390.[3]
McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening.[3] Journal of Medicinal Chemistry, 45(8), 1712-1722.
Anderson, M., et al. (2008). Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors.[4] Bioorganic & Medicinal Chemistry Letters, 18(19), 5238-5241.
Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
A Senior Application Scientist's Guide to the Safe Disposal of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific pursuit is paramount, it must be anchored in an unwavering commi...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the scientific pursuit is paramount, it must be anchored in an unwavering commitment to safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine, a chlorinated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will proceed under the guiding principle of treating it as a hazardous substance, drawing upon data from structurally similar compounds and established best practices for chemical waste management.
Hazard Assessment and Immediate Precautions
The structure of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine, featuring a pyrazolopyrimidine core and multiple chlorine substituents, suggests several potential hazards based on analogous chemicals like other chlorinated pyrimidines and pyrazolopyrimidines.[1][2]
Anticipated Hazards:
Toxicity: Assumed to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4]
Irritation: Likely to cause serious skin, eye, and respiratory system irritation.[1][2][3]
Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and harmful to aquatic life.[5] Therefore, it should not be released into the environment.[1][3]
Core Safety Protocols
Personal Protective Equipment (PPE): A non-negotiable requirement for handling this compound.
PPE Category
Specification
Rationale
Eye Protection
Tightly fitting safety goggles and a face shield.
Protects against splashes and airborne dust particles.
| Respiratory | A NIOSH-approved respirator if dust or aerosols may be generated. | Prevents inhalation of the compound.[4][6] |
Engineering Controls:
All handling of solid 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6] An eyewash station and safety shower must be readily accessible.
The Criticality of Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions, while combining different hazard classes can significantly increase disposal costs.[7][8]
For 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine, the primary directive is segregation as halogenated organic waste .
DO NOT mix this waste with non-halogenated organic solvents (e.g., hexane, ethanol, acetone). Disposal methods for halogenated waste, such as high-temperature incineration, are specialized and more expensive.[9]
DO NOT dispose of this chemical down the drain.[9][10] This is strictly prohibited as it can harm aquatic life and damage wastewater treatment systems.
Step-by-Step Disposal Protocol
The following protocol outlines the process from waste generation to collection.
Step 1: Waste Container Selection and Preparation
Select a Compatible Container: Use a clean, leak-proof container designated for "Halogenated Organic Waste." High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container has a secure, tight-fitting lid.[11]
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Fill in the following information:
Generator Name & Location: Your name, principal investigator, and lab number.
Chemical Contents: List "3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine" and any solvents present, with estimated percentages.
Step 2: Waste Collection
Solid Waste:
Carefully sweep up any solid residues or unused material. Avoid generating dust.
Transfer into the pre-labeled halogenated waste container.
Contaminated consumables (e.g., weighing paper, gloves, paper towels) must also be placed in this container.
Liquid Waste (Solutions):
Using a funnel, carefully pour the liquid waste into the designated "Halogenated Organic Liquid Waste" container.
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
Securely close the lid immediately after adding waste. Hazardous waste containers must remain closed at all times except when adding or removing waste.[9]
Contaminated Sharps:
Any needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[6]
Step 3: Storage and Disposal
Store the Waste Container: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.
Arrange for Pickup: Once the container is full or the accumulation time limit is reached (as per your institution's policy), contact your facility's Environmental Health & Safety (EHS) office to arrange for pickup and final disposal at an approved waste disposal plant.[3][4]
Caption: Waste Disposal Workflow for 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine.
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
Isolate: Restrict access to the spill area.
Protect Yourself: Don appropriate PPE, including a respirator if the material is a powder.
Containment & Cleanup (for small spills):
Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Sweep the material into a designated waste container.
Liquid Spills: Cover with an inert absorbent material (e.g., vermiculite, sand).
Decontaminate: Clean the spill area with soap and water. All cleanup materials are considered hazardous waste and must be disposed of in the halogenated waste container.[9]
Seek Medical Attention:
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3]
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[3]
Ingestion or Inhalation: Move to fresh air. Seek immediate medical attention.[3][4]
For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.
Chemical Incompatibility
To prevent hazardous reactions, 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine and its waste should not come into contact with the following substances.[7][8]
Incompatible Class
Examples
Potential Hazard
Strong Oxidizing Agents
Nitric acid, perchlorates, permanganates
Exothermic reaction, potential for fire or explosion.[3]
Strong Bases
Sodium hydroxide, potassium hydroxide
The compound may decompose in basic solutions.[12]
Strong Acids
Sulfuric acid, hydrochloric acid
The compound may decompose in acidic solutions.[12]
By adhering to these rigorous safety and disposal protocols, you ensure a safe laboratory environment and fulfill our collective responsibility to protect the broader ecosystem. Always consult your institution's specific waste management guidelines and EHS department for final authority on disposal procedures.
References
Fisher Scientific. (2010). Safety Data Sheet: 4,6-Dihydroxy-1H-pyrazolo[3,4-d]pyrimidine.
Alfa Aesar. (2010). Safety Data Sheet: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-6-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.
Fisher Scientific. (2023). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine.
Merck Millipore. (2024).
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Achievable. (n.d.). Pharmaceutical incompatibilities. Retrieved from [Link]
BenchChem. (2025).
Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from [Link]
Moraes, C. M., et al. (2018). Drug incompatibilities in the adult intensive care unit of a university hospital. Revista Brasileira de Terapia Intensiva, 30(4), 431-437.
Begum, S. G., et al. (2018). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Asian Journal of Pharmaceutical Research and Development, 6(6), 56-61.
Scribd. (n.d.).
Semantic Scholar. (n.d.). Disposal of Chlorine-Containing Wastes.
Federal Register. (2000).
U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]
Vita-D-Chlor. (n.d.).
U.S. Environmental Protection Agency. (2025). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025). EPA Method 551.1. Retrieved from [Link]
National Environmental Services Center. (n.d.). Chlorine Disinfection.
Personal protective equipment for handling 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
The following guide details the safety, logistical, and operational protocols for handling 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine . Author’s Note: As a Senior Application Scientist, I emphasize that while specific...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the safety, logistical, and operational protocols for handling 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine .
Author’s Note: As a Senior Application Scientist, I emphasize that while specific toxicological data for this exact derivative may be limited in public repositories, its structural class (polychlorinated fused pyrimidines) dictates a strict safety profile. The presence of three chlorine atoms—particularly at the electron-deficient 5 and 7 positions—renders this compound highly susceptible to nucleophilic attack (hydrolysis), potentially releasing hydrochloric acid (HCl) upon contact with mucosal moisture. Treat this substance as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate and a Corrosive/Lachrymator .
Part 1: Hazard Identification & Risk Assessment
Before opening the vial, understand the chemical behavior driving these safety requirements.
Hazard Class
Risk Description
Mechanism of Action
Acute Toxicity (Oral/Dermal)
Harmful if swallowed or absorbed through skin.
Systemic absorption of pyrazolopyrimidine scaffold (kinase inhibitor pharmacophore).
Skin & Eye Corrosion
Causes severe skin burns and eye damage.
Hydrolysis: The C-Cl bonds at positions 5 and 7 are labile. Contact with moisture in eyes/skin generates HCl in situ.
Respiratory Sensitization
May cause allergy or asthma symptoms.
Reactive chlorines can haptenize proteins in the respiratory tract.
Moisture Sensitivity
Decomposes in humid air.
Releases corrosive HCl gas; degrades purity of the reagent.
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. This compound requires a barrier against both solid particulates and corrosive byproducts.
Chlorinated heterocycles can permeate thin latex. Double layers prevent breakthrough during weighing/transfer.
Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1+).Face shield recommended for >1g transfers.
Safety glasses are insufficient against airborne dust that hydrolyzes to acid on the cornea.
Respiratory
N95/P100 Particulate Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) for large scale.
Prevents inhalation of fine dust. Primary control must be the Fume Hood.
Body Protection
Tyvek® Lab Coat (closed front) with elastic cuffs.
Cotton coats absorb chemicals. Tyvek repels dust and liquid splashes.
Part 3: Operational Handling Protocol
Storage & Stability
Temperature: Store at 2–8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The container must be tightly sealed with Parafilm or electrical tape to prevent moisture ingress.
Segregation: Keep away from strong bases, oxidizing agents, and protic solvents (water, alcohols) during storage.
Weighing & Transfer Workflow
Engineering Control: All handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Static Control: Use an antistatic gun or ionizer bar if the powder is fluffy/electrostatic to prevent dispersal.
Step-by-Step Protocol:
Acclimatization: Allow the vial to warm to room temperature before opening to prevent condensation (water) from forming inside the vial, which would degrade the chemical.
Setup: Place a disposable weighing boat and spatula inside the hood. Pre-weigh the boat.
Transfer: Open the vial. Gently transfer the solid. Do not tap the spatula on the side of the boat, as this aerosolizes particles.
Closure: Immediately purge the stock vial with Argon/Nitrogen and recap. Reseal with Parafilm.
Dissolution: If possible, dissolve the solid in the reaction solvent (e.g., DCM, DMF, DMSO) inside the weighing boat or immediately after transfer to the flask to minimize dust duration.
Part 4: Emergency Response & Disposal
Spill Management Logic
If a spill occurs, speed and containment are critical to prevent HCl generation.
Figure 1: Decision logic for managing spills of chlorinated pyrazolopyrimidines. Note the strict prohibition of water during the initial containment phase to avoid acid generation.
Waste Disposal
Categorization:Halogenated Organic Waste .
Segregation: Do not mix with aqueous waste streams until fully quenched.
Quenching (for reaction mixtures): Treat reaction mixtures containing this compound with a dilute basic solution (e.g., Sodium Bicarbonate) to neutralize any generated HCl before disposal, provided the organic solvent is compatible.
Part 5: Scientific Rationale (Mechanism of Hazard)
The toxicity and handling requirements are derived from the chemical structure:
Electrophilicity: The pyrazolopyrimidine core is electron-deficient. The chlorines at positions 5 and 7 act as leaving groups.
Bioactivity: This scaffold is a privileged structure in kinase inhibition (e.g., similar to Ibrutinib intermediates). It likely targets ATP-binding pockets, implying potential for systemic toxicity if absorbed [1].
Hydrolysis:
. The release of hydrochloric acid upon contact with mucous membranes is the primary driver for the "Corrosive" classification [2].
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59796947, 5-Chloro-1H-pyrazolo[4,3-d]pyrimidine. Retrieved from [Link]
Fisher Scientific (2023). Safety Data Sheet: 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (Analogous chlorinated heterocycle handling data). Retrieved from [Link]
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.